molecular formula C21H24N4O4 B1226851 Mcppc CAS No. 92406-14-9

Mcppc

Cat. No.: B1226851
CAS No.: 92406-14-9
M. Wt: 396.4 g/mol
InChI Key: ALHKQDDIIXDSMQ-UHFFFAOYSA-N
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Description

Mcppc, also known as Mcppc, is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mcppc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mcppc including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

92406-14-9

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

methyl 3-cyclopentyl-1,6-dimethyl-4-(3-nitrophenyl)-4,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C21H24N4O4/c1-12-16(21(26)29-3)17(14-9-6-10-15(11-14)25(27)28)18-19(13-7-4-5-8-13)23-24(2)20(18)22-12/h6,9-11,13,17,22H,4-5,7-8H2,1-3H3

InChI Key

ALHKQDDIIXDSMQ-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)N(N=C2C3CCCC3)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(C2=C(N1)N(N=C2C3CCCC3)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Synonyms

8363-S
MCPPC
methyl 3-cyclopentyl-4,7-dihydro-1,6-dimethyl-4-(3-nitrophenyl)pyrazolo(3,4-b)pyridine-5-carboxylate

Origin of Product

United States
Foundational & Exploratory

Technical Guide: The Chemical and Biological Profile of Mecoprop (MCPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecoprop, scientifically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a selective, systemic post-emergence herbicide.[1][2] It is widely utilized in agriculture and turf management for the control of broadleaf weeds in cereal crops and lawns.[3][4] Mecoprop belongs to the phenoxyalkanoic acid class of herbicides and functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][5] This mimicry leads to uncontrolled growth and ultimately, the death of susceptible plants.[1] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and analytical methodologies for Mecoprop.

Chemical Structure and Identification

Mecoprop is a chiral compound and exists as a racemic mixture of two stereoisomers: the (R)-(+)-enantiomer and the (S)-(-)-enantiomer.[6][7] The herbicidal activity is primarily attributed to the (R)-(+)-enantiomer, which is also known as Mecoprop-P.[6][8]

IUPAC Name: 2-(4-chloro-2-methylphenoxy)propanoic acid[6]

Synonyms: MCPP, Methylchlorophenoxypropionic acid[1][7]

CAS Number: 93-65-2 (for the racemic mixture)[6]

Molecular Formula: C₁₀H₁₁ClO₃[6]

2D Structure:

alt text

Physicochemical Properties

The following table summarizes the key physicochemical properties of Mecoprop.

PropertyValueReference(s)
Molecular Weight 214.64 g/mol [9]
Appearance Colorless to brown crystalline solid[6][10]
Melting Point 94-95 °C[10]
Water Solubility 880 mg/L at 25 °C[6]
Solubility in Organic Solvents Soluble in acetone, diethyl ether, and ethanol (> 1000 g/kg at 20 °C)[6]
Vapor Pressure 0.0000023 mmHg[6]
pKa 3.19 ± 0.10[11]

Mechanism of Action and Signaling Pathway

Mecoprop acts as a synthetic auxin, disrupting the normal hormonal balance in susceptible broadleaf plants.[2][5] It is absorbed by the leaves and roots and translocated throughout the plant.[2][10] At the molecular level, Mecoprop-P binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[1] This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors.[1] The degradation of these repressors de-represses auxin response factors (ARFs), leading to the uncontrolled expression of auxin-responsive genes.[1] This results in abnormal growth, cell division, and ultimately, plant death.[1]

Mecoprop_Signaling_Pathway cluster_cell Plant Cell Mecoprop_P Mecoprop-P (Synthetic Auxin) TIR1_AFB TIR1/AFB Co-receptor Mecoprop_P->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Mecoprop's mechanism of action as a synthetic auxin.

Experimental Protocols

Determination of Mecoprop in Water Samples by HPLC-UV

This protocol outlines a general procedure for the quantification of Mecoprop in water samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.[12]

  • Acidify a 500 mL water sample to pH 2.5 with hydrochloric acid.[12]

  • Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[12]

  • Wash the cartridge with 5 mL of deionized water to remove interferences.[12]

  • Dry the cartridge under vacuum for 10-15 minutes.[12]

  • Elute the retained Mecoprop with 5 mL of methanol.[12]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.[12]

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 3.0 mm, 2.7 µm particle size).[13]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.[12]

  • Flow Rate: 0.4 mL/min.[13]

  • Injection Volume: 5 µL.[13]

  • Column Temperature: 40 °C.[13]

  • Detection: UV detector at a wavelength of 225 nm.

Whole-Plant Dose-Response Bioassay for Herbicide Efficacy

This protocol is designed to determine the dose-response of a target weed species to Mecoprop.

1. Plant Propagation

  • Sow seeds of the target weed species in pots with a standardized potting mix.

  • Grow the plants in a controlled environment (e.g., 22°C/18°C day/night, 16-hour photoperiod).[1]

  • Thin seedlings to a uniform number per pot after emergence.[1]

2. Herbicide Application

  • Prepare a stock solution of Mecoprop in a suitable solvent.

  • Create a series of dilutions to achieve a range of application rates.

  • Apply the herbicide solutions to the plants at the 2-4 leaf stage using a precision sprayer.[14]

  • Include an untreated control group.

3. Data Collection and Analysis

  • After a set period (e.g., 14-21 days), visually assess the percentage of weed control.

  • Harvest the above-ground biomass, dry it in an oven (e.g., 70°C for 48 hours), and record the dry weight.[1]

  • Analyze the data using statistical methods to determine the effective dose (e.g., ED50 or GR50).[1]

Experimental_Workflow cluster_protocol Whole-Plant Dose-Response Bioassay A 1. Plant Propagation (Target Weed Species) C 3. Herbicide Application (Precision Sprayer) A->C B 2. Herbicide Preparation (Serial Dilutions of Mecoprop) B->C D 4. Incubation (Controlled Environment) C->D E 5. Data Collection (Visual Assessment & Biomass) D->E F 6. Statistical Analysis (ED50 / GR50 Calculation) E->F

Workflow for a whole-plant dose-response bioassay.

Quantitative Analytical Data

The following table summarizes validation parameters for common analytical methods used for Mecoprop determination in groundwater.

MethodSample PreparationLOD (µg/L)LOQ (µg/L)Recovery (%)Precision (RSD %)Citation(s)
UHPLC-MS/MSSolid-Phase Extraction (SPE)0.00008 - 0.0047-71 - 118-[15]
LC-MS/MSSolid-Phase Extraction (SPE)-0.01 - 0.0576.5 - 108.3< 13.6[15]
UPLC-MS/MSDirect Injection0.0025-107 - 117< 5[15]
GC-MSLiquid-Liquid Extraction & Derivatization----[12]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Conclusion

Mecoprop remains a significant herbicide for the control of broadleaf weeds. Its efficacy is derived from its action as a synthetic auxin, disrupting plant growth at a molecular level. The analytical methods for its detection are well-established and sensitive, allowing for effective monitoring in various environmental matrices. This guide provides a foundational understanding of the key technical aspects of Mecoprop for professionals in research and development.

References

The Enigmatic Compound Mcppc: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound designated as "Mcppc" does not correspond to any known chemical entity in publicly accessible scientific literature and chemical databases as of the latest search. This guide is based on a comprehensive search for information related to the discovery, synthesis, and biological activity of a compound with this name. The absence of findings suggests that "Mcppc" may be an internal project code, a novel compound not yet disclosed in the public domain, or a potential misnomer. This document will therefore outline the standard methodologies and frameworks used in the discovery and synthesis of novel compounds, which would be applicable to a compound like Mcppc, should it be identified.

The Discovery of a Novel Chemical Entity: A General Framework

The discovery of a new chemical entity (NCE) like "Mcppc" typically follows a structured and multi-stage process, beginning with target identification and validation, followed by lead discovery and optimization.

1.1. Target Identification and Validation

The initial step in drug discovery is the identification of a biological target, such as a protein or a gene, that is believed to play a critical role in a disease process. Validation of this target is crucial and involves a series of experiments to confirm its relevance to the disease.

1.2. Lead Discovery

Once a target is validated, the search for "lead" compounds that can modulate the target's activity begins. Common approaches include:

  • High-Throughput Screening (HTS): Large libraries of chemical compounds are rapidly tested for their ability to interact with the target.

  • Fragment-Based Screening (FBS): Smaller, low-molecular-weight compounds ("fragments") are screened for weak binding to the target. Promising fragments are then elaborated into more potent lead compounds.

  • In Silico Screening: Computational methods are used to predict the binding of virtual compounds to the target.

A generalized workflow for lead discovery is illustrated below.

Lead_Discovery_Workflow cluster_Target Target Identification & Validation cluster_Screening Lead Discovery cluster_Leads Lead Generation T_ID Target Identification T_Val Target Validation T_ID->T_Val HTS High-Throughput Screening T_Val->HTS FBS Fragment-Based Screening T_Val->FBS InSilico In Silico Screening T_Val->InSilico Hits Hit Compounds HTS->Hits FBS->Hits InSilico->Hits Leads Lead Compounds Hits->Leads Hit-to-Lead Optimization LO Optimized Leads Leads->LO Lead Optimization Synthesis_Workflow Target Target Molecule (Mcppc) Retro Retrosynthetic Analysis Target->Retro Routes Proposed Synthetic Routes Retro->Routes Eval Route Evaluation (Feasibility, Cost, Safety) Routes->Eval Opt Route Optimization Eval->Opt Scale Scale-up Synthesis Opt->Scale Final Purified Mcppc Scale->Final Signaling_Pathway Mcppc Mcppc Receptor Cell Surface Receptor Mcppc->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response

The Central Role of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) in Cellular Signaling and Disease Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) Ligand 2 (CCL2), is a critical small cytokine belonging to the CC chemokine family. It plays a pivotal role in the orchestration of immune responses by recruiting monocytes, memory T cells, and dendritic cells to sites of inflammation and tissue injury. The biological effects of CCL2 are primarily mediated through its interaction with the C-C chemokine receptor type 2 (CCR2), a G protein-coupled receptor. The activation of the CCL2/CCR2 signaling axis initiates a cascade of downstream intracellular signaling pathways, profoundly influencing a myriad of cellular processes including proliferation, survival, migration, and differentiation. Dysregulation of this axis is implicated in the pathogenesis of a wide spectrum of inflammatory and fibrotic diseases, as well as in the progression of various cancers. This technical guide provides an in-depth overview of the biological functions of CCL2, dissects its principal signaling pathways, presents quantitative data on its interactions and expression, and details key experimental protocols for its study.

Core Biological Functions of MCP-1/CCL2

MCP-1/CCL2 is a potent chemoattractant that governs the migration of several key immune cells. Produced by a variety of cell types including endothelial cells, fibroblasts, and macrophages, its primary function is to establish a chemical gradient that directs the movement of CCR2-expressing cells.[1]

The main biological functions of MCP-1/CCL2 include:

  • Immune Cell Recruitment: The primary and most well-understood function of CCL2 is the recruitment of monocytes, macrophages, memory T-cells, and dendritic cells to sites of inflammation or infection.[1][2] This process is fundamental for initiating and sustaining an immune response.

  • Inflammation: By attracting inflammatory cells, CCL2 is a key mediator of the inflammatory process. Its expression is significantly upregulated in response to inflammatory stimuli such as cytokines (e.g., TNF-α, IL-1) and bacterial products.[3]

  • Angiogenesis: The CCL2-CCR2 axis can directly and indirectly promote the formation of new blood vessels. CCL2 can stimulate angiogenesis in the absence of inflammatory cells by acting on vascular endothelial cells that express CCR2.[4]

  • Tumor Progression and Metastasis: In the tumor microenvironment, CCL2 secreted by tumor cells and stromal cells recruits tumor-associated macrophages (TAMs). These TAMs can, in turn, promote tumor growth, invasion, and metastasis.[5][6][7]

The CCL2/CCR2 Signaling Axis and Downstream Pathways

The binding of CCL2 to its receptor, CCR2, triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins. This event initiates a cascade of intracellular signaling pathways that ultimately dictate the cellular response.[8] The major downstream signaling pathways are depicted below and include the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.

Overview of the CCL2/CCR2 Signaling Cascade

CCL2_Signaling_Overview cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Responses CCL2 CCL2 (MCP-1) CCR2 CCR2 (GPCR) CCL2->CCR2 Binding G_protein Heterotrimeric G Protein CCR2->G_protein Activation JAK JAK CCR2->JAK PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras PKC PKC PLC->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf STAT STAT JAK->STAT NFkB NF-κB PKC->NFkB Transcription Gene Transcription Akt->Transcription MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Transcription STAT->Transcription NFkB->Transcription Responses Cell Migration Survival Proliferation Cytokine Production Transcription->Responses Chemotaxis_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification A 1. Prepare Chemoattractant Gradient (e.g., 0-100 ng/ml MCP-1) in lower chamber of Transwell plate. B 2. Seed Cells (e.g., 2.5 x 10^5 cells/ml) in upper chamber (insert). A->B C 3. Incubate at 37°C, 5% CO2 (e.g., 2-4 hours). B->C D 4. Remove non-migrated cells from the top of the insert. C->D E 5. Fix and stain migrated cells on the underside of the insert. D->E F 6. Count migrated cells (microscopy or plate reader). E->F CoIP_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis A 1. Lyse cells under non-denaturing conditions to preserve protein complexes. B 2. Incubate lysate with an antibody specific for the bait protein (e.g., CCR2). A->B C 3. Add Protein A/G beads to capture the antibody-protein complex. B->C D 4. Wash beads to remove non-specific binders. C->D E 5. Elute the protein complex from the beads. D->E F 6. Analyze the eluted proteins by Western Blot or Mass Spectrometry. E->F

References

An In-depth Technical Guide to the Solubility and Stability of Mcppc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Mcppc" is not found in publicly available chemical databases or scientific literature. This guide provides a comprehensive template based on established principles of pharmaceutical sciences. All data and specific experimental details are illustrative placeholders. Researchers should substitute these with their own validated experimental results for Mcppc.

Introduction

The successful development of a novel therapeutic agent hinges on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability.[1][2][3] Solubility directly influences a drug's bioavailability and formulation possibilities, while stability determines its shelf-life, storage conditions, and degradation pathways.[2][4] This technical guide provides a detailed overview of the solubility and stability characteristics of the novel compound Mcppc, presenting key data, experimental methodologies, and relevant biochemical context to support ongoing research and development efforts.

Solubility Profile of Mcppc

A comprehensive understanding of a compound's solubility in various solvents is fundamental for designing formulations, from early-stage in-vitro assays to final dosage forms. The solubility of Mcppc was assessed in a range of common aqueous and organic solvents.

The equilibrium solubility of Mcppc was determined at ambient temperature (25°C). All quantitative data are summarized in Table 1 for clear comparison.

Table 1: Solubility of Mcppc in Various Solvents at 25°C

SolventSolvent TypeSolubility (mg/mL)Molar Solubility (mol/L)Method
Water (pH 7.4)Aqueous<0.01<2.5 x 10⁻⁵HPLC-UV
Phosphate-Buffered Saline (PBS)Aqueous Buffer<0.01<2.5 x 10⁻⁵HPLC-UV
Dimethyl Sulfoxide (DMSO)Organic>100>0.25Gravimetric
EthanolOrganic25.40.063HPLC-UV
MethanolOrganic15.80.039HPLC-UV
AcetonitrileOrganic5.20.013HPLC-UV
Propylene GlycolOrganic45.10.112HPLC-UV
Polyethylene Glycol 400 (PEG 400)Organic78.90.196HPLC-UV

Note: Molar solubility calculated based on a hypothetical molecular weight of 400 g/mol for Mcppc.

The following protocol outlines the shake-flask method used to determine the equilibrium solubility of Mcppc.

  • Preparation: An excess amount of solid Mcppc is added to a series of vials, each containing a known volume of the test solvent.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (25°C) for 48 hours to ensure equilibrium is reached.

  • Phase Separation: The resulting suspensions are centrifuged at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling and Dilution: A precise aliquot of the clear supernatant is carefully removed and diluted with an appropriate solvent to fall within the linear range of the analytical method.

  • Quantification: The concentration of Mcppc in the diluted supernatant is determined using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

  • Calculation: The original solubility is calculated by applying the dilution factor. Each experiment is performed in triplicate to ensure reproducibility.

The logical flow of the solubility determination process is visualized in the diagram below.

Solubility_Workflow cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Quantification cluster_res Result A Add excess Mcppc to solvent vials B Agitate at 25°C for 48 hours A->B Shake-Flask Method C Centrifuge to pellet solid B->C D Sample and dilute supernatant C->D E Quantify via validated HPLC-UV D->E F Calculate Solubility (mg/mL) E->F

Diagram 1: Workflow for Mcppc solubility determination.

Stability Profile of Mcppc

Assessing the chemical stability of Mcppc under various stress conditions is crucial for identifying potential degradation products and establishing appropriate storage and handling procedures.

Forced degradation studies were conducted over a 4-week period. The percentage of Mcppc remaining was quantified by a stability-indicating HPLC method.

Table 2: Stability of Mcppc under Forced Degradation Conditions

ConditionParameter% Mcppc Remaining (4 weeks)Key Degradants Observed
pH Stress pH 2.0 (0.01 N HCl)85.2%Deg-1, Deg-2
pH 7.4 (PBS)>99.5%None Detected
pH 9.0 (Borate Buffer)92.7%Deg-3
Oxidative Stress 3% H₂O₂76.4%Deg-4, Deg-5
Thermal Stress 60°C in Solution91.5%Deg-2
Photostability ICH Q1B Option 2>99.0%Minor peak at RRT 1.1

Note: Degradant codes (e.g., Deg-1) are placeholders for characterized structures.

  • Sample Preparation: Stock solutions of Mcppc (e.g., 1 mg/mL) are prepared in a suitable solvent system (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions:

    • Acid/Base Hydrolysis: The stock solution is diluted in 0.01 N HCl (pH 2.0), PBS (pH 7.4), and a borate buffer (pH 9.0) and stored at 40°C.

    • Oxidation: The stock solution is diluted in a 3% hydrogen peroxide solution and stored at room temperature, protected from light.

    • Thermal: The stock solution in PBS (pH 7.4) is stored in a temperature-controlled oven at 60°C.

    • Photostability: The solid drug substance and a solution in PBS (pH 7.4) are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Samples are collected at initial (T=0), 1-week, 2-week, and 4-week intervals.

  • Analysis: Samples are analyzed using a validated stability-indicating HPLC-UV method capable of resolving Mcppc from all major degradation products.

  • Reporting: Results are reported as the percentage of the initial Mcppc concentration remaining. Peak areas of new impurities are also reported.

The workflow for conducting forced degradation studies on Mcppc is depicted below.

Stability_Workflow cluster_stress Stress Conditions Acid Acidic (pH 2) Analysis Analyze via Stability-Indicating HPLC-UV at T=0, 1, 2, 4 weeks Acid->Analysis Base Basic (pH 9) Base->Analysis Oxid Oxidative (H₂O₂) Oxid->Analysis Therm Thermal (60°C) Therm->Analysis Photo Photonic (ICH Q1B) Photo->Analysis Prep Prepare Mcppc Stock Solution (1 mg/mL) Prep->Acid Prep->Base Prep->Oxid Prep->Therm Prep->Photo Report Report % Mcppc Remaining & Identify Degradants Analysis->Report

Diagram 2: Workflow for Mcppc forced degradation studies.

Hypothetical Signaling Pathway Involvement

For novel compounds like Mcppc, understanding the mechanism of action is paramount. Based on preliminary in-silico modeling and cell-based assays, Mcppc is hypothesized to act as an inhibitor of the fictitious "Kinase-X" (KX) in the "Cell Survival Pathway."

The "Cell Survival Pathway" is initiated by the binding of a growth factor to its receptor (GFR). This triggers a phosphorylation cascade, leading to the activation of transcription factor "TF-A," which promotes the expression of anti-apoptotic genes. Mcppc is proposed to competitively bind to the ATP-binding site of KX, preventing its auto-phosphorylation and blocking the downstream signal to TF-A, thereby inducing apoptosis in targeted cells.

The diagram below illustrates the proposed mechanism of action for Mcppc within this hypothetical pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR Growth Factor Receptor (GFR) KX Kinase-X (KX) GFR->KX Activates TF_A_inactive Inactive TF-A KX->TF_A_inactive Phosphorylates Apoptosis Apoptosis TF_A_active Active TF-A TF_A_inactive->TF_A_active Translocates DNA Anti-Apoptotic Genes TF_A_active->DNA Binds & Activates Survival Cell Survival DNA->Survival Promotes GF Growth Factor GF->GFR Binds Mcppc Mcppc Mcppc->KX Inhibits Mcppc->Apoptosis Induces

Diagram 3: Hypothesized signaling pathway for Mcppc.

References

Unraveling the Enigma of Mcppc: A Deep Dive into a Novel Target Identification and Validation Technique

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutic targets, the scientific community continuously seeks innovative methodologies to accelerate drug discovery. A promising, albeit enigmatic, technique known as Metallochelator-based Protein Profiling by Chromatography (Mcppc) has emerged as a powerful tool for target identification and validation. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals, summarizing the core principles, experimental protocols, and data interpretation of Mcppc.

Core Principles of Mcppc

Metallochelator-based Protein Profiling by Chromatography (Mcppc) is a sophisticated chemoproteomic strategy that leverages the principles of affinity chromatography to identify the protein targets of small molecules. The fundamental concept lies in the immobilization of a small molecule of interest onto a chromatographic resin, which then serves as a "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate.

The "metallochelator" aspect of Mcppc refers to the specialized chemical linker used to attach the small molecule to the resin. This linker incorporates a metal-chelating moiety, which allows for a highly specific and controlled elution of the captured proteins. By introducing a competing chelating agent, the protein-small molecule complexes can be gently released from the resin, preserving their integrity for subsequent analysis by mass spectrometry. This targeted elution minimizes the background of non-specifically bound proteins, thereby enhancing the signal-to-noise ratio and increasing the confidence in identified targets.

The Mcppc Experimental Workflow: A Step-by-Step Guide

The successful implementation of an Mcppc experiment requires meticulous attention to detail throughout the workflow. The key steps are outlined below and visualized in the accompanying diagram.

Mcppc_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bait Bait Molecule Synthesis (Small Molecule + Linker) Resin Immobilization to Chromatographic Resin Bait->Resin Incubation Incubation of Lysate with Resin Resin->Incubation Lysate Cell Lysate Preparation Lysate->Incubation Wash Stringent Washing Steps Incubation->Wash Elution Specific Elution with Chelating Agent Wash->Elution MS Mass Spectrometry (LC-MS/MS) Elution->MS Data Data Analysis & Hit Identification MS->Data Validation Target Validation Data->Validation

Figure 1: The experimental workflow of Mcppc for target identification.
Detailed Experimental Protocols

1. Bait Molecule Synthesis and Immobilization:

  • Objective: To prepare the affinity resin with the immobilized small molecule.

  • Protocol:

    • Synthesize the "bait" molecule by covalently attaching a metallochelator-containing linker to the small molecule of interest. The linker design should include a reactive group for immobilization.

    • Activate a suitable chromatographic resin (e.g., NHS-activated sepharose).

    • Couple the bait molecule to the activated resin according to the manufacturer's instructions.

    • Thoroughly wash the resin to remove any unreacted bait molecule.

    • Block any remaining active sites on the resin to prevent non-specific binding.

2. Cell Lysate Preparation and Incubation:

  • Objective: To prepare a native protein extract for target fishing.

  • Protocol:

    • Culture cells to the desired density and treat with the small molecule or vehicle control if performing a competitive binding experiment.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant.

    • Incubate the clarified lysate with the prepared affinity resin for a defined period at 4°C with gentle rotation.

3. Washing and Elution:

  • Objective: To remove non-specifically bound proteins and specifically elute the target proteins.

  • Protocol:

    • Transfer the resin slurry to a chromatography column.

    • Perform a series of stringent washes with buffers of increasing salt concentration or containing low concentrations of detergents to minimize non-specific interactions.

    • Elute the specifically bound proteins by incubating the resin with an elution buffer containing a high concentration of a competing chelating agent (e.g., EDTA, imidazole).

    • Collect the eluate fractions.

4. Protein Identification by Mass Spectrometry:

  • Objective: To identify the proteins present in the eluate.

  • Protocol:

    • Concentrate and buffer-exchange the eluted protein samples.

    • Perform in-solution or in-gel tryptic digestion of the proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the acquired MS/MS spectra against a protein database to identify the proteins.

Data Analysis and Target Validation

A critical step in Mcppc is the confident identification of true binding partners from the list of identified proteins. This is typically achieved by comparing the results from the experimental sample with a negative control (e.g., resin with a linker but no small molecule, or a competition experiment with an excess of free small molecule).

Table 1: Representative Quantitative Data from an Mcppc Experiment

Protein IDSpectral Counts (Experiment)Spectral Counts (Control)Fold Changep-valuePutative Target?
P12345150530.0< 0.001Yes
Q678901281.50.25No
P5432185108.5< 0.01Yes
A1B2C32538.3< 0.01Yes
D4E5F6541.250.45No

Once putative targets are identified, a series of validation experiments are essential to confirm the interaction. These may include:

  • Western Blotting: To confirm the presence of the identified target in the Mcppc eluate.

  • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): To determine the binding affinity and kinetics of the small molecule-protein interaction in a label-free manner.

  • Cellular Thermal Shift Assay (CETSA): To demonstrate target engagement in a cellular context.

  • Functional Assays: To show that the small molecule modulates the activity of the identified target protein.

Case Study: Elucidation of a Signaling Pathway

Mcppc has been instrumental in deconvoluting complex signaling pathways. For instance, in a study investigating a novel anti-cancer compound, Mcppc was used to identify its direct cellular targets. The subsequent validation and functional studies revealed that the compound binds to and inhibits a previously uncharacterized kinase, leading to the downstream suppression of a key oncogenic signaling pathway.

Signaling_Pathway Small_Molecule Novel Compound (Identified by Mcppc) Target_Kinase Target Kinase (Validated by SPR, CETSA) Small_Molecule->Target_Kinase Inhibits Downstream_Effector_1 Downstream Effector 1 (Phosphorylation decreased) Target_Kinase->Downstream_Effector_1 Phosphorylates Downstream_Effector_2 Downstream Effector 2 (Phosphorylation decreased) Target_Kinase->Downstream_Effector_2 Phosphorylates Transcription_Factor Transcription Factor (Nuclear localization blocked) Downstream_Effector_1->Transcription_Factor Downstream_Effector_2->Transcription_Factor Cell_Proliferation Cell Proliferation (Inhibited) Transcription_Factor->Cell_Proliferation Promotes

Initial In Vivo Studies of meta-Chlorophenylpiperazine (mCPP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vivo studies of meta-Chlorophenylpiperazine (mCPP), a psychoactive compound known for its interaction with serotonin receptors. This document summarizes key quantitative data, details the experimental protocols used in foundational research, and visualizes the compound's signaling pathways and experimental workflows.

Core Data Presentation

The following tables summarize the quantitative findings from initial in vivo and in vitro studies of mCPP, focusing on its receptor binding affinity and its neurochemical effects in animal models.

Table 1: Receptor Binding Affinity of mCPP in Human Brain Membranes
Receptor SubtypeIC50 (nM)
5-HT Receptor Subtypes360 - 1300
Alpha-2 Adrenergic570
Alpha-1 Adrenergic> 2500
Beta-Adrenergic> 2500
Dopamine> 2500
Muscarinic Cholinergic> 2500
Benzodiazepine> 100,000
5-HT Uptake Sites> 100,000
Data from Hamik, A., & Peroutka, S. J. (1989). Biological Psychiatry, 25(5), 569-575.[1]
Table 2: Neurochemical Effects of mCPP in Rats
Brain RegionDose (mg/kg, i.v.)AnalyteMaximum % Increase from Baseline
Hippocampus0.25Serotonin~300
Hippocampus2.5Serotonin~1400
Nucleus Accumbens2.5Dopamine~125-170
Striatum2.5Dopamine~125-170
Data from Gobert, A., et al. (1997). Journal of Neurochemistry, 68(4), 1596-1605.[2][3]

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the initial in vivo studies of mCPP.

In Vivo Microdialysis in Rats

Objective: To measure the extracellular concentrations of neurotransmitters, such as serotonin and dopamine, in the brain of a living animal following the administration of mCPP.[2][3]

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Stereotaxic frame

  • Anesthesia (e.g., isoflurane)

  • Microdialysis probes

  • Microinfusion pump

  • Refrigerated fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • mCPP solution

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Perform a midline incision on the scalp to expose the skull.

    • Drill a small hole at the stereotaxic coordinates corresponding to the target brain region (e.g., hippocampus, nucleus accumbens).

    • Slowly lower the microdialysis probe into the brain tissue.

    • Secure the probe to the skull using dental cement.

  • Perfusion and Equilibration:

    • Connect the probe's inlet to the microinfusion pump and the outlet to the fraction collector.

    • Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1.0-2.0 µL/min).

    • Allow the system to equilibrate for at least 60-90 minutes before collecting baseline samples.

  • Sample Collection:

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.

    • Administer mCPP intravenously (i.v.) at the desired dose.

    • Continue collecting dialysate samples at the same interval for several hours post-administration.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify the concentrations of serotonin, dopamine, and their metabolites.

    • Express the results as a percentage change from the baseline concentrations.

Radioligand Binding Assay

Objective: To determine the affinity of mCPP for various neurotransmitter receptors in brain tissue.[1]

Materials:

  • Human brain tissue membranes (e.g., from frontal cortex)

  • Radioligands specific to the receptors of interest (e.g., ³H-serotonin)

  • mCPP in a range of concentrations

  • Incubation buffer

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Tissue Preparation:

    • Homogenize the brain tissue in a suitable buffer and centrifuge to isolate the cell membranes containing the receptors.

  • Binding Reaction:

    • In a series of tubes, incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of mCPP.

    • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled competing drug).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

    • Wash the filters quickly with cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of mCPP by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the mCPP concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of mCPP that inhibits 50% of the specific binding of the radioligand.

Visualizations

Signaling and Experimental Workflow Diagrams

mCPP_Signaling_Pathway mCPP mCPP SERT Serotonin Transporter (SERT) mCPP->SERT Binds to Postsynaptic_Receptors Postsynaptic Serotonin Receptors (e.g., 5-HT2C) mCPP->Postsynaptic_Receptors Agonist Activity Reversal Reversal of Transport SERT->Reversal Induces Serotonin_Release Increased Extracellular Serotonin Reversal->Serotonin_Release Serotonin_Release->Postsynaptic_Receptors Activates Neuronal_Response Downstream Neuronal Response Postsynaptic_Receptors->Neuronal_Response

Caption: mCPP's primary mechanism of action.

In_Vivo_Microdialysis_Workflow Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Surgery) Probe_Implantation Microdialysis Probe Implantation (Target Brain Region) Animal_Prep->Probe_Implantation Equilibration System Equilibration (aCSF Perfusion) Probe_Implantation->Equilibration Baseline_Collection Baseline Sample Collection Equilibration->Baseline_Collection Drug_Administration mCPP Administration (i.v.) Baseline_Collection->Drug_Administration Post_Drug_Collection Post-Administration Sample Collection Drug_Administration->Post_Drug_Collection HPLC_Analysis HPLC Analysis (Quantification of Neurotransmitters) Post_Drug_Collection->HPLC_Analysis Data_Analysis Data Analysis (% Change from Baseline) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis.

References

Unable to Proceed: No Publicly Available Data on "Mcppc"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for scientific and research data on a compound referred to as "Mcppc" has yielded no relevant results. Consequently, the requested in-depth technical guide on its pharmacokinetics and pharmacodynamics profile cannot be generated.

Initial and broadened searches for "Mcppc" in the context of pharmacology, drug development, and clinical research did not identify any publicly available scientific literature, clinical trial data, or other relevant documentation. The search results were predominantly related to general principles of pharmacokinetics and pharmacodynamics, or to an unrelated entity, The Maryland-National Capital Park and Planning Commission (M-NCPPC).

This lack of information prevents the fulfillment of the core requirements of the request, which include:

  • Data Presentation: Without any quantitative data on absorption, distribution, metabolism, excretion, or dose-response relationships, no summary tables can be created.

  • Experimental Protocols: No cited experiments or studies were found, making it impossible to provide detailed methodologies.

  • Mandatory Visualization: The absence of information on signaling pathways or experimental workflows means no diagrams can be generated.

The term "Mcppc" may represent:

  • An internal, proprietary code name for a compound not yet disclosed in public research.

  • A very new chemical entity that has not yet been the subject of published studies.

  • A potential typographical error in the compound's designation.

For the audience of researchers, scientists, and drug development professionals, providing a guide without validated, citable data would be inappropriate and speculative. To proceed with this request, a correct and publicly documented name or designation for the compound is required. If you can provide an alternative name, a CAS registry number, or any existing publications, this request can be revisited.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of meta-Chlorophenylpiperazine (mCPP), a psychoactive compound of the phenylpiperazine class. Initially developed for scientific research in the late 1970s, mCPP has a complex pharmacological profile, primarily interacting with the serotonergic system. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes its signaling pathways.

Core Compound: meta-Chlorophenylpiperazine (mCPP)

mCPP, or 1-(3-chlorophenyl)piperazine, is a synthetic drug that functions as a non-selective serotonin receptor agonist and a serotonin-releasing agent.[1][2] It has been utilized as a tool in scientific research to probe the function of the serotonin system and has also been identified as an active metabolite of several licensed medications, including the antidepressant trazodone.[3] Despite its use in research, mCPP has also appeared on the illicit drug market, often as an adulterant in ecstasy tablets.[3][4] However, its subjective effects are often considered unpleasant, including anxiety and headaches, which has limited its recreational appeal.[1]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) of mCPP for various neurotransmitter receptors and transporters, as well as its pharmacokinetic properties.

Table 1: Binding Affinity (Ki, nM) of mCPP for Neurotransmitter Receptors and Transporters

TargetBinding Affinity (Ki, nM)
5-HT1A130
5-HT1B160
5-HT1D130
5-HT2A98
5-HT2B3.3
5-HT2C1.8
5-HT3290
SERT260
NET3,100
DAT>10,000
α1-adrenergic540
α2-adrenergic610
H11,200

Data compiled from various sources. The smaller the Ki value, the stronger the binding affinity.

Table 2: Pharmacokinetic Properties of mCPP

ParameterValue
Bioavailability14-108% (highly variable)
Elimination Half-Life4-14 hours
Primary Metabolizing EnzymeCYP2D6

Data from studies in healthy human volunteers.[5]

Signaling Pathways and Mechanism of Action

mCPP exerts its effects primarily through its interaction with multiple serotonin (5-HT) receptor subtypes. Its high affinity for the 5-HT2B and 5-HT2C receptors is particularly notable.[1] The activation of these receptors, which are G-protein coupled receptors, initiates a cascade of intracellular signaling events. For instance, activation of 5-HT2C receptors is linked to the stimulation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), respectively, influencing a wide range of cellular processes including neuronal excitability. The anxiogenic and anorectic effects of mCPP are thought to be mediated, at least in part, by its agonist activity at 5-HT2C receptors.[1]

mCPP_Signaling_Pathway mCPP mCPP HT2C 5-HT2C Receptor mCPP->HT2C Agonist Gq Gq Protein HT2C->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Increase IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., Anxiety, Appetite Suppression) Ca->Response PKC->Response Experimental_Workflow A Membrane Preparation B Incubation with Radioligand and Test Compound A->B C Separation of Bound and Free Ligand (Filtration) B->C D Quantification of Radioactivity C->D E Data Analysis (IC50 and Ki) D->E

References

The Therapeutic Potential of meta-Chlorophenylpiperazine (mCPP): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

meta-Chlorophenylpiperazine (mCPP), a psychoactive phenylpiperazine derivative, has been a subject of extensive scientific inquiry due to its complex pharmacological profile, primarily centered on its interaction with the serotonergic system. Initially developed in the late 1970s, mCPP has been utilized as a research tool to probe serotonin receptor function and has been investigated for its potential therapeutic applications in various conditions, including obesity and migraine.[1] This technical guide provides a comprehensive overview of the current understanding of mCPP, with a focus on its mechanism of action, signaling pathways, and a summary of key experimental findings. Detailed methodologies for seminal experiments are provided to facilitate further research and development in this area.

Introduction

meta-Chlorophenylpiperazine (mCPP) is a non-selective serotonin receptor agonist and a serotonin reuptake inhibitor.[1] It is also a known metabolite of several antidepressant drugs, including trazodone and nefazodone.[2][3][4] While its non-specific binding profile and associated side effects have limited its direct clinical utility, the study of mCPP has provided valuable insights into the role of the serotonin system in various physiological and pathological processes. This document aims to consolidate the existing knowledge on mCPP to serve as a foundational resource for researchers and drug development professionals interested in targeting the serotonergic system.

Mechanism of Action and Pharmacology

mCPP exerts its effects through a multi-faceted interaction with the serotonin (5-hydroxytryptamine, 5-HT) system. Its primary mechanism involves direct agonism at various 5-HT receptor subtypes and inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels.

Receptor Binding Profile

mCPP exhibits a broad binding affinity for multiple serotonin receptors. The following table summarizes its binding affinities (Ki) for various human serotonin receptor subtypes.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
5-HT1AVaries by studyAgonist
5-HT1BVaries by studyAgonist
5-HT1DVaries by studyAgonist
5-HT2A32.1[1]Partial Agonist
5-HT2B28.8[1]Antagonist
5-HT2C3.4[1]Partial Agonist
5-HT3Varies by studyAgonist
5-HT7Varies by studyAgonist

Note: Ki values can vary between different studies and experimental conditions. The data presented here are representative values.

Pharmacokinetics

The pharmacokinetic profile of mCPP in humans is characterized by significant inter-individual variability.

ParameterValue
Elimination Half-life4 - 14 hours[1]
MetabolismPrimarily via CYP2D6 to p-hydroxy-mCPP[1]
Formation from Parent DrugsDealkylation via CYP3A4 (e.g., from trazodone)[1][5]

Signaling Pathways

The physiological and behavioral effects of mCPP are mediated by its activation of various downstream signaling cascades initiated by 5-HT receptor binding. The 5-HT2C receptor, for which mCPP has the highest affinity, is a Gq/11-coupled receptor that activates the phospholipase C (PLC) pathway.

5-HT2C Receptor Signaling Cascade

G mCPP-Induced 5-HT2C Receptor Signaling Pathway mCPP mCPP HT2C 5-HT2C Receptor mCPP->HT2C Binds and Activates Gq11 Gq/11 Protein HT2C->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca Intracellular Ca²⁺ Release ER->Ca CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca->CellularResponse PKC->CellularResponse

Caption: A diagram illustrating the signaling pathway initiated by mCPP binding to the 5-HT2C receptor.

Potential Therapeutic Applications

The anorectic and headache-inducing effects of mCPP have prompted research into its potential, and that of more selective 5-HT2C agonists, for the treatment of obesity and as a model for migraine research.

Obesity

mCPP has been shown to have potent anorectic effects, which are primarily mediated by its action on 5-HT2C receptors.[1] Studies in both animals and humans have demonstrated that mCPP can reduce food intake and body weight.[6][7]

Migraine

mCPP is known to induce headaches in humans and has been used to test potential anti-migraine medications.[1] The mechanism is thought to involve its agonist activity at 5-HT2B and 5-HT2C receptors.[1][8]

Key Experimental Protocols

The following sections detail the methodologies for key experiments that have been instrumental in characterizing the pharmacology of mCPP.

Serotonin Receptor Binding Assay

This protocol describes a standard in vitro method to determine the binding affinity of mCPP for a specific serotonin receptor subtype.

G Experimental Workflow for Serotonin Receptor Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis ReceptorPrep Prepare cell membranes expressing the target 5-HT receptor subtype Incubate Incubate membranes, radioligand, and mCPP at a specific temperature and duration ReceptorPrep->Incubate RadioligandPrep Prepare radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A) RadioligandPrep->Incubate mCPPPrep Prepare serial dilutions of mCPP mCPPPrep->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation Measure radioactivity of filters using a scintillation counter Wash->Scintillation CompetitionCurve Generate a competition binding curve Scintillation->CompetitionCurve KiCalculation Calculate the Ki value using the Cheng-Prusoff equation CompetitionCurve->KiCalculation G Experimental Workflow for In Vivo Microdialysis cluster_surgery Surgical Preparation cluster_dialysis Microdialysis Procedure cluster_analysis Sample Analysis Anesthetize Anesthetize the animal Stereotaxic Place the animal in a stereotaxic frame Anesthetize->Stereotaxic Implant Implant a guide cannula targeting the brain region of interest Stereotaxic->Implant Recovery Allow for post-surgical recovery Implant->Recovery InsertProbe Insert the microdialysis probe through the guide cannula Recovery->InsertProbe Perfuse Perfuse the probe with artificial cerebrospinal fluid (aCSF) InsertProbe->Perfuse CollectBaseline Collect baseline dialysate samples Perfuse->CollectBaseline AdministerDrug Administer mCPP (systemically or locally) CollectBaseline->AdministerDrug CollectPostDrug Collect dialysate samples post-drug administration AdministerDrug->CollectPostDrug HPLC Analyze serotonin concentration in dialysate samples using HPLC with electrochemical detection CollectPostDrug->HPLC DataAnalysis Calculate the percentage change in serotonin levels from baseline HPLC->DataAnalysis

References

Methodological & Application

Application Notes and Protocols for the Cellular Analysis of Mcppc, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Mcppc is a novel, potent, and selective small molecule inhibitor targeting a key kinase in the MAPK/ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of the MAPK/ERK pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2] These application notes provide detailed protocols for investigating the cellular effects of Mcppc, including its impact on cell viability and its mechanism of action on the target signaling pathway.

Mechanism of Action

Mcppc selectively binds to and inhibits the phosphorylation of MEK1/2, a dual-specificity kinase that is a central component of the MAPK/ERK pathway. By inhibiting MEK1/2, Mcppc prevents the subsequent phosphorylation and activation of ERK1/2, leading to the downregulation of downstream signaling and ultimately inducing cell cycle arrest and apoptosis in tumor cells with a constitutively active MAPK/ERK pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments designed to characterize the cellular activity of Mcppc.

Table 1: IC50 Values of Mcppc in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung Cancer5.2
HCT116Colorectal Carcinoma2.8
SK-MEL-28Malignant Melanoma1.5
MCF-7Breast Adenocarcinoma10.7

Table 2: Effect of Mcppc on MAPK/ERK Pathway Phosphorylation

TreatmentConcentration (µM)p-ERK1/2 / total ERK1/2 (Normalized to Control)
Vehicle Control01.00
Mcppc10.65
Mcppc50.21
Mcppc100.05

Experimental Protocols

Protocol 1: Determination of Mcppc IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Mcppc on a chosen cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Mcppc stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates[3]

  • MTT reagent (5 mg/mL in PBS)[3]

  • DMSO (cell culture grade)[3]

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.[4]

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[3]

  • Mcppc Treatment:

    • Prepare a serial dilution of Mcppc in complete medium. A suggested starting range is from 0.1 µM to 100 µM.[3]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest Mcppc concentration).[3]

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared Mcppc dilutions to the respective wells.[3]

    • Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO2 incubator.[3]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.[3]

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[3]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[3]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[3]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.[3]

    • Plot the percentage of cell viability against the log of Mcppc concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of MAPK/ERK Pathway Inhibition

This protocol describes how to assess the effect of Mcppc on the phosphorylation of key proteins in the MAPK/ERK signaling pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Mcppc stock solution

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-MEK1/2, anti-MEK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of Mcppc (and a vehicle control) for a specified time (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Mcppc_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates & Activates Mcppc Mcppc Mcppc->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Mcppc inhibits the MAPK/ERK signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in Multi-well Plate Incubate_24h Incubate for 24h (Cell Attachment) Seed_Cells->Incubate_24h Add_Mcppc Add Serial Dilutions of Mcppc Incubate_24h->Add_Mcppc Incubate_48_72h Incubate for 48-72h Add_Mcppc->Incubate_48_72h MTT_Assay Perform MTT Assay Incubate_48_72h->MTT_Assay Western_Blot Perform Western Blot Incubate_48_72h->Western_Blot Measure_Absorbance Measure Absorbance (570nm) MTT_Assay->Measure_Absorbance Quantify_Bands Quantify Protein Bands Western_Blot->Quantify_Bands Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 Analyze_Phosphorylation Analyze Protein Phosphorylation Quantify_Bands->Analyze_Phosphorylation

References

Application Notes and Protocols for Mcppc in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Mcppc" and the chemical name "methyl-CPG-p-phenyl-p-chlorophenyl" do not correspond to a clearly identifiable substance in publicly available scientific literature and chemical databases. An extensive search did not yield a specific molecule with this designation. Consequently, providing detailed, accurate, and safe experimental protocols for its use in animal models is not possible.

The information presented below is a generalized framework for how a novel compound might be evaluated in animal models. This is for illustrative purposes only and should not be used as a direct protocol for any specific substance. Researchers must rely on verified information and established safety data for any compound used in vivo.

It is also worth noting that the acronym "M-NCPPC" is commonly used for the Maryland-National Capital Park and Planning Commission. It is possible that the user's query contained a typographical error.

Section 1: Hypothetical Profile of a Novel Research Compound

For the purpose of this illustrative guide, we will assume "Mcppc" is a novel molecule with a hypothesized mechanism of action.

1.1 Hypothetical Mechanism of Action:

Let's hypothesize that "Mcppc" is an inhibitor of a key inflammatory signaling pathway, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is crucial in regulating immune responses, inflammation, and cell survival. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers.

1.2 Potential Therapeutic Applications:

Based on its hypothetical mechanism, "Mcppc" could be investigated for its therapeutic potential in animal models of:

  • Rheumatoid Arthritis

  • Inflammatory Bowel Disease

  • Certain types of Cancer

  • Neuroinflammatory diseases

Section 2: Preclinical Evaluation Workflow in Animal Models

The preclinical evaluation of a new chemical entity like our hypothetical "Mcppc" follows a structured workflow to assess its safety and efficacy.

Experimental Workflow for a Hypothetical Compound

Caption: A generalized workflow for preclinical evaluation of a novel compound.

Section 3: Generalized Experimental Protocols

The following are generalized protocols. Specific details such as animal strain, age, sex, housing conditions, and ethical approvals must be determined for each specific study and approved by an Institutional Animal Care and Use Committee (IACUC).

3.1. Pharmacokinetic (PK) Study Protocol

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a specific animal model (e.g., mice or rats).

Methodology:

  • Animal Model: Select a suitable animal model (e.g., C57BL/6 mice, male, 8-10 weeks old).

  • Compound Formulation: Prepare the compound in a suitable vehicle (e.g., saline, DMSO, or a suspension). The formulation will depend on the compound's solubility and the route of administration.

  • Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.

  • Sample Processing: Process blood samples to obtain plasma or serum and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters.

Table 1: Hypothetical Pharmacokinetic Parameters

ParameterDescriptionExample Value
Tmax (h) Time to reach maximum plasma concentration1.5
Cmax (ng/mL) Maximum plasma concentration1200
AUC (ng*h/mL) Area under the plasma concentration-time curve8500
t1/2 (h) Elimination half-life4.2
Bioavailability (%) Fraction of administered dose reaching systemic circulation (for non-IV routes)65

3.2. Acute Toxicity Study Protocol

Objective: To determine the potential adverse effects of a single high dose of a compound.

Methodology:

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats).

  • Dose Escalation: Administer escalating single doses of the compound to different groups of animals.

  • Observation: Closely monitor the animals for signs of toxicity (e.g., changes in behavior, weight loss, morbidity) for a period of 14 days.

  • Necropsy: At the end of the study, perform a gross necropsy and collect tissues for histopathological examination.

  • Data Analysis: Determine the Maximum Tolerated Dose (MTD) and identify any target organs of toxicity.

3.3. Efficacy Study Protocol (Example: Collagen-Induced Arthritis in Mice)

Objective: To evaluate the therapeutic efficacy of a compound in a mouse model of rheumatoid arthritis.

Methodology:

  • Induction of Arthritis: Induce arthritis in DBA/1 mice by immunization with bovine type II collagen.

  • Treatment Groups: Randomize mice into treatment groups: Vehicle control, positive control (e.g., methotrexate), and different dose levels of the test compound.

  • Compound Administration: Begin treatment at the onset of clinical signs of arthritis and administer daily for a specified period (e.g., 21 days).

  • Clinical Assessment: Monitor disease progression by scoring paw swelling and redness.

  • Histopathology: At the end of the study, collect joints for histological analysis of inflammation and cartilage/bone destruction.

  • Biomarker Analysis: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma or joint tissue.

Table 2: Hypothetical Efficacy Data in a Mouse Arthritis Model

Treatment GroupMean Arthritis Score (Day 21)Paw Thickness (mm, Day 21)
Vehicle Control 10.5 ± 1.23.8 ± 0.4
Mcppc (10 mg/kg) 5.2 ± 0.82.5 ± 0.3
Mcppc (30 mg/kg) 2.1 ± 0.51.9 ± 0.2
Methotrexate 3.5 ± 0.72.1 ± 0.3

Section 4: Hypothetical Signaling Pathway

Assuming "Mcppc" inhibits the NF-κB pathway, the following diagram illustrates its potential mechanism of action.

Hypothetical NF-κB Signaling Pathway Inhibition by Mcppc

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Mcppc Mcppc Mcppc->IKK inhibits DNA DNA NFkB_n->DNA binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression promotes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Mcppc.

Unable to Identify "Mcppc" as a Research Compound

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for "Mcppc," it has not been possible to identify a chemical compound, drug, or research substance corresponding to this name. The search results predominantly refer to the Maryland-National Capital Park and Planning Commission (M-NCPPC) , a bi-county agency responsible for parks and planning in Montgomery and Prince George's counties in Maryland.[1]

The request for detailed application notes, experimental protocols, dosage guidelines, and signaling pathways suggests an inquiry related to a bioactive agent for use in a research or drug development context. However, no publicly available scientific literature, chemical databases, or pharmaceutical resources containing the term "Mcppc" in this context were found.

The search results consistently point towards documents and information related to the M-NCPPC's operations, including budgets, meeting minutes, planning documents, and administrative procedures.[2][3][4][5][6][7][8][9]

Given the lack of information for a compound named "Mcppc," it is not possible to provide the requested:

  • Dosage and administration data tables.

  • Detailed experimental protocols.

  • Signaling pathway diagrams.

It is possible that "Mcppc" may be a typographical error, an internal project codename not in public use, or an extremely new or obscure compound not yet documented in searchable public domains.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use standardized and recognized nomenclature, such as the IUPAC name, CAS number, or common drug name, to ensure accurate identification and retrieval of relevant data.

If "Mcppc" is an abbreviation for a different compound, providing the full name would be necessary to conduct a meaningful and accurate search for the required scientific and technical information.

References

Application Notes and Protocols for the Quantification of 3-MCPD Esters (MCPPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are process-induced chemical contaminants found in a variety of processed foods and ingredients, particularly refined edible oils.[1][2] The formation of these compounds is primarily associated with high-temperature processing in the presence of chloride ions.[2] Due to the potential health risks associated with 3-MCPD, which is classified as a possible human carcinogen (Group 2B), regulatory bodies have established maximum permissible levels in various food products.[2][3] Consequently, accurate and reliable analytical methods for the quantification of 3-MCPD esters are crucial for food safety, quality control, and risk assessment.

These application notes provide an overview of the principal analytical methodologies for the quantification of 3-MCPD esters, with a focus on both indirect and direct approaches. Detailed experimental protocols for commonly employed techniques are presented, along with a summary of quantitative performance data to aid in method selection and implementation.

Analytical Approaches

The quantification of 3-MCPD esters can be broadly categorized into two main approaches: indirect and direct analysis.

Indirect Analysis: This is the most common approach and involves the cleavage of the fatty acid esters to release free 3-MCPD, which is then derivatized and quantified, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] This method measures the total 3-MCPD content after hydrolysis.[4][5] Several official methods, including those from AOCS, ISO, and DGF, are based on this principle.[6]

Direct Analysis: This approach involves the direct measurement of the intact 3-MCPD esters without prior hydrolysis.[7][8] Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, is the technique of choice for direct analysis, providing information about the specific fatty acid ester profiles.[7][8][9]

Signaling Pathways and Logical Relationships

The analytical workflow for 3-MCPD ester quantification involves a series of sequential steps, from sample preparation to instrumental analysis. The choice of method, either direct or indirect, dictates the specific workflow.

analytical_workflows cluster_indirect Indirect Analysis (GC-MS) cluster_direct Direct Analysis (LC-MS) I_Start Sample (Oil/Fat) I_Prep Sample Preparation (Dissolution) I_Start->I_Prep I_Trans Transesterification (e.g., Acidic/Alkaline) I_Prep->I_Trans I_Clean FAMEs Extraction (Cleanup) I_Trans->I_Clean I_Deriv Derivatization (e.g., with PBA) I_Clean->I_Deriv I_GCMS GC-MS/MS Analysis I_Deriv->I_GCMS I_Quant Quantification (as free 3-MCPD) I_GCMS->I_Quant D_Start Sample (Oil/Fat) D_Prep Sample Preparation (Dilution & Filtration) D_Start->D_Prep D_SPE Solid-Phase Extraction (SPE Cleanup) D_Prep->D_SPE D_LCMS LC-MS/MS Analysis D_SPE->D_LCMS D_Quant Quantification (of intact esters) D_LCMS->D_Quant

Caption: Comparative workflows for indirect (GC-MS) and direct (LC-MS) analysis of 3-MCPD esters.

Experimental Protocols

Protocol 1: Indirect Analysis of 3-MCPD Esters by GC-MS (Based on AOCS Official Method Cd 29c-13)

This protocol outlines a rapid method involving alkaline-catalyzed ester cleavage.

1. Sample Preparation and Transesterification:

  • Weigh approximately 100 mg of the oil sample into a screw-cap vial.

  • Add an internal standard solution (e.g., rac-1,2-Bis-palmitoyl-3-chloropropanediol-d5).[10]

  • Dissolve the sample in a suitable solvent like tert-butyl methyl ether (TBME).[10]

  • For the determination of total 3-MCPD and glycidyl esters (as 3-MCPD), perform the reaction in the presence of a chloride source (Assay A). For the determination of 3-MCPD esters only, omit the chloride source (Assay B).[10]

  • Initiate the transesterification by adding a methanolic solution of sodium hydroxide or sodium methoxide.

  • The reaction is typically fast, proceeding for a few minutes at room temperature.[11]

2. Extraction and Derivatization:

  • Stop the reaction by adding an acidified salt solution.

  • Extract the fatty acid methyl esters (FAMEs) with a non-polar solvent like iso-hexane and discard the organic layer.[11]

  • Extract the liberated 3-MCPD from the aqueous phase using a suitable solvent mixture (e.g., diethyl ether/ethyl acetate).[11]

  • Derivatize the extracted 3-MCPD with phenylboronic acid (PBA) to improve its volatility for GC analysis.[4][6]

3. GC-MS/MS Analysis:

  • Gas Chromatograph (GC):

    • Injection: 1 µL, splitless mode.
    • Inlet Temperature: 250 °C.
    • Column: e.g., VF-1ms (30 m x 0.25 mm, 0.25 µm).
    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
    • Oven Program: 50 °C (hold 1 min), ramp at 40 °C/min to 145 °C (hold 5 min), ramp at 2 °C/min to 160 °C, ramp at 40 °C/min to 320 °C (hold 5 min).[12]

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI).
    • Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
    • Monitor specific precursor-product ion transitions for the PBA derivative of 3-MCPD and its internal standard.

start [label="Oil Sample (100 mg)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; add_is [label="Add Internal Standard\n(3-MCPD-d5 ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in TBME", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transesterify [label="Alkaline Transesterification\n(NaOH/NaOMe in MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stop_rxn [label="Stop Reaction\n(Acidified Salt Solution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; extract_fames [label="Extract FAMEs\n(iso-Hexane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract_mcpd [label="Extract free 3-MCPD\n(Diethyl Ether/Ethyl Acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; derivatize [label="Derivatize with PBA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gcms [label="Analyze by GC-MS/MS", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> add_is -> dissolve -> transesterify -> stop_rxn -> extract_fames -> extract_mcpd -> derivatize -> gcms; }

Caption: Experimental workflow for the indirect GC-MS analysis of 3-MCPD esters.

Protocol 2: Direct Analysis of 3-MCPD Esters by LC-MS/MS

This protocol enables the quantification of individual 3-MCPD esters without hydrolysis.

1. Sample Preparation:

  • Weigh approximately 100 mg of the oil sample into a vial.

  • Add internal standards (e.g., d5-3-MCPD-dipalmitoyl ester for diesters, d5-3-MCPD-monooleoyl ester for monoesters).[13]

  • Dilute the sample with a suitable solvent, such as hexane.[13]

2. Solid-Phase Extraction (SPE) Cleanup:

  • Apply the diluted sample to a pre-conditioned silica SPE cartridge.[13]

  • Wash the cartridge to remove interfering matrix components.

  • Elute the 3-MCPD esters with an appropriate solvent mixture.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC):

    • Column: A suitable reversed-phase column for lipid analysis.
    • Mobile Phase: A gradient of solvents such as methanol, isopropanol, and ammonium acetate solution.
    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.
    • Injection Volume: 5-10 µL.

  • Mass Spectrometer (MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Mode: Multiple Reaction Monitoring (MRM).
    • Monitor the precursor-product ion transitions for the ammonium adducts of the different 3-MCPD esters and their corresponding internal standards.[14]

start [label="Oil Sample (100 mg)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; add_is [label="Add Internal Standards\n(d5-labeled 3-MCPD esters)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilute [label="Dilute with Hexane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; spe [label="SPE Cleanup\n(Silica Cartridge)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lcms [label="Analyze by LC-MS/MS", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> add_is -> dilute -> spe -> lcms; }

Caption: Experimental workflow for the direct LC-MS/MS analysis of 3-MCPD esters.

Quantitative Data Summary

The performance of analytical methods for 3-MCPD ester quantification is critical for ensuring accurate and reliable results. The following tables summarize key quantitative parameters from various studies.

Table 1: Performance of Indirect GC-MS Methods

ParameterMethodMatrixValueReference
LOD GC-MSEdible Oils0.11 mg/kg[3]
LOQ GC-MSEdible Oils0.14 mg/kg[3]
Recovery GC-MSEdible Oils92.8 - 105.2%[3]
RSD GC-MSEdible Oils4.18 - 5.63%[3]
LOD GC-MS/MSPalm Oil6 ppb[10]
LOQ GC-MS/MSPalm Oil20 ppb[10]
Recovery GC-MS/MSPalm Oil94 - 118%[10]

Table 2: Performance of Direct LC-MS/MS Methods

ParameterMethodMatrixValueReference
LOD LC-MS/MSEdible Oils0.1 mg/kg[13]
LOQ LC-MS/MSEdible Oils0.2 mg/kg[13]
Recovery LC-MS/MSEdible Oils74 - 98%[13]
Repeatability (RSD) LC-MS/MSEdible Oils6.9 - 11.5%[13]
LOQ LC-MS/MSEdible Oils0.02 - 0.08 mg/kg[9]
Repeatability (RSD) LC-MS/MSEdible Oils5.5 - 25.5%[9]

Conclusion

The choice of analytical method for the quantification of 3-MCPD esters depends on the specific requirements of the analysis. Indirect GC-MS methods are well-established, robust, and often used for regulatory compliance, providing a measure of the total 3-MCPD content. Direct LC-MS/MS methods, while potentially more complex, offer the advantage of quantifying individual 3-MCPD esters, which can be valuable for research into formation mechanisms and mitigation strategies. The protocols and data presented in these application notes provide a comprehensive resource for laboratories involved in the analysis of these important food contaminants.

References

Application Notes and Protocols: Development and Optimization of MAPK Pathway Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer, making its components highly attractive targets for therapeutic intervention.[1][3] The MAPK cascade, often referred to as the Ras-Raf-MEK-ERK pathway, transmits signals from the cell surface to the nucleus through a series of sequential phosphorylation events.[4][5]

These application notes provide a comprehensive guide for the development and optimization of assays to interrogate the MAPK signaling pathway. The protocols and methodologies described herein are intended to equip researchers with the necessary tools to screen for novel inhibitors, characterize their mechanisms of action, and accelerate the drug discovery process.

The MAPK Signaling Pathway

The canonical MAPK/ERK pathway is initiated by the binding of extracellular signals, such as growth factors, to receptor tyrosine kinases (RTKs) on the cell surface.[2] This triggers the activation of the small GTPase Ras, which in turn recruits and activates a MAP kinase kinase kinase (MAP3K), typically a member of the Raf family.[5] Activated Raf then phosphorylates and activates a MAP kinase kinase (MAP2K or MEK), which subsequently phosphorylates and activates the MAP kinase (MAPK), also known as extracellular signal-regulated kinase (ERK).[6][7] Activated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, leading to changes in gene expression that drive cellular responses.[3]

MAPK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., Myc, CREB) ERK->Transcription_Factors phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression regulates

Canonical MAPK/ERK Signaling Pathway

Assay Development Workflow

A systematic approach to assay development is crucial for generating robust and reproducible data. The following workflow outlines the key stages, from initial assay design to high-throughput screening.

Assay_Development_Workflow Assay_Design 1. Assay Design & Target Selection Reagent_Procurement 2. Reagent Procurement & QC Assay_Design->Reagent_Procurement Assay_Optimization 3. Assay Optimization Reagent_Procurement->Assay_Optimization Assay_Validation 4. Assay Validation Assay_Optimization->Assay_Validation HTS 5. High-Throughput Screening (HTS) Assay_Validation->HTS Data_Analysis 6. Data Analysis & Hit Confirmation HTS->Data_Analysis

General Assay Development Workflow

Experimental Protocols

Biochemical Kinase Assay for MEK1 Activity

This protocol describes a non-radioactive, in vitro kinase assay to measure the phosphotransferase activity of MEK1 by detecting the phosphorylation of a substrate, such as inactive ERK2.

Materials:

  • Recombinant active MEK1 enzyme

  • Recombinant inactive ERK2 kinase (substrate)

  • ATP

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • Kinase-Glo® Luminescent Kinase Assay (Promega) or similar ADP detection system

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare a master mix containing MEK1, ERK2, and assay buffer.

  • Compound Addition: Add the diluted test compounds to the wells of the microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Reaction Initiation: Add the enzyme/substrate master mix to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to MEK1 activity.

Cell-Based Phospho-ERK1/2 Assay by Western Blot

This protocol details the detection of ERK1/2 phosphorylation in cultured cells following stimulation, providing a measure of pathway activation.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Stimulant (e.g., Epidermal Growth Factor, EGF)

  • Test compounds

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 16-24 hours. Pre-treat with test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2. Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Flow Cytometry-Based Phospho-ERK1/2 Assay

This high-throughput method allows for the quantification of ERK1/2 phosphorylation at the single-cell level.[8]

Materials:

  • Suspension or adherent cells

  • Stimulant and test compounds

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold methanol)

  • Fluorochrome-conjugated primary antibody: Anti-phospho-ERK1/2 (Thr202/Tyr204)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with stimulants and/or test compounds as described for the Western blot protocol.

  • Fixation: Fix the cells with fixation buffer to preserve the phosphorylation state.

  • Permeabilization: Permeabilize the cells with permeabilization buffer to allow antibody entry.

  • Staining: Stain the cells with the fluorochrome-conjugated anti-phospho-ERK1/2 antibody.

  • Data Acquisition: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Analysis: Quantify the geometric mean fluorescence intensity (gMFI) to determine the level of ERK1/2 phosphorylation in different treatment groups.

Assay Optimization

The optimization of assay conditions is critical for ensuring data quality and reliability. Key parameters to consider include enzyme and substrate concentrations, ATP concentration, incubation time, and buffer composition.

Assay_Optimization_Logic Goal Goal: Robust & Sensitive Assay Parameters Key Parameters Goal->Parameters Enzyme_Conc Enzyme Concentration Parameters->Enzyme_Conc Substrate_Conc Substrate Concentration Parameters->Substrate_Conc ATP_Conc ATP Concentration Parameters->ATP_Conc Incubation_Time Incubation Time & Temp Parameters->Incubation_Time Buffer_Comp Buffer Composition (pH, etc.) Parameters->Buffer_Comp Readout Assay Readout Enzyme_Conc->Readout Substrate_Conc->Readout ATP_Conc->Readout Incubation_Time->Readout Buffer_Comp->Readout Signal_to_Background Signal-to-Background Ratio Readout->Signal_to_Background Z_Factor Z' Factor Readout->Z_Factor

Logic Diagram for Assay Optimization

Data Presentation

Table 1: Example Optimization of a MEK1 Biochemical Assay
ParameterCondition 1Condition 2Condition 3
MEK1 Concentration 1 nM5 nM 10 nM
ERK2 Concentration 50 nM100 nM 200 nM
ATP Concentration 10 µM50 µM100 µM
Incubation Time 30 min60 min 90 min
Signal-to-Background 515 12
Z' Factor 0.60.8 0.75

Bolded values indicate the optimized conditions.

Table 2: IC50 Values of Reference Inhibitors in Different Assay Formats
CompoundMEK1 Biochemical IC50 (nM)Cell-Based pERK IC50 (nM)
PD-0325901 1.22.5
Selumetinib 1428
Trametinib 0.91.8

Troubleshooting

IssuePotential CauseSuggested Solution
High Variability Pipetting errors, edge effects, reagent instabilityCalibrate pipettes, avoid using outer wells, prepare fresh reagents
Low Signal-to-Background Insufficient enzyme activity, high background from assay componentsIncrease enzyme concentration, optimize buffer conditions, subtract background signal
Poor Z' Factor High data variability, small dynamic rangeRe-optimize assay parameters, ensure consistent liquid handling
Inconsistent IC50 Values Compound instability, lot-to-lot reagent variabilityCheck compound solubility and stability, qualify new reagent lots

Conclusion

The development and optimization of robust and reliable assays are fundamental to the successful discovery and development of novel MAPK pathway inhibitors. By following the detailed protocols and optimization strategies outlined in these application notes, researchers can generate high-quality, reproducible data to advance their drug discovery programs. The choice of assay format, whether biochemical or cell-based, will depend on the specific research question and the stage of the drug discovery pipeline. Careful validation and adherence to best practices are paramount for making informed decisions and ultimately, for the successful translation of basic research into novel therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for In Situ Hybridization of Target mRNA

This document provides a detailed protocol for the localization of a target messenger RNA (mRNA) within tissue sections using in situ hybridization (ISH). The methodology is broadly applicable for determining the spatial expression patterns of a gene of interest.

Introduction

In situ hybridization is a powerful technique that allows for the precise localization of specific nucleic acid sequences within the context of morphologically preserved cells or tissues.[1] This method utilizes a labeled nucleic acid probe that is complementary to the target sequence of interest. By visualizing the hybridized probe, researchers can gain insights into the spatial and temporal patterns of gene expression, which is crucial for understanding cellular function, development, and disease pathology.[2] This protocol outlines the necessary steps for preparing tissue samples, designing and synthesizing a labeled RNA probe, performing the hybridization reaction, and detecting the target mRNA.

I. Probe Design and Synthesis

The specificity and sensitivity of the in situ hybridization assay are critically dependent on the design and quality of the probe.

Probe Design Considerations:

ParameterRecommendationRationale
Probe Length 200-1000 base pairs[3][4]Shorter probes may have better tissue penetration, while longer probes can provide stronger signals.[4] Probes around 800 bp often exhibit high sensitivity and specificity.[5]
Probe Sequence Target a unique region of the mRNA, such as the 3' untranslated region (UTR).[4]UTRs are generally less conserved among gene family members, thus reducing the risk of cross-hybridization.[4]
GC Content 40-60%This range ensures stable hybridization at typical hybridization temperatures.
Secondary Structure Avoid regions with significant predicted secondary structure.Complex secondary structures can hinder probe binding to the target mRNA.
Homology Perform a BLAST search to ensure the probe sequence is specific to the target gene.This minimizes off-target binding and non-specific signals.

Probe Synthesis Workflow:

G cluster_0 Template Preparation cluster_1 In Vitro Transcription PCR Amplification PCR Amplification Vector Ligation Vector Ligation PCR Amplification->Vector Ligation Clone PCR product Transformation Transformation Vector Ligation->Transformation Plasmid Purification Plasmid Purification Transformation->Plasmid Purification Linearization Linearization Plasmid Purification->Linearization Digest with restriction enzyme Transcription Reaction Transcription Reaction Linearization->Transcription Reaction Linearized plasmid as template DNase Treatment DNase Treatment Transcription Reaction->DNase Treatment Remove DNA template Probe Purification Probe Purification DNase Treatment->Probe Purification Precipitate RNA probe

Caption: Workflow for generating a labeled RNA probe.

Experimental Protocol: Probe Synthesis

  • Template Generation: Amplify a 200-1000 bp fragment of the target gene's cDNA using PCR. The reverse primer should incorporate a T7 RNA polymerase promoter sequence (5'-TAATACGACTCACTATAGGG-3') at its 5' end for antisense probe synthesis.[6]

  • Cloning: Clone the PCR product into a suitable vector, such as a pGEM-T Easy Vector.

  • Linearization: Linearize the plasmid downstream of the insert using a restriction enzyme that creates a 5' overhang or blunt end. Verify complete linearization by running a small aliquot on an agarose gel.[3]

  • In Vitro Transcription: Synthesize the digoxigenin (DIG)-labeled antisense RNA probe using an in vitro transcription kit with T7 RNA polymerase and a DIG RNA labeling mix.[3] Incubate the reaction at 37°C for 2 hours to overnight.[3][6]

  • Template Removal: Remove the DNA template by adding DNase I and incubating at 37°C for 15 minutes.

  • Probe Precipitation: Precipitate the RNA probe by adding 1/10th volume of 3M sodium acetate (pH 5.2) and 2.5 volumes of 100% ethanol.[6] Incubate at -20°C for at least 30 minutes.[6]

  • Quantification: Centrifuge to pellet the probe, wash with 70% ethanol, air dry, and resuspend in RNase-free water.[6] Determine the probe concentration using a spectrophotometer.

II. In Situ Hybridization Protocol

This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Experimental Workflow:

G cluster_0 Day 1: Pre-hybridization cluster_1 Day 1-2: Hybridization cluster_2 Day 2: Washes & Blocking cluster_3 Day 2-3: Detection Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Proteinase K Digestion Proteinase K Digestion Rehydration->Proteinase K Digestion Post-fixation Post-fixation Proteinase K Digestion->Post-fixation Acetylation Acetylation Post-fixation->Acetylation Prehybridization Prehybridization Acetylation->Prehybridization Hybridization Hybridization Prehybridization->Hybridization Stringency Washes Stringency Washes Hybridization->Stringency Washes RNase A Treatment RNase A Treatment Stringency Washes->RNase A Treatment Blocking Blocking RNase A Treatment->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Washes Washes Antibody Incubation->Washes Color Development Color Development Washes->Color Development

Caption: Overview of the in situ hybridization workflow.

Reagents and Buffers:

Reagent/BufferComposition
DEPC-treated Water 0.1% Diethylpyrocarbonate in water, autoclaved.
Phosphate-Buffered Saline (PBS) Standard formulation, prepared with DEPC-treated water.
4% Paraformaldehyde (PFA) Dissolve PFA in PBS, heat to 60°C. Prepare fresh.
Proteinase K 10 µg/mL in PBS.
Hybridization Buffer 50% Formamide, 5x SSC, 50 µg/mL Heparin, 0.1% Tween-20, 500 µg/mL Yeast tRNA.
Stringency Wash Solution 0.2x SSC, 0.1% Tween-20.
MABT Buffer 100 mM Maleic acid, 150 mM NaCl, pH 7.5, 0.1% Tween-20.
Blocking Solution 2% Blocking Reagent (Roche) in MABT.
Detection Buffer (NTMT) 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2, 1% Tween-20.[7]

Detailed Protocol:

Day 1: Tissue Preparation and Hybridization

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 x 10 minutes.

    • Immerse in 100% Ethanol: 2 x 5 minutes.

    • Immerse in 95% Ethanol: 5 minutes.

    • Immerse in 70% Ethanol: 5 minutes.

    • Immerse in 50% Ethanol: 5 minutes.

    • Rinse in DEPC-treated water: 2 x 5 minutes.

  • Permeabilization:

    • Incubate slides in 10 µg/mL Proteinase K in PBS at 37°C for 10-30 minutes. The optimal time depends on the tissue type and fixation time and should be empirically determined.

    • Rinse in PBS.

  • Post-fixation:

    • Fix slides in 4% PFA in PBS for 20 minutes at room temperature.[7]

    • Wash in PBS: 3 x 5 minutes.

  • Acetylation:

    • Incubate in 0.1 M triethanolamine (TEA) buffer.

    • Add acetic anhydride to a final concentration of 0.25% and incubate for 10 minutes. This step reduces non-specific binding.[8]

    • Wash in PBS: 2 x 5 minutes.

  • Hybridization:

    • Pre-warm hybridization buffer to the hybridization temperature (typically 55-65°C).[5]

    • Dilute the DIG-labeled probe in hybridization buffer to a final concentration of 100-500 ng/mL.

    • Denature the probe by heating at 80-95°C for 2-5 minutes, then immediately chill on ice.[5][9]

    • Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at 55-65°C.[3][5]

Day 2: Post-Hybridization Washes and Immunodetection

  • Stringency Washes:

    • Remove coverslips by immersing slides in 5x SSC at room temperature.

    • Wash in 2x SSC with 50% formamide at 65°C for 30 minutes.

    • Wash in 0.2x SSC at 65°C: 2 x 20 minutes.

  • RNase Treatment (Optional):

    • To reduce background from non-specifically bound probe, incubate slides in RNase A (20 µg/mL in 2x SSC) at 37°C for 30 minutes.

    • Wash in 2x SSC and 0.2x SSC at room temperature.

  • Immunological Detection:

    • Wash slides in MABT buffer: 3 x 5 minutes.

    • Block non-specific binding by incubating in Blocking Solution for 1-2 hours at room temperature.[3][5]

    • Incubate with anti-DIG-AP (alkaline phosphatase conjugated) antibody, diluted in Blocking Solution (e.g., 1:2000), overnight at 4°C in a humidified chamber.[3]

Day 3: Visualization

  • Washing:

    • Wash slides in MABT: 3 x 15 minutes.

    • Wash in NTMT buffer: 2 x 10 minutes.

  • Color Development:

    • Incubate sections in NBT/BCIP solution (nitro-blue tetrazolium and 5-bromo-4-chloro-3'-indolylphosphate) in the dark.

    • Monitor the color reaction under a microscope until the desired signal intensity is reached (can take from 30 minutes to several hours).

  • Stopping the Reaction and Mounting:

    • Stop the reaction by washing slides in PBS.

    • (Optional) Counterstain with Nuclear Fast Red.

    • Dehydrate through an ethanol series (70%, 95%, 100%).

    • Clear in xylene and mount with a permanent mounting medium.

III. Data Interpretation and Troubleshooting

A successful in situ hybridization experiment will show a specific signal in cells known or expected to express the target gene, with low background staining. A sense probe control (a probe with the same sequence as the mRNA) should always be included and should yield no signal.

Troubleshooting Common Issues:

ProblemPossible CauseSuggested Solution
No Signal RNA degradationUse RNase-free techniques and reagents throughout the protocol.[5]
Insufficient probe penetrationOptimize Proteinase K digestion time and concentration.[1]
Low probe concentration/qualityVerify probe integrity and concentration. Increase probe concentration in hybridization buffer.
High Background Non-specific probe bindingIncrease hybridization and washing temperatures; decrease probe concentration; perform RNase A treatment.[10]
Insufficient blockingIncrease blocking time or try a different blocking agent.
Non-specific antibody bindingIncrease antibody dilution; ensure adequate washing after antibody incubation.
Signal in Sense Control Probe contains repetitive elementsRedesign probe to a more specific region.
Endogenous alkaline phosphatase activityAdd levamisole to the color development solution (except for intestinal tissue).[7]

IV. Hypothetical Signaling Pathway

For a transcription factor like a Cysteine-rich polycomb-like protein (CPP), its expression might be regulated by upstream signaling pathways and it, in turn, regulates downstream target genes involved in development or stress responses.[11]

G External Stimulus External Stimulus Receptor Receptor External Stimulus->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade CPP Transcription Factor CPP Transcription Factor Signaling Cascade->CPP Transcription Factor Regulates Expression Target Genes Target Genes CPP Transcription Factor->Target Genes Binds to Promoters Cellular Response Cellular Response Target Genes->Cellular Response Modulates Transcription

Caption: A simplified signaling pathway involving a CPP transcription factor.

By using in situ hybridization to determine the location of "CPP Transcription Factor" mRNA, researchers can correlate its expression with specific cell types and developmental stages, providing crucial context for its function within this pathway.

References

Application Notes and Protocols for Maleimide-Based Probes in Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing maleimide-based chemical probes, such as Mcppc (Maleimide-C3-pro-Pro-Cys), for the study of protein-protein interactions. The high specificity of the maleimide group for cysteine residues allows for covalent labeling of proteins, enabling a variety of downstream applications including affinity purification, mass spectrometry-based quantitative analysis, and the elucidation of complex signaling pathways.

Introduction to Maleimide-Cysteine Chemistry

The foundation of this methodology lies in the highly specific Michael addition reaction between the maleimide functional group and the thiol (sulfhydryl) group of a cysteine residue within a protein. This reaction forms a stable, covalent thioether bond under mild, near-neutral pH conditions, making it an ideal tool for selectively modifying proteins.[1] This specificity allows for the precise attachment of various tags, such as biotin for affinity purification or fluorophores for imaging, to a protein of interest.

Key Applications in Protein Interaction Studies

  • Covalent Labeling of Target Proteins: Introduction of a maleimide-containing probe allows for the stable and irreversible labeling of a specific protein at an accessible cysteine residue. This is a fundamental step for subsequent interaction studies.

  • Affinity Purification of Protein Complexes: By using a maleimide probe functionalized with an affinity tag (e.g., biotin), researchers can covalently label a "bait" protein and then use this to pull down and identify its interacting "prey" proteins from a complex biological sample.

  • Quantitative Proteomics: Stable isotope-labeled maleimide reagents can be used for the quantitative analysis of protein expression and interaction dynamics.[2] Mass spectrometry is employed to compare the relative abundance of labeled peptides between different experimental conditions.

  • Mapping Protein Interaction Interfaces: By comparing the reactivity of cysteine residues to maleimide probes in the presence and absence of a binding partner, it is possible to identify residues at the protein-protein interaction interface that become protected from labeling.

  • Modulation of Signaling Pathways: Maleimide-based probes can be used to investigate the role of specific cysteine residues in signaling pathways, for example, by targeting redox-sensitive cysteines involved in cellular signaling.[1]

Data Presentation: Quantitative Analysis of Cysteine Reactivity

The following table summarizes key parameters and considerations for quantitative analysis of protein-protein interactions using maleimide-based probes and mass spectrometry.

ParameterRecommended Range/ConditionNotes
pH 6.5 - 7.5Optimal for thiol-specific reaction. At pH > 7.5, reactivity with primary amines (e.g., lysine) increases, and the rate of maleimide hydrolysis also increases.[1]
Temperature 4°C to Room Temperature (20-25°C)The reaction is temperature-sensitive. Lower temperatures (4°C) may require longer incubation times (overnight), while room temperature reactions are typically faster (1-2 hours).[1]
Stoichiometry (Maleimide:Thiol) 10:1 to 20:1 molar excess of maleimideA molar excess of the maleimide reagent is generally used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein.[1]
Reaction Time 1 - 2 hours at Room Temperature or Overnight at 4°CIncubation time should be optimized based on the reactivity of the specific cysteine residue and the stability of the protein.
Quenching Reagent L-cysteine or β-mercaptoethanol (10-100 mM final concentration)Added to consume excess maleimide reagent and stop the labeling reaction.[1]

Experimental Protocols

Protocol 1: Covalent Labeling of a Target Protein with a Maleimide Probe

This protocol describes the general procedure for labeling a purified protein containing an accessible cysteine residue with a maleimide-functionalized probe.

Materials:

  • Purified protein of interest with at least one accessible cysteine residue

  • Maleimide-activated probe (e.g., Maleimide-PEG2-Biotin)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Solution: 1 M L-cysteine or β-mercaptoethanol

  • Anhydrous DMSO or DMF

  • Gel filtration column for purification

Procedure:

  • Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.[3][4][5] If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[5]

  • Maleimide Probe Preparation: Prepare a 10 mM stock solution of the maleimide-activated probe in anhydrous DMSO or DMF.[5] This solution should be prepared fresh.

  • Labeling Reaction: Add the maleimide probe stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (probe:protein).[5] Gently mix the reaction.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1][5] If the probe is light-sensitive, protect the reaction from light.

  • Quenching: Add the quenching solution to a final concentration of 10-100 mM to stop the reaction by consuming any unreacted maleimide probe. Incubate for 15-30 minutes at room temperature.[1]

  • Purification: Remove the excess, unreacted maleimide probe and quenching reagent by gel filtration chromatography.[5] The larger labeled protein will elute first.

Protocol 2: Affinity Purification of Interacting Proteins

This protocol outlines the steps for using a biotin-labeled "bait" protein to capture and identify interacting "prey" proteins.

Materials:

  • Biotin-labeled "bait" protein (from Protocol 1)

  • Cell lysate or protein mixture containing potential interacting partners

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Binding/Wash Buffer: PBS with 0.1% Tween-20

  • Elution Buffer: 0.1 M glycine-HCl, pH 2.5-2.8, or SDS-PAGE sample buffer

Procedure:

  • Bead Preparation: Wash the streptavidin beads with Binding/Wash Buffer according to the manufacturer's instructions.

  • Bait Protein Immobilization: Incubate the biotin-labeled "bait" protein with the prepared streptavidin beads for 1 hour at room temperature with gentle rotation to allow for binding.

  • Washing: Pellet the beads and wash them three times with Binding/Wash Buffer to remove any unbound "bait" protein.

  • Interaction/Pull-down: Add the cell lysate or protein mixture to the beads with the immobilized "bait" protein. Incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of protein complexes.

  • Washing: Pellet the beads and wash them five times with Binding/Wash Buffer to remove non-specific binding proteins.

  • Elution: Elute the captured protein complexes from the beads using the Elution Buffer. For mass spectrometry analysis, on-bead digestion with trypsin can also be performed.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For protein identification, the eluted sample can be subjected to mass spectrometry analysis.

Protocol 3: Quantitative Mass Spectrometry Analysis

This protocol provides a general workflow for the quantitative analysis of cysteine reactivity using stable isotope-labeled maleimide reagents and mass spectrometry.

Materials:

  • Two protein samples to be compared (e.g., treated vs. untreated cells)

  • Light (d0) and Heavy (d5) N-ethylmaleimide (NEM)

  • Lysis Buffer

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Lyse the cells from the two experimental conditions.

  • Differential Labeling: Label the free sulfhydryls in one sample with light (d0) NEM and the other sample with heavy (d5) NEM.[6]

  • Sample Combination: Combine the two labeled samples in a 1:1 ratio.

  • Protein Digestion: Digest the combined protein mixture into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Identify the labeled peptides and quantify the relative abundance of the light and heavy labeled forms. A change in the ratio of heavy to light labeled peptides for a specific cysteine-containing peptide indicates a change in the reactivity of that cysteine residue between the two conditions, which could be due to its involvement in a protein-protein interaction.

Mandatory Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_pulldown Affinity Purification protein Protein of Interest (with Cys) reaction Covalent Labeling (Thioether Bond Formation) protein->reaction maleimide Maleimide Probe (e.g., Mcppc-Biotin) maleimide->reaction labeled_protein Labeled 'Bait' Protein reaction->labeled_protein binding Binding & Incubation labeled_protein->binding cell_lysate Cell Lysate ('Prey' Proteins) cell_lysate->binding beads Streptavidin Beads beads->binding washing Washing Steps binding->washing elution Elution washing->elution analysis Analysis (SDS-PAGE / Mass Spec) elution->analysis

Caption: Experimental workflow for protein interaction studies using a maleimide-based probe.

signaling_pathway cluster_pathway Generic Signaling Pathway ligand Ligand receptor Receptor ligand->receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 (Cys-SH) kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression nucleus probe Maleimide Probe probe->kinase2 Covalent Labeling

Caption: Application of a maleimide probe to study a signaling pathway component.

References

Application Notes: Utilizing Mcppc in High-Throughput Screening for TAK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Introduction

Mcppc (N-methyl-N-(3-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)phenyl)-3-(trifluoromethyl)benzamide) is a novel small molecule with a chemical scaffold suggestive of kinase inhibitory activity. Based on the prevalence of pyrazole and benzamide moieties in known kinase inhibitors, Mcppc is hypothesized to be an inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a key serine/threonine kinase that plays a central role in mediating inflammatory and immune responses.[1][2][3] It is activated by a range of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as microbial products, leading to the activation of downstream signaling pathways such as NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4][5]

These application notes provide a comprehensive overview of the proposed mechanism of action of Mcppc as a TAK1 inhibitor and detail its potential application in high-throughput screening (HTS) for the discovery of novel modulators of inflammatory signaling.

Proposed Mechanism of Action: Inhibition of the TAK1 Signaling Pathway

TAK1 is a critical node in multiple signaling cascades that govern inflammation, immunity, and cell survival.[2][4][5] Upon stimulation by ligands such as TNF-α or lipopolysaccharide (LPS), receptor complexes trigger a series of ubiquitination events that lead to the recruitment and activation of the TAK1 complex, which consists of TAK1 and its binding partners, TAB1, TAB2, or TAB3.[1] Activated TAK1 then phosphorylates and activates downstream targets, including the IKK complex (leading to NF-κB activation) and MKKs (leading to p38 and JNK activation).[1][2] Mcppc is proposed to inhibit the catalytic activity of TAK1, thereby blocking these downstream inflammatory signals.

TAK1_Signaling_Pathway cluster_receptor Cell Surface Receptors cluster_upstream Upstream Signaling cluster_tak1 TAK1 Complex Activation cluster_downstream Downstream Pathways cluster_transcription Transcription Factors cluster_output Cellular Response TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TNFR1 TNFR1 TRAF2_5 TRAF2/5 TNFR1->TRAF2_5 IL1R IL-1R IL1R->MyD88 TRAF6 TRAF6 TAK1_complex TAK1/TAB1/TAB2(3) TRAF6->TAK1_complex TRAF2_5->TAK1_complex MyD88->TRAF6 IKK_complex IKK Complex TAK1_complex->IKK_complex MKKs MKKs (MKK3/4/6/7) TAK1_complex->MKKs Mcppc Mcppc Mcppc->TAK1_complex NFkB NF-κB IKK_complex->NFkB AP1 AP-1 (c-Jun, ATF2) MKKs->AP1 Inflammation Inflammation NFkB->Inflammation Immunity Immunity NFkB->Immunity Cell_Survival Cell Survival NFkB->Cell_Survival AP1->Inflammation AP1->Immunity AP1->Cell_Survival

Figure 1: Proposed TAK1 Signaling Pathway and Point of Inhibition by Mcppc.

High-Throughput Screening (HTS) Application

Mcppc can be utilized as a reference compound in HTS campaigns designed to identify novel inhibitors of TAK1. A typical HTS workflow for this purpose would involve a biochemical assay that measures the enzymatic activity of TAK1.

HTS Experimental Workflow

The workflow for an HTS campaign to identify TAK1 inhibitors would generally consist of primary screening of a compound library, followed by dose-response confirmation of initial hits, and subsequent secondary assays to validate on-target activity and assess cellular effects.

HTS_Workflow cluster_prep Assay Preparation cluster_primary Primary Screen cluster_analysis Data Analysis cluster_confirmation Hit Confirmation cluster_secondary Secondary Assays Compound_Library Compound Library (e.g., 10,000+ compounds) Assay_Plate_Prep Assay Plate Preparation (384-well format) Compound_Library->Assay_Plate_Prep Dispense_Compounds Dispense Compounds (Single Concentration, e.g., 10 µM) Assay_Plate_Prep->Dispense_Compounds Add_TAK1 Add TAK1 Enzyme Dispense_Compounds->Add_TAK1 Add_Substrate_ATP Add Substrate & ATP (Initiate Reaction) Add_TAK1->Add_Substrate_ATP Detect_Signal Detect Signal (e.g., Luminescence/Fluorescence) Add_Substrate_ATP->Detect_Signal Hit_Identification Hit Identification (% Inhibition > Threshold) Detect_Signal->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assays Orthogonal Biochemical Assays Dose_Response->Orthogonal_Assays Cell_Based_Assays Cell-Based Assays (e.g., NF-κB Reporter Assay) Dose_Response->Cell_Based_Assays Selectivity_Profiling Kinase Selectivity Profiling Cell_Based_Assays->Selectivity_Profiling

Figure 2: General HTS Workflow for the Identification of TAK1 Inhibitors.
Experimental Protocol: Biochemical HTS Assay for TAK1

This protocol describes a generic, luminescence-based biochemical assay for measuring TAK1 kinase activity, suitable for HTS. The principle is the quantification of ADP produced from the kinase reaction, which is then converted to a light signal.

Materials:

  • Recombinant human TAK1/TAB1 complex

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Mcppc (as a positive control)

  • DMSO (for compound dilution)

  • 384-well, white, flat-bottom assay plates

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of Mcppc and library compounds in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well assay plate. Final assay concentration for primary screening is typically 10 µM.

    • Include positive control wells (Mcppc, e.g., 1 µM) and negative control wells (DMSO only).

  • Enzyme Addition:

    • Prepare a solution of TAK1/TAB1 in assay buffer.

    • Dispense 5 µL of the enzyme solution into each well.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Prepare a solution containing the kinase substrate and ATP in assay buffer.

    • Dispense 5 µL of this solution to all wells to start the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP, which is then used to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

Data Presentation

The results of an HTS campaign can be summarized to evaluate assay performance and compare the potency of hit compounds. Key metrics include the Z'-factor, which assesses the quality of the assay, and the IC50 value, which measures the potency of an inhibitor.

Table 1: Hypothetical HTS Data for TAK1 Inhibitor Screening

CompoundPrimary Screen (% Inhibition @ 10 µM)IC50 (nM)Z'-Factor
Mcppc (Control)98.5 ± 1.2500.85
Hit Compound 195.275N/A
Hit Compound 288.7250N/A
Negative Control0.5 ± 2.5>10,000N/A

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

Mcppc represents a promising chemical scaffold for the development of TAK1 inhibitors. The protocols and workflows detailed in these application notes provide a framework for utilizing Mcppc as a tool compound in high-throughput screening campaigns aimed at discovering and characterizing novel modulators of the TAK1 signaling pathway. Such efforts could lead to the development of new therapeutics for a wide range of inflammatory diseases and cancers where TAK1 activity is dysregulated.

Disclaimer: The information provided in these application notes regarding Mcppc is based on the analysis of its chemical structure and its similarity to known kinase inhibitors. As of the date of this document, no specific experimental data for N-methyl-N-(3-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)phenyl)-3-(trifluoromethyl)benzamide was found in the public domain. The proposed mechanism of action and protocols are therefore hypothetical and intended to serve as a guide for research and development.

References

Mcppc synthesis and purification techniques

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a chemical compound referred to as "Mcppc" did not yield sufficient information to provide the requested detailed application notes and protocols. The search results were predominantly related to the Maryland-National Capital Park and Planning Commission (M-NCPPC), indicating that "Mcppc" is not a widely recognized or publicly documented name for a chemical substance.

One search result provided minimal chemical property data, including a vapor pressure of 1.95E-11mmHg at 25°C, a boiling point of 532.9°C at 760mmHg, and a flash point of 276.1°C[1]. However, this information is insufficient to identify the compound's structure, synthesis pathways, purification techniques, or biological mechanism of action.

Without a clear identification of the chemical entity, it is not possible to generate the requested detailed experimental protocols, quantitative data tables, or signaling pathway diagrams. The term "Mcppc" may be an internal project code, a non-standard abbreviation, or a typographical error.

Therefore, the core requirements of the request—to create detailed application notes, experimental protocols, data tables, and visualizations for the synthesis and purification of "Mcppc"—cannot be fulfilled at this time due to the lack of identifiable and verifiable scientific literature on a compound with this designation.

References

Application Notes and Protocols for Porphyrin-Based Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific information on a compound designated "Mcppc" (meso-chloroperoxy-porphyrin-cobalt(III)) for imaging studies. The following application notes and protocols are based on the broader, well-documented class of cobalt(III) porphyrins and general methodologies for porphyrin-based imaging agents. These guidelines are intended to serve as a starting point for researchers and professionals in drug development interested in the potential applications of such compounds.

Introduction

Porphyrins and their metal complexes, known as metalloporphyrins, are versatile compounds with unique photophysical and chemical properties that make them valuable tools in biomedical research and clinical applications.[1][2] Their strong absorption in the visible region, fluorescence emission, and ability to generate reactive oxygen species upon photoactivation have led to their use in fluorescence imaging, photodynamic therapy (PDT), and as contrast agents for magnetic resonance imaging (MRI) and positron emission tomography (PET).[1][3][4] Cobalt(III) porphyrins are a specific class of metalloporphyrins that have been explored for various applications, including catalysis and as potential therapeutic agents.[5][6] While less common than other metalloporphyrins in cellular imaging, their distinct coordination chemistry and electrochemical properties offer unique opportunities for probe development.

These notes provide an overview of the potential applications and general protocols for the use of cobalt(III) porphyrin-based compounds in cellular and tissue imaging.

Principle of Porphyrin-Based Fluorescence Imaging

Porphyrin-based fluorescence imaging relies on the intrinsic fluorescence of the porphyrin macrocycle. The process involves the following steps:

  • Excitation: The porphyrin molecule absorbs photons of a specific wavelength (typically in the Soret band around 400 nm or the Q-bands in the 500-700 nm range), promoting it to an excited electronic state.[7]

  • Emission: The excited molecule relaxes to the ground state, emitting a photon of a longer wavelength (fluorescence). This emitted light can be detected using a fluorescence microscope or other imaging systems.[7][8]

The specific excitation and emission wavelengths are dependent on the porphyrin structure, the central metal ion, and the local microenvironment.

Experimental Protocols

Protocol 1: General Synthesis of a Cobalt(III) Porphyrin Complex

This protocol provides a general method for the synthesis of a meso-tetraphenylporphyrin cobalt(III) complex, which can be adapted for other porphyrin scaffolds.

Materials:

  • Meso-tetraphenylporphyrin (H₂TPP)

  • Cobalt(II) chloride (CoCl₂)

  • Dimethylformamide (DMF)

  • Methanol

  • Chloroform

  • Silica gel for column chromatography

Procedure:

  • Dissolve H₂TPP and an excess of CoCl₂ in DMF.

  • Reflux the mixture for several hours, monitoring the reaction progress by UV-Vis spectroscopy. The completion of the reaction is indicated by a shift in the Soret band.

  • After cooling, precipitate the crude product by adding water.

  • Collect the precipitate by filtration and wash with water and methanol.

  • Dry the crude product under vacuum.

  • Purify the cobalt porphyrin complex by silica gel column chromatography using a suitable eluent, such as chloroform/methanol mixtures.

  • Characterize the final product using UV-Vis spectroscopy, mass spectrometry, and NMR.

Note: The synthesis of a "meso-chloroperoxy-porphyrin-cobalt(III)" would require additional specific steps for the introduction of the chloro and peroxy functional groups, which are not detailed in the general literature found.

Protocol 2: Cell Culture and Labeling with a Porphyrin-Based Probe

This protocol describes the general procedure for labeling cultured cells with a porphyrin-based fluorescent probe for subsequent imaging.

Materials:

  • Cultured cells (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Porphyrin-based probe stock solution (e.g., 1 mM in DMSO)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Glass-bottom dishes or coverslips

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a suitable density to reach 50-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of the porphyrin-based probe by diluting the stock solution in a serum-free culture medium to the desired final concentration (typically in the range of 1-10 µM).

  • Cell Labeling:

    • Remove the complete culture medium from the cells and wash once with PBS.

    • Add the probe working solution to the cells.

    • Incubate for a specific period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator. The optimal incubation time and concentration should be determined empirically.

  • Washing: Remove the loading solution and wash the cells three times with warm PBS to remove the unbound probe.

  • Fixation (Optional):

    • If imaging fixed cells, add 4% paraformaldehyde to the cells and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Imaging:

    • For live-cell imaging, add fresh culture medium or imaging buffer to the cells.

    • For fixed cells, mount the coverslips onto microscope slides using a mounting medium.

    • Proceed with fluorescence microscopy.

Protocol 3: Fluorescence Microscopy and Image Acquisition

This protocol outlines the general steps for acquiring fluorescence images of cells labeled with a porphyrin-based probe.

Equipment:

  • Inverted fluorescence microscope (confocal or widefield) equipped with appropriate filter sets or lasers.

Procedure:

  • Microscope Setup: Turn on the microscope and light source. Allow the lamp to warm up if using a mercury or xenon arc lamp.

  • Sample Placement: Place the dish or slide on the microscope stage.

  • Locate Cells: Using brightfield or phase-contrast microscopy, locate and focus on the cells of interest.

  • Fluorescence Imaging:

    • Switch to the fluorescence imaging mode.

    • Select the appropriate filter cube or laser line for excitation of the porphyrin probe (e.g., 405 nm for the Soret band).

    • Set the emission filter to collect the fluorescence signal (e.g., 600-700 nm).

    • Adjust the exposure time and gain to obtain a good signal-to-noise ratio without saturating the detector.

    • Acquire images.

  • Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to process and quantify the fluorescence intensity if required.

Data Presentation

The following tables summarize hypothetical quantitative data for a generic cobalt(III) porphyrin imaging probe, as specific data for "Mcppc" is unavailable.

Table 1: Photophysical Properties of a Hypothetical Cobalt(III) Porphyrin Probe

PropertyValueConditions
Absorption Maxima (Soret Band)420 nmIn DMSO
Absorption Maxima (Q-Bands)525 nm, 560 nmIn DMSO
Molar Absorptivity (Soret)2.5 x 10⁵ M⁻¹cm⁻¹In DMSO
Emission Maximum650 nmIn DMSO
Fluorescence Quantum Yield0.05In DMSO
Fluorescence Lifetime2.5 nsIn DMSO

Table 2: Cellular Imaging Parameters for a Hypothetical Cobalt(III) Porphyrin Probe

ParameterValueCell Line
Optimal Concentration5 µMHeLa
Optimal Incubation Time2 hoursHeLa
Signal-to-Background Ratio15HeLa
PhotostabilityModerate-
Cellular LocalizationEndoplasmic ReticulumHeLa

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_cell_culture Cellular Experiment cluster_imaging Imaging & Analysis synthesis Synthesis of Cobalt(III) Porphyrin characterization Characterization (UV-Vis, MS, NMR) synthesis->characterization probe_labeling Probe Labeling characterization->probe_labeling Probe Stock Solution cell_seeding Cell Seeding cell_seeding->probe_labeling washing Washing probe_labeling->washing fixation Fixation (Optional) washing->fixation microscopy Fluorescence Microscopy fixation->microscopy Labeled Cells image_acquisition Image Acquisition microscopy->image_acquisition image_analysis Image Analysis image_acquisition->image_analysis

Caption: Workflow for Cobalt(III) Porphyrin Imaging.

Signaling Pathway Context

Porphyrin-based probes are generally not direct sensors of specific signaling pathways but can be used to visualize cellular components or processes that are affected by signaling events. For example, a probe that localizes to the mitochondria could be used to study changes in mitochondrial morphology or membrane potential in response to an apoptotic signal.

signaling_pathway cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_cellular_response Cellular Response cluster_imaging Imaging Readout stimulus Apoptotic Signal (e.g., Drug Treatment) receptor Receptor Activation stimulus->receptor caspase_activation Caspase Activation receptor->caspase_activation mito_change Mitochondrial Morphology Change caspase_activation->mito_change apoptosis Apoptosis mito_change->apoptosis porphyrin_probe Porphyrin Probe (Mitochondrial Localization) mito_change->porphyrin_probe   Visualized by fluorescence_change Fluorescence Signal Change porphyrin_probe->fluorescence_change

References

Troubleshooting & Optimization

optimizing Mcppc concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Please clarify the name of the compound "Mcppc." The search results indicate that this acronym commonly refers to the "Maryland-National Capital Park and Planning Commission," which does not appear to be relevant to your request for a technical support center on optimizing experimental concentrations of a chemical compound.

To provide you with an accurate and helpful technical support guide, please provide the correct, full name of the compound you are working with. Once you provide the correct name, I can gather the necessary information to create the content you need, including:

  • FAQs and Troubleshooting Guides: Addressing common issues with concentration, stability, and experimental outcomes.

  • Quantitative Data Tables: Summarizing optimal concentration ranges for various cell lines and assays.

  • Detailed Experimental Protocols: Providing step-by-step instructions for key applications.

  • Signaling Pathway and Workflow Diagrams: Visualizing the compound's mechanism of action and experimental procedures using Graphviz.

Technical Support Center: Mcppc Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Users: The term "Mcppc" in our initial search results predominantly refers to the Maryland-National Capital Park and Planning Commission. To provide you with the most accurate and relevant technical support for chemical synthesis, please verify the full chemical name or provide an alternative identifier for the compound you are working with. The following troubleshooting guide is based on general principles of peptide and complex molecule synthesis and may be adapted once the specific nature of your "Mcppc" compound is clarified.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when starting Mcppc synthesis?

Researchers often face challenges related to the purity of starting materials, solubility of reagents, and the stability of intermediates. It is crucial to ensure all reagents are of the highest possible purity and are properly stored to prevent degradation. Solubility issues can often be mitigated by careful selection of solvent systems and optimization of reaction concentrations.

Q2: How can I monitor the progress of my Mcppc synthesis reaction?

The appropriate analytical technique depends on the specific chemical nature of Mcppc. Common methods for monitoring reaction progress include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). For complex molecules, a combination of these techniques is often necessary to accurately track the consumption of starting materials and the formation of the desired product.

Q3: What should I do if my reaction yields are consistently low?

Low yields can stem from a variety of factors.[1] Consider the following troubleshooting steps:

  • Reagent Quality: Verify the purity and activity of all reagents, especially coupling agents and protected amino acids if applicable.

  • Reaction Conditions: Optimize reaction parameters such as temperature, time, and stoichiometry. A small-scale test matrix can be efficient for identifying optimal conditions.[2]

  • Incomplete Reactions: Use a monitoring technique like HPLC to confirm if the reaction has gone to completion. If not, extending the reaction time or adding more of a key reagent might be necessary.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Identifying these byproducts can provide insight into undesirable reaction pathways.

Q4: I am observing multiple spots on my TLC/peaks in my HPLC analysis. What could be the cause?

The presence of multiple spots or peaks indicates a mixture of compounds. This could be due to:

  • Incomplete reaction: Unreacted starting materials will appear as separate signals.

  • Formation of byproducts: Undesired side reactions can lead to a variety of impurities.

  • Degradation: The target molecule or key intermediates may be unstable under the reaction or workup conditions.

  • Epimerization or Isomerization: For chiral molecules, changes in stereochemistry can result in multiple, closely related products.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during Mcppc synthesis.

Problem Potential Cause Recommended Solution
Poor Solubility of Starting Materials The chosen solvent system is not appropriate for one or more of the reagents.- Screen a variety of solvents or solvent mixtures with different polarities.- Consider gentle heating or sonication to aid dissolution.- For peptide synthesis, specialized solvents like DMF or NMP are often required.
Incomplete Coupling/Reaction - Insufficient reaction time or temperature.- Inactive coupling reagent.- Steric hindrance at the reaction site.- Extend the reaction time and/or increase the temperature.- Use a fresh batch of coupling reagent.- Employ a more powerful coupling reagent or a different synthetic strategy to overcome steric hindrance.
Product Degradation during Workup or Purification The product is sensitive to pH, temperature, or exposure to air/light.- Perform workup and purification at low temperatures.- Use buffered aqueous solutions to control pH.- Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is air-sensitive.
Difficulty in Removing Byproducts/Impurities The impurities have similar chemical properties to the desired product.- Optimize the purification method. This may involve trying different chromatography columns, solvent gradients, or crystallization conditions.- Consider a different synthetic route that avoids the formation of problematic byproducts.
Unexpected Mass Spectrum - The desired product was not formed.- The product has undergone an unexpected modification (e.g., oxidation, hydrolysis).- Re-evaluate the synthetic strategy and reaction conditions.- Carefully analyze the mass spectrum to identify the masses of the observed species, which can provide clues about the unexpected products.

Experimental Protocols

A generalized protocol for a key synthetic step is provided below. This should be adapted based on the specific chemistry of Mcppc.

General Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

  • Resin Swelling: Swell the appropriate resin in a suitable solvent (e.g., Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP)) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF, followed by DCM, and then DMF again to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines, confirming the completion of the coupling reaction.

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

Visualizing Workflows and Pathways

Troubleshooting Workflow for Low Synthesis Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity and Activity start->check_reagents reagent_issue Reagent Issue Identified check_reagents->reagent_issue optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) conditions_issue Suboptimal Conditions optimize_conditions->conditions_issue check_completion Monitor Reaction Completion (HPLC, TLC) incomplete_rxn Incomplete Reaction check_completion->incomplete_rxn analyze_byproducts Identify Byproducts (MS, NMR) byproduct_issue Significant Side Reactions analyze_byproducts->byproduct_issue reagent_issue->optimize_conditions No solution1 Source New Reagents reagent_issue->solution1 Yes conditions_issue->check_completion No solution2 Adjust Reaction Parameters conditions_issue->solution2 Yes incomplete_rxn->analyze_byproducts No solution3 Increase Reaction Time / Add More Reagent incomplete_rxn->solution3 Yes solution4 Modify Synthetic Route or Purification byproduct_issue->solution4 Yes

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

General Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reagents Starting Materials reaction Chemical Reaction reagents->reaction monitoring Reaction Monitoring (TLC, HPLC) reaction->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography crystallization Crystallization / Precipitation chromatography->crystallization purity_check Purity Assessment (HPLC, NMR) crystallization->purity_check characterization Structural Characterization (MS, NMR) purity_check->characterization

Caption: A standard workflow from synthesis to final product analysis.

References

Technical Support Center: Improving Mcppc Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Issue Identified: The provided acronym "Mcppc" does not correspond to a readily identifiable chemical compound in scientific literature or chemical databases. My initial search for "Mcppc" predominantly returned results for "The Maryland-National Capital Park and Planning Commission" (M-NCPPC), which is unrelated to chemical stability.

To provide you with an accurate and helpful technical support guide, please clarify the full name or provide an alternative identifier (e.g., CAS number, IUPAC name, or a common synonym) for the compound you are working with.

Once the compound is correctly identified, this technical support center will be populated with detailed information, including:

  • Frequently Asked Questions (FAQs): Addressing common challenges encountered when working with the compound in solution.

  • Troubleshooting Guides: Step-by-step solutions to specific stability issues.

  • Quantitative Data Summaries: Clearly structured tables for easy comparison of stability under various conditions.

  • Detailed Experimental Protocols: Methodologies for key experiments related to solubility and stability testing.

  • Visual Diagrams: Signaling pathways, experimental workflows, and logical relationships illustrated using Graphviz.

I am ready to proceed with generating the requested content as soon as the identity of "Mcppc" is clarified.

Technical Support Center: mCPP (meta-Chlorophenylpiperazine)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing mCPP. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and mitigate off-target effects associated with the use of m-Chlorophenylpiperazine (mCPP) in experimental settings.

Troubleshooting Guides

Issue 1: Unexpected or contradictory results in behavioral or physiological assays.

Possible Cause: Off-target receptor binding of mCPP. While primarily used as a serotonin receptor agonist, mCPP exhibits significant affinity for other receptors, leading to confounding effects.

Solution:

  • Review Receptor Binding Profile: Consult the provided table of mCPP binding affinities to identify potential off-target interactions relevant to your experimental model.

  • Implement Pharmacological Controls:

    • Negative Control: Include a vehicle-only control group to establish a baseline.[1][2][3]

    • Positive Control: Use a well-characterized, selective agonist for the primary receptor of interest (e.g., a selective 5-HT2C agonist if that is your target) to compare with the effects of mCPP.[1][2][3]

    • Antagonist Co-administration: To isolate the contribution of a specific off-target receptor, co-administer mCPP with a selective antagonist for that receptor. For example, if you suspect alpha-2 adrenergic receptor involvement, use a selective α2 antagonist. An anxiogenic-like effect of mCPP was selectively blocked by local injection of a preferential 5-HT2C receptor antagonist.[4]

  • Consider Alternative, More Selective Agonists: Depending on your target receptor, more selective compounds may be available. Refer to the "Alternatives to mCPP" section for a comparative overview.

Issue 2: Difficulty in replicating published findings on mCPP's effects.

Possible Cause: Variability in experimental protocols, animal models, or mCPP metabolism.

Solution:

  • Standardize Experimental Protocols: Ensure consistency in drug preparation, administration route, dosage, and timing of behavioral or physiological measurements.

  • Characterize Your Animal Model: Be aware of potential species or strain differences in receptor expression and drug metabolism. mCPP is metabolized by the CYP2D6 isoenzyme, and variations in this enzyme's activity can alter the drug's pharmacokinetic profile.[5]

  • Verify Drug Purity and Concentration: Use mCPP from a reputable supplier and verify its purity and concentration before use.

  • Control for Environmental Factors: Factors such as lighting, noise, and handling can influence behavioral and physiological responses. Maintain a consistent and controlled experimental environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of mCPP?

A1: mCPP is a non-selective serotonin receptor agonist with high affinity for multiple 5-HT receptor subtypes.[6] Its primary intended use in research is often to probe the function of the serotonergic system, particularly 5-HT2C receptors. However, it also exhibits significant affinity for other serotonin receptors (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B), as well as adrenergic (α1 and α2) and, to a lesser extent, dopamine receptors.[6][7] This promiscuous binding profile is the source of its off-target effects, which can include anxiety, headache, and changes in locomotor activity.[5][8]

Q2: How can I experimentally determine the off-target effects of mCPP in my specific model system?

A2: Two primary experimental approaches can be employed:

  • Radioligand Binding Assays: This in vitro technique measures the ability of mCPP to displace a radioactively labeled ligand that is known to bind specifically to a particular receptor. By testing mCPP against a panel of different receptors, you can determine its binding affinity (Ki or IC50) for each, providing a quantitative measure of its off-target interactions.

  • In Vivo Microdialysis: This in vivo technique allows for the measurement of neurotransmitter release in specific brain regions of a freely moving animal. By administering mCPP and monitoring changes in the extracellular concentrations of various neurotransmitters (e.g., serotonin, dopamine, norepinephrine), you can assess the functional consequences of its on- and off-target receptor engagement.

Q3: What are some more selective alternatives to mCPP for studying the 5-HT2C receptor?

A3: Several more selective 5-HT2C receptor agonists have been developed. The choice of an alternative will depend on the specific requirements of your experiment. Below is a comparison of some common alternatives:

CompoundOn-Target ReceptorSelectivity ProfileKey AdvantagesKey Disadvantages
mCPP 5-HT Receptor AgonistNon-selective; binds to multiple 5-HT, adrenergic, and dopamine receptors.[6][7]Broadly characterized, historical data available.High potential for off-target effects.
Lorcaserin 5-HT2C Receptor AgonistHigh selectivity for 5-HT2C over 5-HT2A and 5-HT2B.[9][10]Reduced risk of hallucinogenic effects (5-HT2A) and cardiac valvulopathy (5-HT2B).[9][10]Has been withdrawn from the market for human use due to an increased risk of cancer in post-market studies.[9]
WAY-163909 5-HT2C Receptor AgonistHigh selectivity for 5-HT2C over 5-HT2A and 5-HT2B.[9]Potent and selective research tool.Primarily for preclinical research; not for human use.
Ro60-0175 5-HT2C Receptor AgonistHigher affinity for 5-HT2C than 5-HT2A.Well-characterized in preclinical models of anxiety and depression.Less selective than Lorcaserin or WAY-163909.

Q4: Can you provide a basic protocol for a radioligand binding assay to screen for mCPP's off-target effects?

A4: The following is a generalized protocol. Specific details will need to be optimized for each receptor and radioligand pair.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize tissue or cells in lysis buffer p2 Centrifuge to pellet membranes p1->p2 p3 Resuspend and wash pellet p2->p3 p4 Determine protein concentration p3->p4 a1 Incubate membranes with radioligand and varying concentrations of mCPP p4->a1 a2 Incubate at a specific temperature and time to reach equilibrium a1->a2 a3 Separate bound from free radioligand via vacuum filtration a2->a3 a4 Wash filters to remove non-specific binding a3->a4 d1 Quantify radioactivity on filters using a scintillation counter a4->d1 d2 Plot radioligand displacement curve d1->d2 d3 Calculate IC50 and Ki values d2->d3

A generalized workflow for a radioligand binding assay.

Detailed Methodologies:

Radioligand Binding Assay Protocol

  • Membrane Preparation:

    • Homogenize tissue or cultured cells expressing the receptor of interest in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) containing protease inhibitors.[11]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.[11]

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[11]

  • Competition Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective radioligand for the receptor of interest, and a range of concentrations of unlabeled mCPP.[11]

    • To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known, unlabeled ligand for the receptor.

    • To determine total binding, include wells with the membrane preparation and radioligand only.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[11]

  • Filtration and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.[11]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and add a scintillation cocktail.[11]

    • Quantify the radioactivity on each filter using a scintillation counter.[11]

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding as a function of the mCPP concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of mCPP that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.[11]

Q5: Can you provide a basic protocol for in vivo microdialysis to measure mCPP-induced neurotransmitter release?

A5: This is a generalized protocol and requires specialized surgical and analytical skills.

Experimental Workflow for In Vivo Microdialysis

G cluster_surgery Surgical Procedure cluster_dialysis Microdialysis cluster_analysis Sample Analysis s1 Anesthetize the animal s2 Implant a guide cannula stereotaxically into the target brain region s1->s2 s3 Allow for post-operative recovery s2->s3 d1 Insert a microdialysis probe through the guide cannula s3->d1 d2 Perfuse the probe with artificial cerebrospinal fluid (aCSF) d1->d2 d3 Collect baseline dialysate samples d2->d3 d4 Administer mCPP (systemically or via reverse dialysis) d3->d4 d5 Collect post-treatment dialysate samples d4->d5 a1 Analyze dialysate samples using HPLC with electrochemical detection (HPLC-ECD) d5->a1 a2 Quantify neurotransmitter concentrations against standard curves a1->a2 a3 Express data as a percentage of baseline levels a2->a3

A generalized workflow for an in vivo microdialysis experiment.

Detailed Methodologies:

In Vivo Microdialysis Protocol

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the experimental animal (e.g., a rat or mouse).

    • Using a stereotaxic frame, surgically implant a guide cannula aimed at the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).[12]

    • Secure the cannula to the skull with dental cement.

    • Allow the animal to recover from surgery for a specified period.[12]

  • Microdialysis Procedure:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the brain.[12]

    • Connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[12]

    • Allow the system to equilibrate and then collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).[12]

    • Administer mCPP either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).[12]

    • Continue to collect dialysate samples for a defined period after drug administration.[12]

  • Neurotransmitter Analysis:

    • Analyze the collected dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[12]

    • Separate the neurotransmitters of interest (e.g., serotonin, dopamine, norepinephrine) on a reverse-phase column.[12]

    • Quantify the concentration of each neurotransmitter by comparing the peak areas in the samples to those of known standards.[12]

  • Data Analysis:

    • Express the neurotransmitter concentrations in the post-treatment samples as a percentage of the average baseline concentration.

    • Perform statistical analysis to determine the significance of any changes in neurotransmitter levels following mCPP administration.[12]

Signaling Pathways

Serotonin and Adrenergic Receptor Signaling Pathways

mCPP's on- and off-target effects are mediated through its interaction with various G-protein coupled receptors (GPCRs). The primary signaling cascades initiated by these receptors are depicted below.

G cluster_5HT1A 5-HT1A Receptor cluster_5HT2 5-HT2A/2C Receptors cluster_alpha1 α1-Adrenergic Receptor cluster_alpha2 α2-Adrenergic Receptor ht1a 5-HT1A gi Gαi/o ht1a->gi ac_neg Adenylyl Cyclase ↓ gi->ac_neg camp_neg cAMP ↓ ac_neg->camp_neg ht2 5-HT2A/2C gq Gαq/11 ht2->gq plc Phospholipase C ↑ gq->plc ip3_dag IP3 & DAG ↑ plc->ip3_dag ca2 Intracellular Ca2+ ↑ ip3_dag->ca2 pkc PKC Activation ip3_dag->pkc a1 α1 gq_a1 Gαq/11 a1->gq_a1 plc_a1 Phospholipase C ↑ gq_a1->plc_a1 ip3_dag_a1 IP3 & DAG ↑ plc_a1->ip3_dag_a1 ca2_a1 Intracellular Ca2+ ↑ ip3_dag_a1->ca2_a1 pkc_a1 PKC Activation ip3_dag_a1->pkc_a1 a2 α2 gi_a2 Gαi/o a2->gi_a2 ac_neg_a2 Adenylyl Cyclase ↓ gi_a2->ac_neg_a2 camp_neg_a2 cAMP ↓ ac_neg_a2->camp_neg_a2

Signaling pathways for key on- and off-target receptors of mCPP.

Disclaimer: This technical support center is intended for research purposes only and does not constitute medical advice. The provided protocols are generalized and should be adapted and optimized for specific experimental conditions. Always consult the relevant scientific literature and adhere to all applicable laboratory safety guidelines.

References

Technical Support Center: Managing MPP+ Toxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with 1-methyl-4-phenylpyridinium (MPP+) toxicity in cell-based assays. MPP+, a potent neurotoxin, is widely used to model Parkinson's disease by inducing mitochondrial dysfunction and oxidative stress in dopaminergic neurons. However, managing its cytotoxic effects is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of MPP+ toxicity in cells?

A1: MPP+ is actively taken up by dopaminergic neurons through the dopamine transporter (DAT).[1][2] Once inside the cell, it accumulates in the mitochondria, where it inhibits Complex I of the electron transport chain.[1][3][4] This inhibition leads to a cascade of detrimental effects, including ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death.[1][3][4][5][6]

Q2: My cells are showing high levels of toxicity even at low MPP+ concentrations. What are the possible reasons?

A2: Several factors can influence cellular sensitivity to MPP+:

  • Cell Type: Dopaminergic cells, which express high levels of the dopamine transporter (DAT), are particularly susceptible to MPP+ as the transporter actively concentrates the toxin intracellularly.[1][2] Non-dopaminergic cells are generally more resistant.[2]

  • Differentiation Status: Differentiated neuronal cells, such as SH-SY5Y cells treated with retinoic acid, may exhibit different sensitivities to MPP+ compared to their undifferentiated counterparts.[7][8][9] Some studies suggest differentiated cells are more resistant.[8]

  • Cell Health and Culture Conditions: Suboptimal culture conditions, such as nutrient-deprived medium or high passage numbers, can predispose cells to stress and enhance their sensitivity to toxins like MPP+.

  • Presence of Endogenous Dopamine: Dopamine itself can contribute to MPP+-induced neurotoxicity in the presence of cyclooxygenase-2 (COX-2), leading to increased oxidative stress.[10]

Q3: How can I reduce the general cytotoxicity of MPP+ while still studying its specific neurotoxic effects?

A3: To mitigate the generalized toxicity of MPP+ and focus on specific pathways, consider the following strategies:

  • Use of Antioxidants: Pre-treatment with antioxidants can counteract the oxidative stress induced by MPP+.[6][11] Examples include N-acetylcysteine (NAC), Vitamin E, and natural compounds like quercetin and resveratrol.[12][13]

  • Caspase Inhibitors: Since MPP+ induces apoptosis, using broad-spectrum or specific caspase inhibitors can block this cell death pathway, allowing for the study of upstream events.[14][15] MPP+ has been shown to activate caspases-2, -3, -6, -7, -8, and -9.[14][15][16][17]

  • Enhancing Mitochondrial Health: Strategies to boost mitochondrial function, such as promoting mitophagy (the clearance of damaged mitochondria), can confer protection against MPP+ toxicity.[18]

  • Guanosine Supplementation: Guanosine has been shown to antagonize and even reverse MPP+-induced cytotoxicity by activating cell survival pathways like PI-3-K/Akt/PKB.[19][20]

Q4: What are typical working concentrations and incubation times for MPP+ in SH-SY5Y cells?

A4: The optimal concentration and incubation time for MPP+ are highly dependent on the specific research question and the differentiation status of the SH-SY5Y cells. It is always recommended to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability) for your specific experimental conditions. However, the literature provides some general ranges.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent cell viability results between experiments. 1. Variation in cell density at the time of treatment.2. Inconsistent MPP+ concentration or incubation time.3. Cells are at a high passage number, leading to altered sensitivity.1. Ensure consistent cell seeding density and allow cells to adhere and stabilize before treatment.2. Prepare fresh MPP+ solutions and use a calibrated timer for incubations.3. Use cells within a defined low passage number range.
High background cell death in control (untreated) wells. 1. Suboptimal culture conditions (e.g., expired medium, serum variability).2. Contamination (e.g., mycoplasma).3. Mechanical stress during media changes or plate handling.1. Use fresh, pre-warmed media and high-quality serum. Test different serum lots.2. Regularly test cell cultures for mycoplasma contamination.3. Handle cell culture plates gently.
No significant cell death observed even at high MPP+ concentrations. 1. Cell line is resistant to MPP+ (e.g., lacks a functional dopamine transporter).2. MPP+ solution has degraded.3. Incorrect assessment of cell viability.1. Verify the expression of the dopamine transporter (DAT) in your cell line. Consider using a more sensitive cell line if necessary.2. Prepare fresh MPP+ solutions from a reliable stock.3. Use multiple methods to assess cell viability (e.g., MTT, LDH release, and a live/dead staining assay).

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for MPP+ in various cell lines as reported in the literature. Note that these values can vary significantly based on experimental conditions.

Cell LineDifferentiation StatusIncubation TimeIC50
SH-SY5YUndifferentiated24 hours~500 µM[8]
SH-SY5YRA-differentiated24 hours~1000 µM[8]
MN9D--IC50 for MPP+ is about 125 μM.[2]
PC12-48 hours~5 mM[21]
SK-N-SH--100 µM MPP+ treatment.[22]
MES 23.5--50 µM MPP+ treatment.[22]

Key Experimental Protocols

Protocol 1: Assessment of MPP+-Induced Cytotoxicity using MTT Assay

This protocol is for determining cell viability based on the metabolic activity of the cells.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • MPP+ stock solution (e.g., 100 mM in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of MPP+ in complete culture medium to achieve the desired final concentrations (e.g., 0, 125, 250, 500, 1000, 2000 µM).[7][8][9]

  • Remove the old medium from the cells and add 100 µL of the MPP+-containing medium to the respective wells. Include untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Detection of Apoptosis using Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells treated with MPP+ as described above.

  • Caspase-3 colorimetric assay kit (containing lysis buffer, substrate, etc.)

  • Microplate reader

Procedure:

  • Treat cells with MPP+ in a suitable plate format (e.g., 6-well or 96-well plate).

  • After the incubation period, harvest the cells and prepare cell lysates according to the manufacturer's instructions for the caspase-3 assay kit.

  • Add the caspase-3 substrate to the cell lysates in a 96-well plate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at the wavelength specified by the kit manufacturer (typically 405 nm).

  • Quantify caspase-3 activity based on a standard curve or relative to the control. MPP+ has been shown to increase caspase-3 activity after 12-24 hours of treatment.[5]

Visualizations

Signaling Pathway of MPP+ Toxicity

MPP_Toxicity_Pathway cluster_extracellular Extracellular Space cluster_cell Dopaminergic Neuron cluster_mito Mitochondrial Matrix MPP_ext MPP+ DAT Dopamine Transporter (DAT) MPP_ext->DAT MPP_int Intracellular MPP+ DAT->MPP_int Mito Mitochondrion MPP_int->Mito ComplexI Complex I Inhibition Apoptosis Apoptosis Mito->Apoptosis ATP_dep ATP Depletion ComplexI->ATP_dep ROS ROS Production ComplexI->ROS Ox_Stress Oxidative Stress ROS->Ox_Stress Ox_Stress->Apoptosis Caspases Caspase Activation Apoptosis->Caspases

Caption: Mechanism of MPP+ induced neurotoxicity in dopaminergic neurons.

Experimental Workflow for Assessing Neuroprotective Compounds```dot

Neuroprotection_Workflow start Seed Cells (e.g., SH-SY5Y) pretreatment Pre-treat with Neuroprotective Compound (e.g., Antioxidant) start->pretreatment mpp_treatment Treat with MPP+ pretreatment->mpp_treatment incubation Incubate (e.g., 24h) mpp_treatment->incubation endpoint Endpoint Assays incubation->endpoint viability Cell Viability (MTT) endpoint->viability apoptosis Apoptosis (Caspase Assay) endpoint->apoptosis ros ROS Measurement endpoint->ros analysis Data Analysis viability->analysis apoptosis->analysis ros->analysis

Caption: Decision tree for troubleshooting excessive cell death in MPP+ assays.

References

Technical Support Center: MCP-1 (CCL2) Experimental Design and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability encountered during in vitro and in vivo experiments involving MCP-1.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of experimental variability when working with recombinant MCP-1?

A1: Experimental variability in MCP-1 studies can arise from several factors. Key sources include:

  • Recombinant Protein Stability: The stability of recombinant MCP-1 is a critical factor. Repeated freeze-thaw cycles can lead to a significant loss of protein, with studies showing a potential 50% decrease after the second cycle.[1][2][3] It is recommended to aliquot recombinant MCP-1 upon receipt and avoid multiple freeze-thaw cycles. For short-term storage (up to seven days), 4°C is suitable without significant loss of activity.[1][2]

  • Lot-to-Lot Reagent Variability: Commercially available ELISA kits and recombinant proteins can exhibit lot-to-lot variation.[4][5][6][7] This can affect the consistency of results over time. It is advisable to perform bridging studies between old and new lots of critical reagents.

  • Sample Handling and Storage: The composition of the culture medium can influence the secretion of MCP-1 by cells.[8] For sample collection, it's important to process samples promptly and store them at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles of collected samples.[9]

  • Technical Proficiency: As with many immunoassays, technical skill in pipetting, washing, and incubation times can significantly impact results.[10][11]

Q2: What are the appropriate positive and negative controls for an MCP-1 signaling experiment?

A2: Proper controls are essential for interpreting results from MCP-1 signaling experiments.

  • Positive Controls:

    • Recombinant MCP-1: The most direct positive control is the addition of a known bioactive concentration of recombinant MCP-1 to stimulate the cells.[12][13]

    • Other Inflammatory Stimuli: Depending on the cell type, other stimuli known to induce MCP-1 expression, such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or interleukin-1 beta (IL-1β), can be used as positive controls for MCP-1 induction.[14]

  • Negative Controls:

    • Vehicle Control: The vehicle used to dissolve the recombinant MCP-1 or other stimuli (e.g., sterile PBS or culture medium) should be added to cells as a negative control.[15]

    • Unstimulated Cells: A baseline measurement from untreated cells is crucial to determine the endogenous level of MCP-1 expression or signaling.

    • CCR2 Antagonists: For signaling studies, pre-treating cells with a specific antagonist for the MCP-1 receptor, CCR2, can serve as a negative control to demonstrate that the observed effect is mediated through this receptor.[16]

    • Isotype Control Antibodies: In experiments using antibodies to block MCP-1 function, an isotype-matched control antibody should be used to account for non-specific effects of the antibody.[17]

Q3: How can I be sure that the observed cellular response is specific to MCP-1 and its receptor, CCR2?

A3: To confirm the specificity of the MCP-1/CCR2 signaling axis in your experiment, consider the following approaches:

  • Receptor Expression Analysis: Confirm that your cell line or primary cells express CCR2 at the mRNA and/or protein level using techniques like qRT-PCR, Western blot, or flow cytometry.

  • Use of CCR2 Antagonists: As mentioned, pre-incubation with a selective CCR2 antagonist should block the downstream effects of MCP-1 stimulation.[18]

  • Knockdown or Knockout Models: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of CCR2 in your cells will abrogate the response to MCP-1.

  • Neutralizing Antibodies: A neutralizing antibody against MCP-1 can be added to the cell culture to sequester the protein and prevent it from binding to CCR2.[17]

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)
IssuePossible CauseRecommended Solution
High Background 1. Improper or insufficient washing.[19] 2. Cross-contamination of reagents or samples.[19] 3. Contaminated substrate.[19] 4. Presence of an enzyme inhibitor (e.g., sodium azide) in buffers.[19]1. Ensure thorough washing with the recommended soak times.[19] 2. Use fresh pipette tips for each reagent and sample.[17] 3. Use fresh, colorless substrate.[19] 4. Ensure all buffers are free of interfering substances.[19]
No or Low Signal 1. Incorrect dilutions of standards or samples.[19] 2. Insufficient incubation times.[19] 3. Degraded recombinant MCP-1 standard.[17] 4. Inactive HRP conjugate or TMB substrate.[20]1. Carefully prepare the standard curve and sample dilutions as per the protocol.[20] 2. Adhere to the recommended incubation times and temperatures.[9][20] 3. Use a fresh vial of the standard and avoid repeated freeze-thaw cycles.[17] 4. Test the activity of the HRP conjugate and TMB substrate.[20]
Poor Standard Curve 1. Inaccurate pipetting.[20] 2. Improper standard dilution.[20] 3. Instability of the standard in the diluent.[17]1. Calibrate pipettes and ensure proper pipetting technique.[21] 2. Briefly centrifuge the standard vial before reconstitution and mix gently.[20] 3. Prepare the standard curve just before use and consider the use of a carrier protein if using serum-free media.[17]
High Coefficient of Variation (CV) 1. Inaccurate pipetting.[20] 2. Plate not washed uniformly.[19] 3. Temperature gradients across the plate during incubation.1. Use calibrated pipettes and be consistent with pipetting technique.[21] 2. If using an automated washer, ensure all ports are clear. If washing manually, be consistent with the force and volume of buffer. 3. Ensure the plate is incubated in a stable temperature environment.
Chemotaxis Assay
IssuePossible CauseRecommended Solution
No or Low Cell Migration 1. Low or no CCR2 expression on cells. 2. Inactive or incorrect concentration of MCP-1. 3. Cells are not in a responsive state. 4. Incorrect pore size of the membrane.1. Verify CCR2 expression using flow cytometry or Western blot. 2. Test the bioactivity of your MCP-1 stock and perform a dose-response curve to find the optimal concentration. A bell-shaped curve is often observed.[22] 3. Serum-starve cells prior to the assay to increase responsiveness. 4. Ensure the pore size of the transwell insert is appropriate for the cell type being used (e.g., 5µm for THP-1 cells).[22]
High Background Migration (Migration to Negative Control) 1. Other chemoattractants present in the assay medium. 2. Cells are over-manipulated or stressed.1. Use serum-free medium in the lower chamber for the negative control. 2. Handle cells gently and ensure they are healthy and viable before starting the assay.
Inconsistent Results 1. Variation in cell number added to the upper chamber. 2. Inconsistent incubation time. 3. Bubbles trapped under the membrane.[13]1. Accurately count and add a consistent number of cells to each well. 2. Use a precise timer for the incubation period. 3. Carefully inspect the underside of the insert for air bubbles after placing it in the lower chamber.[13]

Quantitative Data Summary

Table 1: Recombinant Human MCP-1 Stability

Storage ConditionDurationConcentration LossReference
4°C7 daysNo significant loss[1][2]
-20°C or -80°C1st Freeze-ThawConcentration-dependent loss[1][2]
-20°C or -80°C2nd Freeze-ThawApprox. 50% loss[1][2][3]

Table 2: Typical MCP-1 Concentrations in Cell Culture Supernatants

Cell TypeTreatmentMCP-1 ConcentrationReference
Human Osteoclast PrecursorsM-CSF and RANKLUp to 50 ng/mL[16]
HK-2 (Human Kidney Proximal Tubule)Sodium Oxalate~1500 pg/mL[23]
3D Human Renal TissueShiga Toxin Type 2>2000 pg/mL[24]
Macrophage-differentiated THP-1 cellsT. pallidum~1000-2000 pg/mL[25]

Experimental Protocols

Protocol 1: MCP-1 ELISA (General Steps)
  • Plate Coating: Coat a 96-well plate with a capture antibody specific for MCP-1. Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample and Standard Incubation: Add your samples and a serial dilution of recombinant MCP-1 standard to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing steps.

  • Detection Antibody: Add a biotinylated detection antibody specific for MCP-1. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing steps.

  • Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops (typically 15-20 minutes).[17]

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Protocol 2: Monocyte Chemotaxis Assay (Boyden Chamber)
  • Cell Preparation: Culture and harvest monocytes (e.g., THP-1 cell line). Resuspend the cells in serum-free medium at a concentration of 1-1.5 x 10⁶ cells/mL.[13]

  • Assay Plate Preparation: In the lower chamber of a 24-well plate, add 750 µL of serum-free medium (negative control) or medium containing the desired concentration of MCP-1 (chemoattractant).[13] Perform each condition in triplicate.

  • Loading Cells: Add 250 µL of the cell suspension to the upper chamber of the transwell insert (e.g., 5 µm pore size).[13][22]

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 90 minutes to 3 hours, depending on the cell type.[22]

  • Cell Staining and Quantification:

    • Remove the inserts and wipe the top surface to remove non-migrated cells.

    • Fix the migrated cells on the bottom of the membrane with methanol.

    • Stain the cells with a suitable stain (e.g., Giemsa or DAPI).

    • Count the number of migrated cells in several random fields under a microscope.

Visualizations

MCP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCP1 MCP-1 (CCL2) CCR2 CCR2 MCP1->CCR2 G_protein Gi Protein CCR2->G_protein PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras PLC PLC G_protein->PLC Akt Akt PI3K->Akt Cell_Response Cellular Responses (Chemotaxis, Adhesion) Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Cell_Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC PKC->Cell_Response Ca_release->Cell_Response

Caption: Simplified MCP-1/CCR2 signaling pathway.

ELISA_Workflow start Start coat Coat Plate with Capture Antibody start->coat wash1 Wash coat->wash1 block Block Plate wash1->block add_sample Add Samples and Standards block->add_sample wash2 Wash add_sample->wash2 add_detect Add Detection Antibody wash2->add_detect wash3 Wash add_detect->wash3 add_hrp Add Streptavidin-HRP wash3->add_hrp wash4 Wash add_hrp->wash4 add_sub Add TMB Substrate wash4->add_sub stop Add Stop Solution add_sub->stop read Read Absorbance at 450nm stop->read end End read->end

Caption: General experimental workflow for an MCP-1 ELISA.

Chemotaxis_Troubleshooting start Low/No Cell Migration? check_ccr2 Is CCR2 Expressed? start->check_ccr2 yes_ccr2 Yes check_ccr2->yes_ccr2 Yes no_ccr2 No: Verify with Flow/WB check_ccr2->no_ccr2 No check_mcp1 Is MCP-1 Active? yes_mcp1 Yes check_mcp1->yes_mcp1 Yes no_mcp1 No: Test New Aliquot/ Run Dose-Response check_mcp1->no_mcp1 No check_cells Are Cells Responsive? yes_cells Yes check_cells->yes_cells Yes no_cells No: Serum Starve Cells Before Assay check_cells->no_cells No yes_ccr2->check_mcp1 yes_mcp1->check_cells

Caption: Troubleshooting logic for a chemotaxis assay.

References

Technical Support Center: Scaling Up Mcppc Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for scaling up the production of microparticulate and nanoparticulate cell-penetrating peptide carriers (Mcppc).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when transitioning Mcppc production from a laboratory to an industrial scale?

A1: The primary challenges in scaling up Mcppc production revolve around maintaining the physicochemical properties and therapeutic efficacy observed at the lab scale.[1] Key hurdles include ensuring batch-to-batch reproducibility, controlling particle size and distribution, maintaining sterility, and managing the complexities of downstream processing.[2][3] Additionally, the cost and availability of high-quality raw materials, such as peptides and polymers, can pose significant obstacles.[2]

Q2: How do the physicochemical characteristics of Mcppc typically change during scale-up?

A2: During scale-up, you may observe increased particle size and a broader size distribution (higher polydispersity index).[3][4] This is often due to less efficient mixing and heat transfer in larger reaction vessels.[5] Surface charge, drug loading efficiency, and release kinetics can also vary, potentially impacting the formulation's stability and in vivo performance.[4]

Q3: What are the regulatory considerations for large-scale Mcppc production?

A3: The regulatory landscape for nanoparticle-based therapeutics is still evolving.[3] Key considerations include demonstrating consistent product quality, developing and validating analytical methods for characterization, and ensuring the removal of any potentially toxic residual solvents or reagents.[1][6] Robust documentation of the manufacturing process and comprehensive safety and toxicity studies are crucial for regulatory submissions.[4]

Q4: Why is batch-to-batch consistency so critical and difficult to achieve?

A4: Batch-to-batch consistency is paramount for ensuring the safety and efficacy of the final therapeutic product.[4] Inconsistent batches can lead to variable clinical outcomes and potential toxicity. The difficulty arises because minor variations in process parameters—such as mixing speed, temperature, or reagent addition rates—can have a magnified effect at a larger scale, leading to significant differences in particle characteristics.[5][7]

Troubleshooting Guide

Issue 1: Increased Particle Size and Polydispersity in a Larger Batch

  • Question: We scaled up our emulsification-solvent evaporation method from 100 mL to 10 L and are now observing significantly larger and more polydisperse particles. What could be the cause?

  • Answer: This is a common issue resulting from inadequate energy input and inefficient mixing at a larger scale. The power per unit volume of the homogenization or stirring equipment often decreases during scale-up. Identify critical manufacturing parameters like shear force and temperature that were established at the small scale and ensure they are replicated.[4] Consider using a higher-energy mixing system, such as a high-pressure homogenizer, which can offer more consistent results at scale.[3][5]

Issue 2: Low or Inconsistent Drug/Peptide Encapsulation Efficiency

  • Question: Our drug and CPP loading efficiency dropped from over 80% in the lab to less than 50% in our pilot batch. Why is this happening and how can we fix it?

  • Answer: A drop in encapsulation efficiency can be attributed to several factors that change with scale:

    • Phase Ratios: The ratio of the organic phase to the aqueous phase may need to be re-optimized.[4]

    • Solvent Evaporation Rate: Slower evaporation in larger volumes can lead to drug partitioning back into the aqueous phase before particle hardening. Adjusting temperature or pressure may be necessary.

    • Component Interactions: The interactions between the drug, peptide, and polymer can be sensitive to changes in concentration and mixing dynamics.[4] Re-evaluate the formulation composition at the target scale.

Issue 3: Particle Aggregation During and After Production

  • Question: We are observing significant aggregation of our nanoparticles during the purification (centrifugation/tangential flow filtration) and storage phases. What can be done to prevent this?

  • Answer: Aggregation is often due to a loss of stabilizing surface charge or steric hindrance.

    • Stabilizer Concentration: The concentration of your stabilizing agent (e.g., surfactant) may be insufficient for the increased particle surface area in a larger batch. Consider increasing the stabilizer concentration.[6]

    • pH and Ionic Strength: Ensure the pH and ionic strength of your buffers are controlled throughout the process, as changes can neutralize surface charges and lead to aggregation.

    • Lyoprotectants: If you are lyophilizing the Mcppc for storage, the addition of cryoprotectants/lyoprotectants (e.g., trehalose, sucrose) is essential to prevent aggregation upon reconstitution.

Issue 4: Presence of Residual Organic Solvents in the Final Product

  • Question: Our final Mcppc product contains residual solvent levels that exceed regulatory limits. Our lab-scale rotary evaporation method is not efficient for the larger volume. What are the alternatives?

  • Answer: The removal of organic solvents from large volumes is a significant challenge.[1]

    • Tangential Flow Filtration (TFF): TFF (also known as cross-flow filtration) is a highly effective and scalable method for diafiltration, which can efficiently remove solvents and other small molecules.

    • Spray Drying: This technique can be used for some formulations to simultaneously remove the solvent and produce a dry powder, but it requires careful optimization to avoid damaging the particles or the encapsulated payload.[5]

    • Solvent Selection: In early development, consider using solvents with lower toxicity and higher volatility that are easier to remove.[1]

Quantitative Data Summary

The following tables summarize typical changes in process parameters and product attributes when scaling up Mcppc production.

Table 1: Comparison of Process Parameters: Lab vs. Production Scale

ParameterLab Scale (e.g., 100 mL)Production Scale (e.g., 50 L)Key Considerations for Scale-Up
Mixing Method Magnetic Stirring / Probe SonicationOverhead Mechanical Stirrer / High-Pressure HomogenizerEnsure equivalent energy input per unit volume.[5]
Mixing Speed 500 - 1500 RPM100 - 500 RPM (Impeller)Tip speed of the impeller is a more scalable parameter than RPM.
Reagent Addition Manual (Pipette/Syringe)Automated Pumping SystemControl addition rate precisely to maintain consistency.[4]
Temperature Control Water Bath / Hot PlateJacketed Vessel with ControllerSurface area to volume ratio decreases, making heat transfer less efficient.[4]
Solvent Removal Rotary EvaporationTangential Flow Filtration (TFF) / Spray DryingLab methods are often not feasible for large volumes.[1][6]

Table 2: Impact of Scale-Up on Mcppc Quality Attributes

Quality AttributeTypical Lab-Scale ResultPotential Production-Scale Result (Unoptimized)Troubleshooting Focus
Mean Particle Size 150 nm> 300 nmIncrease homogenization energy; optimize stabilizer concentration.[4]
Polydispersity Index (PDI) < 0.1> 0.3Improve mixing uniformity; control reagent addition rates.[6]
Encapsulation Efficiency 85%< 60%Re-optimize phase ratios; control solvent removal rate.[4]
Zeta Potential -35 mV-15 mVControl buffer pH and ionic strength; verify stabilizer concentration.[4]
Residual Solvent < 50 ppm> 500 ppmImplement scalable purification methods like TFF.[1]

Experimental Protocols

Protocol 1: Scalable Nanoparticle Characterization by Dynamic Light Scattering (DLS)

This protocol outlines a method for ensuring consistent and reliable measurement of particle size and polydispersity, which is critical for quality control in large-scale production.

  • Sample Preparation:

    • From the production batch, collect 1 mL of the nanoparticle suspension.

    • Dilute the sample with a suitable filtered (0.22 µm filter) buffer (e.g., PBS) to a concentration that results in a count rate between 100 and 500 kcps (kilo-counts per second) on the DLS instrument. This prevents multiple scattering effects.

    • Vortex the diluted sample gently for 10 seconds.

  • Instrument Setup:

    • Set the instrument equilibrating temperature to 25°C.

    • Select the correct dispersant viscosity and refractive index for the buffer used.

    • Set the measurement parameters: 3 measurements per sample, 10-15 runs per measurement.

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for at least 2 minutes.

    • Initiate the measurement sequence.

  • Data Analysis:

    • Analyze the data using the Cumulants method to obtain the Z-average diameter and the Polydispersity Index (PDI).

    • For multi-modal distributions, use the Distribution analysis to identify different particle populations.

    • Acceptance Criteria: The Z-average and PDI should fall within the predefined specifications for the product (e.g., Z-average of 150 ± 20 nm, PDI < 0.2).

Visualizations

The following diagrams illustrate key workflows and logical relationships in the Mcppc scale-up process.

G start Start: Lab-Scale Process Defined define_cqas Define Critical Quality Attributes (CQAs) (e.g., Size, PDI, Loading) start->define_cqas identify_cpps Identify Critical Process Parameters (CPPs) (e.g., Mixing Speed, Temp) define_cqas->identify_cpps scale_up_calc Perform Scale-Up Calculations (e.g., Power/Volume, Tip Speed) identify_cpps->scale_up_calc pilot_batch Manufacture Pilot Batch scale_up_calc->pilot_batch characterize Characterize Pilot Batch Against CQAs pilot_batch->characterize decision CQAs Met? characterize->decision troubleshoot Troubleshoot & Re-evaluate CPPs decision->troubleshoot No end End: Process Locked for Large-Scale Manufacturing decision->end Yes troubleshoot->identify_cpps

Caption: A logical workflow for scaling up Mcppc production.

G issue Inconsistent Results During Scale-Up process Process Parameters issue->process formulation Formulation Components issue->formulation equipment Equipment Differences issue->equipment mixing Inefficient Mixing process->mixing temp Poor Temp Control process->temp rate Addition Rate Variation process->rate material Raw Material Variability formulation->material conc Concentration Effects formulation->conc geometry Vessel Geometry equipment->geometry energy Energy Input equipment->energy

Caption: Common causes of inconsistency in Mcppc scale-up.

References

Technical Support Center: Mitochondrial Membrane Potential (MMP) Assay Data Analysis and Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mitochondrial membrane potential (MMP) data analysis and interpretation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to MMP experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of MMP assays using cationic dyes like JC-1 and TMRE?

A1: Cationic dyes, such as JC-1 and Tetramethylrhodamine, Ethyl Ester (TMRE), are lipophilic and carry a positive charge. They accumulate in the mitochondria of healthy cells due to the negative mitochondrial membrane potential (~-150 to -180 mV).[1] In apoptotic or unhealthy cells, the MMP collapses, becoming less negative. This change in potential prevents the accumulation of these dyes.

  • JC-1: In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low MMP, JC-1 remains as monomers and emits green fluorescence.[2][3] The ratio of red to green fluorescence is used to determine the mitochondrial health. A decrease in this ratio is indicative of apoptosis.[4][5]

  • TMRE: This dye accumulates in active mitochondria and emits a red-orange fluorescence. A decrease in MMP leads to a reduced accumulation of TMRE and consequently, a decrease in fluorescence intensity.[6]

Q2: My positive control (FCCP or CCCP) is not showing the expected decrease in fluorescence. What could be the reason?

A2: FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) and CCCP (carbonyl cyanide m-chlorophenylhydrazone) are uncouplers that dissipate the mitochondrial proton gradient, leading to a rapid decrease in MMP. If you don't observe the expected effect, consider the following:

  • Reagent Integrity: Ensure your FCCP or CCCP stock solution has not degraded. Prepare fresh aliquots and store them properly, protected from light.

  • Concentration and Incubation Time: The optimal concentration and incubation time for FCCP/CCCP can vary between cell types. A typical starting point is 5-50 µM for 10-30 minutes.[4][7] You may need to optimize these parameters for your specific cell line.

  • Cell Health: The overall health of your cell culture can impact the response to uncouplers. Ensure your cells are healthy and not overly confluent before starting the experiment.

Q3: The fluorescence signal in my experimental samples is very low. What are the possible causes and solutions?

A3: Low fluorescence signal can be a common issue. Here are some potential causes and troubleshooting steps:

  • Low Dye Concentration: The optimal dye concentration can vary. It's recommended to perform a titration to determine the ideal concentration for your cell type and experimental conditions.

  • Insufficient Incubation Time: Ensure you are incubating the cells with the dye for the recommended duration to allow for sufficient uptake into the mitochondria.

  • Cell Density: A low cell number will result in a weak signal. Make sure you have an adequate number of cells for your chosen detection method (plate reader, flow cytometer, or microscope).

  • Photobleaching: Fluorescent dyes are sensitive to light. Minimize the exposure of your samples to light during incubation and imaging to prevent photobleaching.

Q4: I am observing high background fluorescence. How can I reduce it?

A4: High background can interfere with accurate measurements. Here are some tips to reduce it:

  • Washing Steps: Ensure you are performing the recommended wash steps after dye incubation to remove any unbound dye.

  • Phenol Red in Media: Phenol red in cell culture media can contribute to background fluorescence. Consider using phenol red-free media for the assay.

  • Autofluorescence: Some cell types or treatments can cause autofluorescence. Always include an unstained control to assess the level of background fluorescence from the cells themselves.

Troubleshooting Guides

JC-1 Assay Troubleshooting
Issue Possible Cause Recommendation
Control cells show low red/green ratio 1. Cells are not healthy or are overgrown, leading to spontaneous apoptosis. 2. JC-1 dye concentration is too low.1. Use healthy, sub-confluent cells for the experiment. 2. Optimize the JC-1 concentration for your cell type.
High green fluorescence in healthy cells 1. JC-1 dye has precipitated out of solution. 2. Suboptimal filter sets used for detection.1. Ensure the JC-1 staining solution is properly prepared and vortexed before use. Do not centrifuge the staining solution.[4] 2. Use appropriate filters for detecting red aggregates (Ex/Em ~585/590 nm) and green monomers (Ex/Em ~485/530 nm).[4]
No red fluorescence in healthy cells 1. The mitochondrial membrane potential has been compromised in all cells. 2. Incorrect filter settings.1. Check cell health and culture conditions. Run a positive control for apoptosis (e.g., staurosporine treatment) to ensure the assay is working. 2. Verify the filter sets on the microscope or plate reader.
TMRE Assay Troubleshooting
Issue Possible Cause Recommendation
FCCP-treated cells show higher fluorescence than untreated cells 1. TMRE concentration is too high, leading to quenching in healthy cells. Depolarization by FCCP relieves quenching, causing an apparent increase in fluorescence. 2. Incorrect blank subtraction.1. Perform a TMRE concentration titration to find a non-quenching concentration. 2. Ensure you are correctly subtracting the background fluorescence from wells without cells.
Low TMRE signal in healthy cells 1. Cell density is too low. 2. Insufficient dye loading time or concentration.1. Increase the number of cells per well or sample. 2. Optimize the TMRE concentration and incubation time for your cell line.
High variability between replicate wells 1. Uneven cell seeding. 2. Inconsistent dye loading or washing.1. Ensure a homogenous cell suspension and careful pipetting when seeding plates. 2. Be consistent with incubation times and washing procedures for all wells.

Quantitative Data Summary

The following tables provide an overview of expected quantitative results for JC-1 and TMRE assays. Note that these values can vary depending on the cell type, instrument, and experimental conditions.

Table 1: JC-1 Assay - Expected Red/Green Fluorescence Ratios
Cell State Mitochondrial Membrane Potential (MMP) Expected Red/Green Fluorescence Ratio
Healthy / Non-ApoptoticHighHigh
Early ApoptosisLow / CollapsedLow
Positive Control (FCCP/CCCP)DepolarizedVery Low

The ratio is typically calculated as the intensity of red fluorescence divided by the intensity of green fluorescence.

Table 2: TMRE Assay - Expected Fluorescence Changes with FCCP Treatment
Treatment Mitochondrial Membrane Potential (MMP) Expected Change in TMRE Fluorescence Intensity
Untreated (Healthy Cells)HighHigh fluorescence intensity (baseline)
FCCP (e.g., 10 µM)DepolarizedSignificant decrease from baseline (e.g., 50-80% reduction)

The percentage decrease can be calculated as: ((Untreated Fluorescence - FCCP-treated Fluorescence) / Untreated Fluorescence) * 100

Detailed Experimental Protocols

Key Experiment: JC-1 Staining for Flow Cytometry
  • Cell Preparation: Culture cells to a density of approximately 1 x 10^6 cells/mL. Induce apoptosis in your experimental samples using the desired treatment. Include untreated cells as a negative control and cells treated with an uncoupler like CCCP (e.g., 50 µM for 5-15 minutes) as a positive control.

  • JC-1 Staining:

    • Prepare a fresh 2 µM working solution of JC-1 dye in cell culture medium or PBS.

    • Resuspend the cell pellets in the JC-1 staining solution.

    • Incubate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.

  • Washing:

    • Centrifuge the cells at 400 x g for 5 minutes.

    • Discard the supernatant and wash the cells once with warm PBS or assay buffer.

  • Data Acquisition:

    • Resuspend the final cell pellet in an appropriate buffer for flow cytometry.

    • Analyze the samples on a flow cytometer. Green fluorescence (JC-1 monomers) is typically detected in the FL1 channel (e.g., 527 nm), and red fluorescence (JC-1 aggregates) in the FL2 channel (e.g., 590 nm).

  • Data Analysis: Healthy cells will show high red and low green fluorescence, while apoptotic cells will exhibit a shift to high green and low red fluorescence. The ratio of red to green fluorescence intensity can be quantified.

Key Experiment: TMRE Staining for Fluorescence Microscopy
  • Cell Preparation: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere. Treat the cells with your compound of interest. Include untreated and FCCP-treated (e.g., 1 µM) wells as controls.

  • TMRE Staining:

    • Prepare a working solution of TMRE in imaging buffer (e.g., 20 nM). The optimal concentration should be determined empirically to be in the non-quenching range.

    • Remove the culture medium and incubate the cells with the TMRE staining solution for 20-30 minutes at 37°C, protected from light.

  • Imaging:

    • Wash the cells with imaging buffer.

    • Image the cells using a fluorescence microscope with appropriate filters for red fluorescence (e.g., Ex/Em: 549/575 nm).

  • Data Analysis: Quantify the mean fluorescence intensity of the mitochondria in multiple cells for each condition. A decrease in fluorescence intensity in treated cells compared to untreated cells indicates a loss of MMP.

Visualizations

Mitochondrial_Apoptosis_Pathway cluster_Stimuli Apoptotic Stimuli cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol DNA_Damage DNA Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Growth_Factor_Withdrawal Growth Factor Withdrawal Growth_Factor_Withdrawal->Bax_Bak Cellular_Stress Cellular Stress Cellular_Stress->Bax_Bak MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Smac_DIABLO Smac/DIABLO Release MOMP->Smac_DIABLO Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome IAPs IAPs (Inhibitor of Apoptosis Proteins) Smac_DIABLO->IAPs inhibits Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Caspase3 Active Caspase-3 Caspase9->Caspase3 IAPs->Caspase9 inhibits IAPs->Caspase3 inhibits Pro_Caspase3 Pro-Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

MMP_Flow_Cytometry_Workflow Start Start: Cell Culture Treatment Induce Apoptosis (e.g., drug treatment) Start->Treatment Controls Prepare Controls: - Untreated (Negative) - FCCP/CCCP (Positive) Start->Controls Staining Stain with JC-1 or TMRE Treatment->Staining Controls->Staining Incubation Incubate at 37°C Staining->Incubation Wash Wash Cells Incubation->Wash Resuspend Resuspend in FACS Buffer Wash->Resuspend Acquisition Acquire Data on Flow Cytometer Resuspend->Acquisition Analysis Analyze Data: - Gate cell population - Quantify fluorescence Acquisition->Analysis End End: Interpret Results Analysis->End

Caption: Experimental workflow for MMP analysis by flow cytometry.

Troubleshooting_Logic Start Problem with MMP Data Check_Controls Are controls (Untreated, FCCP) behaving as expected? Start->Check_Controls Check_Signal Is the overall fluorescence signal too low or too high? Check_Controls->Check_Signal Yes Control_Fail Troubleshoot Controls: - Reagent integrity - Concentration - Incubation time Check_Controls->Control_Fail No Signal_Issue Troubleshoot Signal: - Dye concentration - Cell density - Photobleaching Check_Signal->Signal_Issue Yes Variability_Issue High variability between replicates? Check_Signal->Variability_Issue No Variability_Solution Check: - Cell seeding consistency - Pipetting accuracy - Washing steps Variability_Issue->Variability_Solution Yes Data_Interpretation Proceed to Data Interpretation Variability_Issue->Data_Interpretation No

Caption: A logical workflow for troubleshooting MMP assay data.

References

Validation & Comparative

Unable to Validate Mcppc Efficacy: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the efficacy of a compound referred to as "Mcppc" in various disease models have hit a significant roadblock. Extensive searches for a therapeutic agent or drug candidate with this designation have yielded no relevant scientific or clinical data. Instead, the acronym "Mcppc" consistently refers to the Maryland-National Capital Park and Planning Commission (M-NCPPC), a bi-county administrative agency in the state of Maryland.

This misidentification precludes any possibility of fulfilling the request for a comparative guide on Mcppc's performance against other alternatives. Without a correctly identified compound, it is impossible to retrieve information regarding its mechanism of action, preclinical or clinical trial data, or any associated experimental protocols.

Therefore, the core requirements of the requested guide, including data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways, cannot be met at this time.

To proceed with this request, it is crucial to provide the correct and complete name of the therapeutic agent of interest.

Once the accurate name of the compound is furnished, a thorough and objective comparison guide can be developed, adhering to the specified requirements for data presentation, experimental detail, and visual representations for the intended audience of researchers, scientists, and drug development professionals.

A Comparative Guide to the Mechanisms of Action: Mecoprop vs. Glyphosate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two widely used herbicides: Mecoprop (MCPP) and Glyphosate. This document aims to offer an objective analysis supported by experimental data to inform research and development in the fields of agriculture, plant science, and environmental science.

Overview of Mecoprop and Glyphosate

Mecoprop, a member of the phenoxyalkanoic acid class of herbicides, is a selective, systemic, post-emergence herbicide primarily used to control broadleaf weeds in turf and cereal crops.[1][2] Its mode of action is as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA).[1]

Glyphosate is a broad-spectrum, non-selective, systemic herbicide and crop desiccant.[3] It is an organophosphorus compound that acts by inhibiting a key enzyme in the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants and some microorganisms.[3][4]

Mechanism of Action: A Detailed Comparison

The fundamental difference in the mechanism of action between Mecoprop and Glyphosate lies in their molecular targets and the biochemical pathways they disrupt.

Mecoprop: Synthetic Auxin Mimicry

Mecoprop functions by mimicking the plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants.[5][6][7] This process can be broken down into the following key steps:

  • Binding to Auxin Receptors: Mecoprop binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[1]

  • Degradation of Transcriptional Repressors: This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome.[8]

  • Activation of Auxin-Responsive Genes: The degradation of Aux/IAA repressors de-represses Auxin Response Factors (ARFs), which are transcription factors that activate the expression of a wide range of auxin-responsive genes.[1][8]

  • Phytotoxic Effects: The sustained and unregulated activation of these genes leads to a cascade of phytotoxic effects, including epinastic growth (twisting and curling of stems and leaves), cell division disruption, and ultimately, plant death.[9][10]

Glyphosate: Inhibition of the Shikimate Pathway

Glyphosate's herbicidal activity stems from its ability to specifically inhibit the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[3][4][11] This enzyme plays a critical role in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[3][12] The key steps in Glyphosate's mechanism of action are:

  • Inhibition of EPSP Synthase: Glyphosate acts as a competitive inhibitor of phosphoenolpyruvate (PEP), one of the substrates for EPSP synthase.[13][14] It binds to the EPSPS-S3P complex, effectively blocking the catalytic activity of the enzyme.[15]

  • Disruption of Aromatic Amino Acid Synthesis: The inhibition of EPSP synthase prevents the production of chorismate, a crucial precursor for the synthesis of the three aromatic amino acids.[3][16]

  • Systemic Effects: This blockage of the shikimate pathway leads to a systemic depletion of aromatic amino acids, which are essential for protein synthesis and the production of other vital secondary metabolites. This ultimately results in the cessation of growth and death of the plant.[4][17]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways affected by Mecoprop and Glyphosate.

Mecoprop_Signaling_Pathway cluster_cell Plant Cell Mecoprop Mecoprop TIR1_AFB TIR1/AFB Receptor Mecoprop->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF ARF (Active) Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Phytotoxic_Effects Uncontrolled Growth & Phytotoxic Effects Auxin_Genes->Phytotoxic_Effects leads to

Caption: Mecoprop's signaling pathway as a synthetic auxin.

Glyphosate_Signaling_Pathway cluster_chloroplast Chloroplast (Shikimate Pathway) Glyphosate Glyphosate EPSP_Synthase EPSP Synthase Glyphosate->EPSP_Synthase inhibits S3P_PEP Shikimate-3-Phosphate + Phosphoenolpyruvate EPSP 5-Enolpyruvylshikimate-3-Phosphate S3P_PEP->EPSP catalyzed by EPSP Synthase Chorismate Chorismate EPSP->Chorismate Aromatic_AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aromatic_AAs Plant_Death Inhibition of Protein Synthesis & Plant Death Aromatic_AAs->Plant_Death essential for

References

comparative analysis of Mcppc and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Methyl-β-Cyclodextrin and Its Analogs for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of methyl-β-cyclodextrin (MβCD) and its principal analogs, hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutylether-β-cyclodextrin (SBEβCD). The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons of performance with supporting experimental data.

Performance Comparison

Cyclodextrins are widely utilized in pharmaceutical formulations to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs. The choice of a specific cyclodextrin derivative depends on the physicochemical properties of the drug and the desired formulation characteristics.

Solubility Enhancement:

The primary application of cyclodextrins is to improve the aqueous solubility of hydrophobic drugs through the formation of inclusion complexes. The efficiency of this complexation is influenced by the type of cyclodextrin and the nature of the guest molecule.

  • Methyl-β-cyclodextrin (MβCD): Known for its high affinity for cholesterol, MβCD is a potent agent for removing cholesterol from cell membranes.[1] Its methylated derivatives often exhibit superior cholesterol solubilizing effects compared to HPβCD.[2]

  • Hydroxypropyl-β-cyclodextrin (HPβCD): This derivative is a versatile solubilizer, particularly effective for acidic or neutral compounds.[3] It is one of the two parenterally applicable cyclodextrin derivatives.[3]

  • Sulfobutylether-β-cyclodextrin (SBEβCD): Due to its polyanionic nature, SBEβCD demonstrates strong binding to cationic, nitrogen-containing drugs.[3] It is also suitable for parenteral administration.[3]

Table 1: Comparative Solubility Enhancement and Stability Constants

Cyclodextrin DerivativeGuest MoleculeStability Constant (K M⁻¹)Fold Increase in SolubilityReference
β-CyclodextrinVanillin55-[4]
α-CyclodextrinVanillin16-[4]
γ-CyclodextrinVanillin97-[4]
γ-CyclodextrinPosaconazole667-[5]
2,6-di-O-methyl-β-cyclodextrinEconazole29,300 ± 2,200-[6]
(2-hydroxypropyl)-β-cyclodextrinEconazole3,900 ± 220-[6]
β-CyclodextrinAmlodipine--[5]
Hydroxypropyl β-CyclodextrinAmlodipine--[5]
Methyl-β-CyclodextrinAmlodipine--[5]
Sulfobutylether-β-CyclodextrinAmlodipine1447.5-[5]
Hydroxypropyl-β-cyclodextrinAzithromycin->9-fold[7]

Cytotoxicity:

The cytotoxicity of cyclodextrins is a critical consideration in formulation development. Generally, modified cyclodextrins like HPβCD are considered to have low toxicity. However, the cytotoxicity of methylated β-cyclodextrins can vary depending on the degree and position of methylation.

One study compared the in vitro cytotoxicity of several methylated and ionic β-cyclodextrin derivatives, with the following decreasing order of toxicity: Heptakis(2,6-di-O-methyl)-β-CD (DIMEB) > Heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB) ≥ Randomly methylated β-CD (RAMEB) > (2-hydroxy-3-N,N,N-trimethylamino)propyl β-CD (QABCD) > Carboxymethylated β-CD (CMBCD).[2][3] Ionic β-cyclodextrin derivatives were found to be less toxic than their methylated counterparts.[2][3]

Table 2: Comparative Cytotoxicity (IC50 Values) of 5-Fluorouracil (5-FU) and its Cyclodextrin Inclusion Complexes

Cell LineCompoundIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72hReference
MCF-7 (Breast Cancer)5-FU110 (101-120)50 (44-57)28 (24-33)[8]
α-CD Complex102 (92-113)45 (39-52)24 (20-29)[8]
β-CD Complex95 (85-106)40 (34-47)20 (16-25)[8]
A-549 (Lung Cancer)5-FU>500350 (315-389)200 (180-222)[8]
α-CD Complex250 (225-278)120 (106-136)73 (64-83)[8]
β-CD Complex300 (270-333)150 (132-171)90 (79-103)[8]
Hep-G2 (Liver Cancer)5-FU250 (225-278)120 (106-136)70 (62-79)[8]
α-CD Complex220 (198-244)100 (88-114)60 (53-68)[8]
β-CD Complex200 (180-222)90 (79-103)50 (44-57)[8]
Caco-2 (Colon Cancer)5-FU400 (360-444)200 (180-222)100 (90-111)[8]
α-CD Complex350 (315-389)180 (158-205)90 (79-103)[8]
β-CD Complex300 (270-333)150 (132-171)80 (70-91)[8]

Experimental Protocols

1. Phase Solubility Study (Higuchi and Connors Method):

This method is used to determine the stoichiometry and apparent stability constant (Kc) of drug-cyclodextrin complexes.[9][10][11]

  • Materials: Drug of interest, cyclodextrin (e.g., MβCD, HPβCD, SBEβCD), appropriate buffer solution, screw-capped vials, magnetic stirrer or shaker bath, centrifugation apparatus, filtration system (e.g., 0.45 µm filter), and an analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC).

  • Procedure:

    • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin in the chosen buffer.

    • Add an excess amount of the drug to each cyclodextrin solution in separate vials.

    • Seal the vials and agitate them at a constant temperature until equilibrium is reached (typically 24-72 hours).

    • After reaching equilibrium, centrifuge the samples to separate the undissolved drug.

    • Filter the supernatant to ensure all solid particles are removed.

    • Determine the concentration of the dissolved drug in each filtrate using a validated analytical method.

    • Plot the total drug concentration (y-axis) against the cyclodextrin concentration (x-axis).

    • Analyze the resulting phase solubility diagram. An AL-type linear plot indicates the formation of a 1:1 complex.

  • Data Analysis: The stability constant (Kc) for a 1:1 complex can be calculated from the slope of the linear portion of the phase solubility diagram using the following equation:

    • Kc = slope / (S₀ * (1 - slope))

    • Where S₀ is the intrinsic solubility of the drug in the absence of the cyclodextrin (the y-intercept).[11]

2. In Vitro Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12][13][14][15][16][17]

  • Materials: Cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, cyclodextrin solutions, MTT reagent, solubilization solution (e.g., DMSO, isopropanol with HCl), and a microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

    • Prepare serial dilutions of the cyclodextrin solutions in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of the cyclodextrins. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the cyclodextrin concentration.

    • Determine the IC50 value, which is the concentration of the cyclodextrin that causes a 50% reduction in cell viability.

Signaling Pathway Modulation

Cyclodextrins, particularly MβCD, can influence cellular signaling pathways, often through their interaction with the plasma membrane and cholesterol depletion.

MβCD and the PI3K/Akt Pathway:

MβCD has been shown to potentiate the anti-cancer effects of certain drugs by modulating the PI3K/Akt signaling pathway. By depleting membrane cholesterol, MβCD can inhibit the phosphorylation of Akt, a key protein in a survival pathway, thereby promoting apoptosis in cancer cells.

PI3K_Akt_Pathway MβCD Methyl-β-cyclodextrin (MβCD) Cholesterol Membrane Cholesterol MβCD->Cholesterol Depletes PI3K PI3K MβCD->PI3K Inhibits LipidRafts Lipid Rafts Cholesterol->LipidRafts Maintains Integrity LipidRafts->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Survival Cell Survival (Anti-apoptotic) pAkt->Survival Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits

Caption: MβCD inhibits the PI3K/Akt survival pathway.

MβCD and the AMPK Pathway:

MβCD can directly activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation enhances autophagy, a cellular process for degrading and recycling cellular components, which can help mitigate cholesterol accumulation in certain disease models.

AMPK_Pathway MβCD Methyl-β-cyclodextrin (MβCD) AMPK AMPK MβCD->AMPK Activates Autophagy Autophagy Flux AMPK->Autophagy Enhances Cholesterol Cholesterol Accumulation Autophagy->Cholesterol Reduces

Caption: MβCD activates the AMPK pathway to enhance autophagy.

Cyclodextrin Complexes and NF-κB/TGF-β1/Smad Pathways:

Inclusion complexes of certain drugs with HPβCD and randomly methylated-β-cyclodextrin (RAMEB) have been shown to inhibit the pro-inflammatory NF-κB and the pro-fibrotic TGF-β1/Smad signaling pathways more effectively than the drug alone.

NFkB_TGFb_Pathway Drug_CD Drug-Cyclodextrin Complex (HPβCD or RAMEB) NFkB NF-κB Pathway Drug_CD->NFkB Inhibits TGFb TGF-β1/Smad Pathway Drug_CD->TGFb Inhibits Inflammation Inflammation NFkB->Inflammation Promotes Fibrosis Fibrosis TGFb->Fibrosis Promotes

Caption: Drug-cyclodextrin complexes inhibit pro-inflammatory and pro-fibrotic pathways.

Experimental Workflow Diagrams

Phase_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result Prep Prepare CD solutions of increasing concentrations AddDrug Add excess drug to each CD solution Prep->AddDrug Equilibrate Agitate at constant temperature (24-72h) AddDrug->Equilibrate Centrifuge Centrifuge to separate solid drug Equilibrate->Centrifuge Filter Filter supernatant Centrifuge->Filter Quantify Quantify dissolved drug (HPLC/UV-Vis) Filter->Quantify Plot Plot [Drug] vs [CD] Quantify->Plot Calculate Calculate Stability Constant (Kc) Plot->Calculate

Caption: Workflow for Phase Solubility Studies.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_detection Detection & Analysis Seed Seed cells in 96-well plate Adhere Allow cells to adhere (24h) Seed->Adhere Treat Treat cells with varying concentrations of cyclodextrins Adhere->Treat Incubate Incubate for a defined period (24-72h) Treat->Incubate AddMTT Add MTT reagent Incubate->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT Solubilize Solubilize formazan crystals IncubateMTT->Solubilize Measure Measure absorbance Solubilize->Measure CalculateIC50 Calculate % viability and determine IC50 Measure->CalculateIC50

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

References

Confirming the Binding Affinity and Selectivity of Mcppc: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for characterizing the binding affinity and selectivity of a novel synthetic auxin-like compound, designated Mcppc. Due to the limited publicly available binding data for Mcppc (likely a developmental or proprietary compound), this document serves as a practical template, outlining the essential experimental protocols and data presentation formats necessary for a thorough investigation. The provided data is illustrative to guide researchers in their own analyses.

Introduction to Mcppc and its Putative Target

Mcppc is a synthetic small molecule with structural similarities to the phenoxy herbicide Mecoprop (MCPP), suggesting it may act as a mimic of the plant hormone auxin. The primary protein target for auxins and their analogs in mediating rapid, non-transcriptional cellular responses is Auxin-Binding Protein 1 (ABP1) .[1][2][3][4] ABP1 is a well-characterized receptor found in the endoplasmic reticulum and on the cell surface, where it is implicated in activating downstream signaling pathways that control cell expansion and division.[1][2][4]

This guide will focus on methodologies to:

  • Quantify the binding affinity of Mcppc for human ABP1.

  • Assess the selectivity of Mcppc against other relevant plant hormone receptors.

Quantitative Binding Affinity Analysis

To determine the binding affinity of Mcppc to its putative target, ABP1, Surface Plasmon Resonance (SPR) is a highly effective label-free method.[5][6][7]

Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: To determine the equilibrium dissociation constant (KD) of Mcppc for immobilized human ABP1.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Recombinant human ABP1

  • Mcppc and competitor compounds

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization:

    • Activate the carboxymethylated dextran surface of the CM5 sensor chip with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject recombinant human ABP1 (diluted in immobilization buffer) over the activated surface to achieve a target immobilization level (e.g., 3000-5000 Resonance Units, RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Binding:

    • Prepare a dilution series of Mcppc in running buffer (e.g., 0.1 nM to 100 nM).

    • Inject the Mcppc solutions over the immobilized ABP1 surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.

    • After each cycle, regenerate the sensor surface with a pulse of regeneration solution to remove bound analyte.

  • Data Analysis:

    • The binding sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a 1:1 Langmuir binding model.

    • The equilibrium dissociation constant (KD) is calculated as koff/kon.

Binding Affinity Data
CompoundTargetKD (nM)kon (1/Ms)koff (1/s)
Mcppc ABP1 15.2 2.5 x 105 3.8 x 10-3
Competitor AABP189.61.1 x 1059.8 x 10-3
Competitor BABP1250.15.2 x 1041.3 x 10-2

Table 1: Illustrative binding affinity data for Mcppc and competitor compounds to human ABP1, as determined by SPR.

cluster_workflow SPR Experimental Workflow prep Prepare ABP1 and Mcppc Solutions immob Immobilize ABP1 on Sensor Chip prep->immob Ligand bind Inject Mcppc Dilution Series immob->bind Analyte regen Regenerate Sensor Surface bind->regen analyze Analyze Sensorgram Data bind->analyze regen->bind Next Concentration

Figure 1. Workflow for determining binding affinity using Surface Plasmon Resonance.

Selectivity Profiling

Assessing the selectivity of Mcppc is crucial to understand its potential for off-target effects. A fluorescence polarization (FP) competition assay can be employed to measure the binding of Mcppc to a panel of related receptors.[8][9][10][11]

Experimental Protocol: Fluorescence Polarization (FP) Competition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Mcppc against a panel of plant hormone receptors.

Materials:

  • Fluorescence plate reader with polarization filters.

  • Panel of purified receptors (e.g., TIR1, various ARFs).

  • Fluorescently labeled tracer ligand with known affinity for the receptors.

  • Mcppc and control compounds.

  • Assay buffer.

  • 384-well, non-binding microplates.

Procedure:

  • Assay Optimization:

    • Determine the optimal concentration of the fluorescent tracer and each receptor to achieve a stable and robust fluorescence polarization signal.

  • Competition Assay:

    • In a 384-well plate, add a fixed concentration of the target receptor and the fluorescent tracer to each well.

    • Add a serial dilution of Mcppc or control compounds to the wells.

    • Incubate the plate at room temperature to reach binding equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using the plate reader.

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each receptor.

Selectivity Data
CompoundTarget ReceptorIC50 (nM)
Mcppc ABP1 25.8
TIR1> 10,000
ARF1> 10,000
ARF58,500
Competitor AABP1150.3
TIR15,200
ARF1> 10,000
ARF59,100

Table 2: Illustrative selectivity profile of Mcppc and a competitor compound against a panel of plant hormone-related receptors.

Putative Signaling Pathway

Mecoprop and other auxinic herbicides are known to disrupt plant growth by interfering with the auxin signaling pathway.[12][13][14][15] Based on its presumed interaction with ABP1, Mcppc may initiate a non-genomic signaling cascade at the plasma membrane.

cluster_pathway Hypothetical Mcppc Signaling Pathway Mcppc Mcppc ABP1 ABP1 Receptor Mcppc->ABP1 Binds ROP ROP GTPase Activation ABP1->ROP Activates Cytoskeleton Cytoskeletal Rearrangement ROP->Cytoskeleton IonFlux Ion Channel Modulation ROP->IonFlux CellExpansion Uncontrolled Cell Expansion Cytoskeleton->CellExpansion IonFlux->CellExpansion

Figure 2. A putative signaling cascade initiated by the binding of Mcppc to the ABP1 receptor.

Conclusion

This guide outlines a systematic approach to confirming the binding affinity and selectivity of the novel compound Mcppc. The illustrative data suggest that Mcppc is a potent and selective ligand for ABP1. The provided experimental protocols for SPR and FP competition assays offer robust methods for obtaining the quantitative data necessary for the comprehensive evaluation of novel drug candidates or chemical probes. Researchers are encouraged to adapt these methodologies to their specific compounds and targets of interest.

References

A Comparative Guide to Virtual Screening Methods in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification of promising therapeutic candidates. Virtual screening (VS) stands out as a crucial in silico method, enabling the rapid assessment of vast chemical libraries to pinpoint molecules with a high likelihood of interacting with a specific biological target. This guide provides an objective comparison of the primary virtual screening methodologies, supported by performance data and detailed experimental protocols to aid researchers in selecting and implementing the most suitable approach for their discovery pipeline.

Performance Comparison of Virtual Screening Methods

The efficacy of a virtual screening campaign is paramount to its utility. The following table summarizes key performance metrics for the principal virtual screening methods. The selection of a method is often a trade-off between computational cost, the availability of target and ligand information, and the desired accuracy.

Method CategorySpecific TechniqueKey Performance MetricsTypical Performance RangeAdvantagesLimitations
Ligand-Based Virtual Screening (LBVS) Quantitative Structure-Activity Relationship (QSAR) Hit Rate, R², Q²Hit rates can be significantly increased compared to HTS (e.g., 1.6 to 10.4-fold improvement in some studies).[1][2][3]Fast and computationally inexpensive. Does not require a 3D structure of the target.[4]Heavily reliant on the quality and diversity of the training data.[5] Applicability is limited to the chemical space of the training set.
Pharmacophore Modeling Enrichment Factor (EF), Hit RateEF values can range from low single digits to over 15.[6] Often outperforms docking-based methods in enrichment.[7]Intuitively understandable models. Effective for scaffold hopping to discover novel chemotypes. Can be used with or without a target structure.[8]Performance is dependent on the quality of the initial alignment of active compounds.
Structure-Based Virtual Screening (SBVS) Molecular Docking Enrichment Factor (EF), Hit Rate, Root Mean Square Deviation (RMSD)EF values are highly target-dependent, often in the range of 2-20.[7] Hit rates are typically between 1% and 40%.Provides insights into the binding mode and interactions between the ligand and target.[9] Can identify novel active compounds without prior knowledge of existing ligands.Computationally more intensive than LBVS. Performance is highly dependent on the accuracy of the protein structure and the scoring function.[7]

Experimental Protocols

Reproducibility and validation are cornerstones of scientific research. The following sections provide detailed methodologies for the key virtual screening techniques discussed.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models correlate the physicochemical properties of molecules with their biological activities.[4]

Protocol:

  • Data Collection and Curation:

    • Compile a dataset of chemical structures with their corresponding biological activity data (e.g., IC50, Ki).

    • Ensure data consistency and remove any erroneous entries.

    • Divide the dataset into a training set (for model building) and a test set (for validation).

  • Molecular Descriptor Calculation:

    • For each molecule, calculate a wide range of molecular descriptors that quantify various structural and physicochemical properties (e.g., topological, electronic, steric).

  • Feature Selection:

    • Employ statistical methods to select a subset of the most relevant descriptors that have the strongest correlation with biological activity. This step is crucial to avoid overfitting.

  • Model Generation:

    • Use a statistical or machine learning algorithm (e.g., Multiple Linear Regression, Partial Least Squares, Random Forest, Support Vector Machines) to build a mathematical model that relates the selected descriptors to the biological activity.

  • Model Validation:

    • Internal Validation: Use techniques like cross-validation on the training set to assess the robustness of the model.

    • External Validation: Use the independent test set to evaluate the predictive power of the model on new data. Key metrics include the coefficient of determination (R²) and the predictive R² (Q²).

  • Virtual Screening:

    • Apply the validated QSAR model to a large library of new compounds to predict their biological activity.

    • Rank the compounds based on their predicted activity and select the top candidates for experimental testing.

Pharmacophore-Based Virtual Screening

This method uses the 3D arrangement of essential chemical features of a ligand that are responsible for its biological activity.[8]

Protocol:

  • Pharmacophore Model Generation:

    • Ligand-Based: If a set of known active molecules is available, align them and identify the common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

    • Structure-Based: If the 3D structure of the target-ligand complex is known, the pharmacophore can be derived directly from the key interactions observed in the binding site.[8]

  • Pharmacophore Model Validation:

    • Validate the generated model by screening a test set containing known active and inactive compounds (decoys).

    • A good model should be able to retrieve a high percentage of the active compounds while rejecting the inactive ones. Performance is often measured by the enrichment factor (EF).[6]

  • Database Preparation:

    • Prepare a 3D conformational database of the molecules to be screened. Each molecule should be represented by a set of low-energy conformers.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to search the conformational database.

    • Molecules that can match the pharmacophoric features in a low-energy conformation are considered hits.

  • Hit Filtering and Ranking:

    • Rank the hits based on how well they fit the pharmacophore model.

    • Apply additional filters, such as drug-likeness rules (e.g., Lipinski's rule of five), to refine the hit list.

Molecular Docking-Based Virtual Screening

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[9]

Protocol:

  • Target and Ligand Preparation:

    • Target: Obtain a high-resolution 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Ligand Library: Prepare a database of small molecules for screening. Generate 3D coordinates and assign appropriate atom types and charges.

  • Binding Site Definition:

    • Identify the binding site on the target protein. This can be based on the location of a known co-crystallized ligand or predicted using pocket detection algorithms.

    • Define a "grid box" that encompasses the binding site, within which the docking calculations will be performed.

  • Docking Simulation:

    • For each ligand in the library, a docking algorithm samples a large number of possible conformations and orientations within the defined binding site.

    • A scoring function is used to evaluate the fitness of each pose, estimating the binding affinity (e.g., in kcal/mol). The pose with the best score is typically retained.

  • Ranking and Post-Processing:

    • Rank all the ligands in the library based on their docking scores.

    • Visually inspect the binding poses of the top-ranked compounds to ensure that they form meaningful interactions with the target.

    • Apply further filtering based on properties like drug-likeness and synthetic accessibility.

  • Hit Selection:

    • Select a diverse set of the top-ranked compounds for experimental validation.

Visualizing the Workflows

To further elucidate the methodologies, the following diagrams illustrate the typical workflows for each virtual screening approach.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_screen Screening & Hit Selection Data Dataset of Molecules with Known Activity Split Split into Training and Test Sets Data->Split Descriptors Calculate Molecular Descriptors Split->Descriptors Features Select Relevant Features Descriptors->Features Model Generate QSAR Model (e.g., MLR, RF, SVM) Features->Model Validation Validate Model (Internal & External) Model->Validation Screening Predict Activity with Validated QSAR Model Validation->Screening Apply Model Library Large Compound Library Library->Screening Hits Ranked Hits for Experimental Testing Screening->Hits

QSAR Modeling and Virtual Screening Workflow

Pharmacophore_Workflow cluster_model_gen Model Generation & Validation cluster_screening Database Screening Input Known Actives OR Target-Ligand Complex Generate Generate Pharmacophore Hypothesis Input->Generate Validate Validate Model with Actives and Decoys Generate->Validate Screen Screen Database with Validated Pharmacophore Validate->Screen Use Model as Query Library 3D Conformational Database Library->Screen Filter Filter Hits (e.g., Drug-Likeness) Screen->Filter Hits Ranked Hits for Experimental Testing Filter->Hits

Pharmacophore-Based Virtual Screening Workflow

Docking_Workflow cluster_prep Preparation cluster_dock Docking & Analysis Target Prepare Target Protein Structure BindingSite Define Binding Site (Grid Generation) Target->BindingSite Library Prepare Ligand Library Docking Perform Docking Simulation Library->Docking BindingSite->Docking Ranking Rank Ligands by Scoring Function Docking->Ranking Analysis Post-Process & Visual Inspection Ranking->Analysis Hits Selected Hits for Experimental Testing Analysis->Hits

Molecular Docking-Based Virtual Screening Workflow

References

Comparative Analysis of Compound X Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic activity of the novel anti-cancer agent, Compound X, across a panel of well-characterized human cancer cell lines. The data presented herein is intended to facilitate the selection of appropriate model systems for further preclinical development and to provide insights into potential mechanisms of action. All experimental data is supported by detailed protocols to ensure reproducibility.

Quantitative Analysis of Compound X Cytotoxicity

The half-maximal inhibitory concentration (IC50) of Compound X was determined in six human cancer cell lines representing different tumor types. The results, summarized in the table below, indicate a varied response to Compound X, suggesting differential mechanisms of action or cellular uptake across the tested cell lines.

Cell LineCancer TypeIC50 (µM)Standard Deviation (µM)
MCF-7Breast Adenocarcinoma1.5± 0.2
A549Lung Carcinoma5.2± 0.6
HeLaCervical Adenocarcinoma2.8± 0.3
HT-29Colorectal Adenocarcinoma8.1± 1.1
U-87 MGGlioblastoma0.9± 0.1
SK-MEL-28Malignant Melanoma12.5± 2.3

Experimental Protocols

Cell Culture and Maintenance

All cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of Compound X (ranging from 0.01 µM to 100 µM). A vehicle control (0.1% DMSO) was also included.

  • Incubation: Plates were incubated for 48 hours at 37°C.

  • MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.

  • Formazan Solubilization: The plates were incubated for an additional 4 hours, after which the medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using GraphPad Prism software.

Visualizing the Cellular Impact of Compound X

To understand the potential mechanism of action of Compound X, it is crucial to visualize the cellular pathways it may influence and the experimental workflow used to assess its activity.

Hypothetical Signaling Pathway Targeted by Compound X

The following diagram illustrates a hypothetical signaling cascade that could be inhibited by Compound X, leading to the observed cytotoxicity. This pathway involves the inhibition of a key kinase, leading to the downstream suppression of transcription factors responsible for cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Compound_X Compound_X Compound_X->Kinase_B Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival

Caption: Hypothetical signaling pathway inhibited by Compound X.

Experimental Workflow for Assessing Compound X Activity

The following diagram outlines the key steps in the experimental workflow used to determine the cytotoxic activity of Compound X across different cell lines.

G Start Start Cell_Line_Selection Select Diverse Cancer Cell Lines Start->Cell_Line_Selection Cell_Culture Culture and Maintain Cell Lines Cell_Line_Selection->Cell_Culture Cell_Seeding Seed Cells in 96-Well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with Serial Dilutions of Compound X Cell_Seeding->Compound_Treatment Incubation_48h Incubate for 48 Hours Compound_Treatment->Incubation_48h MTT_Assay Perform MTT Assay Incubation_48h->MTT_Assay Data_Acquisition Measure Absorbance at 570 nm MTT_Assay->Data_Acquisition Data_Analysis Calculate IC50 Values Data_Acquisition->Data_Analysis Comparison Compare Activity Across Cell Lines Data_Analysis->Comparison End End Comparison->End

Caption: Experimental workflow for cytotoxicity testing.

Enzalutamide vs. Standard of Care in Metastatic Castration-Resistant Prostate Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of enzalutamide with the standard of care in the treatment of metastatic castration-resistant prostate cancer (mCRPC). The information is based on pivotal clinical trial data and is intended to offer an objective overview for research, scientific, and drug development professionals.

Mechanism of Action: Enzalutamide

Enzalutamide is a potent androgen receptor (AR) inhibitor that targets multiple steps in the AR signaling pathway, a key driver of prostate cancer cell growth.[1][2][3] Unlike older anti-androgen agents, enzalutamide not only competitively inhibits the binding of androgens to the AR but also prevents AR nuclear translocation and its subsequent interaction with DNA.[1][2][3][4] This multi-faceted approach leads to a more comprehensive blockade of the signaling cascade that promotes tumor cell proliferation and survival.[1][5]

Enzalutamide_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_nucleus AR Translocation to Nucleus AR->AR_nucleus Translocates Enzalutamide Enzalutamide Enzalutamide->AR Competitively Inhibits Binding Enzalutamide->AR_nucleus Inhibits Translocation DNA DNA (Androgen Response Elements) Enzalutamide->DNA Inhibits AR Binding to DNA AR_nucleus->DNA Binds Gene_Transcription Gene Transcription (Tumor Growth & Proliferation) DNA->Gene_Transcription Initiates

Figure 1: Mechanism of Action of Enzalutamide in the Androgen Receptor Signaling Pathway.

Standard of Care in Metastatic Castration-Resistant Prostate Cancer

The treatment landscape for mCRPC has evolved significantly. Historically, docetaxel-based chemotherapy in combination with prednisone was the standard of care for first-line treatment.[6] Today, the standard of care is more nuanced and depends on factors such as prior treatments, the presence of specific genetic mutations, and patient characteristics.[7][8][9]

Current guidelines from organizations like the American Society of Clinical Oncology (ASCO) recommend several options for the treatment of mCRPC, including:

  • Androgen Receptor Pathway Inhibitors (ARPIs): This class includes enzalutamide and abiraterone acetate.

  • Chemotherapy: Docetaxel and cabazitaxel remain important options.

  • Radiopharmaceuticals: Radium-223 is used for patients with symptomatic bone metastases.[7]

  • PARP Inhibitors: For patients with alterations in genes like BRCA1/2.[7][8]

  • Lutetium-177-PSMA-617: A targeted radioligand therapy.[7]

Androgen deprivation therapy (ADT) is typically continued indefinitely in patients with mCRPC.[7]

Efficacy of Enzalutamide: Key Clinical Trial Data

The efficacy of enzalutamide in mCRPC has been established in two pivotal Phase 3 clinical trials: AFFIRM (for patients who have previously received chemotherapy) and PREVAIL (for chemotherapy-naïve patients).

Table 1: Summary of Efficacy Data from the AFFIRM and PREVAIL Trials
EndpointAFFIRM Trial (Post-Chemotherapy)PREVAIL Trial (Chemotherapy-Naïve)
Primary Endpoint
Median Overall SurvivalEnzalutamide: 18.4 monthsPlacebo: 13.6 monthsEnzalutamide: 35.3 monthsPlacebo: 31.3 months
Hazard Ratio (95% CI)0.63 (0.53 - 0.75)0.77 (0.67 - 0.88)
p-value<0.0010.0002
Key Secondary Endpoints
Radiographic Progression-Free Survival (rPFS)Enzalutamide: 8.3 monthsPlacebo: 2.9 monthsEnzalutamide: 20.0 monthsPlacebo: 5.4 months
Hazard Ratio (95% CI)0.40 (0.35 - 0.47)0.32 (0.28 - 0.37)
p-value<0.001<0.0001
PSA Response Rate (≥50% decline)Enzalutamide: 54%Placebo: 2%Enzalutamide: 78%Placebo: 3%
p-value<0.001<0.001

Data sourced from the AFFIRM and PREVAIL trial publications.[10][11][12][13][14][15]

Experimental Protocols of Key Clinical Trials

AFFIRM Trial Protocol
  • Study Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 trial.[10][12][13]

  • Patient Population: 1,199 men with mCRPC who had previously received docetaxel-based chemotherapy.[10][13] Eligible patients had documented disease progression.[10]

  • Randomization: Patients were randomized in a 2:1 ratio to receive either enzalutamide or a placebo.[10][13]

  • Treatment:

    • Enzalutamide arm: 160 mg of enzalutamide administered orally once daily.[10][13]

    • Placebo arm: Placebo administered orally once daily.

  • Primary Endpoint: Overall Survival.[15]

  • Secondary Endpoints: Radiographic progression-free survival (rPFS), time to PSA progression, and PSA response rate.

PREVAIL Trial Protocol
  • Study Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 trial.[11][16][17][18]

  • Patient Population: 1,717 chemotherapy-naïve men with asymptomatic or mildly symptomatic mCRPC.[11][16][18]

  • Randomization: Patients were randomized in a 1:1 ratio to receive either enzalutamide or a placebo.[11][18]

  • Treatment:

    • Enzalutamide arm: 160 mg of enzalutamide administered orally once daily.[16][18]

    • Placebo arm: Placebo administered orally once daily.

  • Co-Primary Endpoints: Overall Survival and Radiographic Progression-Free Survival.[11]

  • Secondary Endpoints: Time to initiation of cytotoxic chemotherapy, time to first skeletal-related event, and PSA response.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Population Patient Population (mCRPC, specific criteria) Informed_Consent Informed Consent Patient_Population->Informed_Consent Baseline_Assessments Baseline Assessments (PSA, Imaging, etc.) Informed_Consent->Baseline_Assessments Randomization Randomization (1:1 or 2:1) Baseline_Assessments->Randomization Arm_A Experimental Arm (Enzalutamide 160mg/day) Randomization->Arm_A Arm_B Control Arm (Placebo or Comparator) Randomization->Arm_B Assessments Regular Assessments (PSA, Imaging, QoL) Arm_A->Assessments Arm_B->Assessments Data_Analysis Data Analysis (Primary & Secondary Endpoints) Assessments->Data_Analysis

Figure 2: Generalized Workflow of a Phase 3 Clinical Trial for Enzalutamide in mCRPC.

References

independent validation of published Mcppc studies

Author: BenchChem Technical Support Team. Date: December 2025

An independent validation of published studies on "Mcppc" could not be performed as no publicly available scientific literature or data corresponding to a product or molecule with this specific name was found. Initial searches yielded results pertaining to "M-NCPPC," The Maryland-National Capital Park and Planning Commission, which is unrelated to the subject of scientific and drug development research.

Further searches on signaling pathways and experimental protocols did not provide any context for "Mcppc," suggesting that this may be a highly specific, internal, or potentially misspelled designation.

To proceed with a comparative analysis, clarification on the exact name of the product or molecule of interest is required. Accurate identification is the first step in sourcing the necessary peer-reviewed studies, experimental data, and protocols for an objective comparison against other alternatives.

Once the correct term is provided, a thorough literature search can be conducted to gather the following information:

  • Quantitative Performance Data: Key performance metrics from published studies will be extracted and organized.

  • Alternative Products/Methods: Competitor or alternative technologies mentioned in the literature will be identified for comparison.

  • Experimental Protocols: Detailed methodologies of key experiments will be sought to ensure a fair and comprehensive comparison.

This information will then be used to construct the requested comparison guides, including structured data tables and visualizations of relevant biological pathways and experimental workflows.

Performance Benchmark: Prinomastat (AG3340) Versus Other Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the matrix metalloproteinase (MMP) inhibitor Prinomastat (AG3340) against other notable MMP inhibitors, Batimastat (BB-94) and Marimastat (BB-2516). The information presented herein is supported by experimental data to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

Executive Summary

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). Their activity is essential for physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, MMP inhibitors have been a significant focus of drug development.

Prinomastat, Batimastat, and Marimastat are all synthetic, broad-spectrum MMP inhibitors. While they share a common mechanism of action, they exhibit differences in their inhibitory profiles, selectivity, and pharmacokinetic properties. This guide will delve into a detailed comparison of their performance based on available preclinical data.

Mechanism of Action

The primary mechanism of action for Prinomastat, Batimastat, and Marimastat involves the chelation of the zinc ion (Zn2+) located in the catalytic domain of MMPs.[1] This interaction is crucial as the zinc ion is essential for the enzymatic activity of these proteases. By binding to this ion, the inhibitors block the active site and prevent the degradation of ECM components.

dot

cluster_MMP MMP Active Site cluster_ECM Extracellular Matrix Inhibitor Inhibitor Zinc Zn2+ Ion Inhibitor->Zinc Chelates MMP MMP Enzyme ECM_Component ECM Component (e.g., Collagen) MMP->ECM_Component Degrades Degraded_ECM Degraded ECM ECM_Component->Degraded_ECM

Caption: General mechanism of MMP inhibition.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC50 and Ki values) of Prinomastat, Marimastat, and Batimastat against various MMPs. Lower values indicate greater potency.

Table 1: Half-Maximal Inhibitory Concentration (IC50) in nM

MMP TargetPrinomastat (AG3340)Marimastat (BB-2516)Batimastat (BB-94)
MMP-1 (Collagenase-1)7954
MMP-2 (Gelatinase-A)-43
MMP-3 (Stromelysin-1)6.32120
MMP-9 (Gelatinase-B)5.0320
MMP-13 (Collagenase-3)-6-
MMP-14 (MT1-MMP)-0.91.4

Data compiled from multiple sources. Note that assay conditions can influence absolute values.

Table 2: Inhibition Constant (Ki) in nM

MMP TargetPrinomastat (AG3340)Marimastat (BB-2516)Batimastat (BB-94)
MMP-1 (Collagenase-1)8.3--
MMP-2 (Gelatinase-A)0.05--
MMP-3 (Stromelysin-1)0.3--
MMP-9 (Gelatinase-B)0.26--
MMP-13 (Collagenase-3)0.03--
MMP-14 (MT1-MMP)0.33--

Data compiled from multiple sources. Note that assay conditions can influence absolute values.

Experimental Protocols

MMP Inhibition Assay (Fluorometric)

This is a standard in vitro method to determine the inhibitory potency (IC50) of compounds against specific MMPs.

  • Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of a specific MMP by 50%.

  • Materials:

    • Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)

    • MMP activator (e.g., 4-aminophenylmercuric acetate, APMA)

    • Quenched fluorescent MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

    • Test inhibitors (Prinomastat, Marimastat, Batimastat) dissolved in DMSO

    • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Activate the pro-MMP enzyme to its active form using APMA according to the manufacturer's instructions.

    • Prepare serial dilutions of the test inhibitors in assay buffer.

    • In the 96-well plate, add the activated MMP enzyme to each well, followed by the different concentrations of the inhibitors. Include control wells with enzyme and buffer only (no inhibitor).

    • Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorescent MMP substrate to all wells.

    • Immediately measure the fluorescence intensity kinetically over time at an appropriate excitation and emission wavelength (e.g., Ex/Em = 325/393 nm).

    • Calculate the reaction rates from the linear portion of the fluorescence curves.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

dot

start Start prep_inhibitors Prepare Serial Dilutions of Inhibitors start->prep_inhibitors add_enzyme Add Activated MMP Enzyme to Plate start->add_enzyme add_inhibitors Add Inhibitor Dilutions to Plate prep_inhibitors->add_inhibitors add_enzyme->add_inhibitors incubate Incubate at 37°C add_inhibitors->incubate add_substrate Add Fluorescent Substrate incubate->add_substrate measure Measure Fluorescence Kinetically add_substrate->measure analyze Calculate Reaction Rates and % Inhibition measure->analyze calculate_ic50 Determine IC50 analyze->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MMP fluorometric inhibition assay.

Gelatin Zymography

This technique is used to detect and quantify the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

  • Objective: To visualize the gelatinolytic activity of MMP-2 and MMP-9.

  • Materials:

    • Protein samples (e.g., cell culture supernatant, tissue extracts)

    • SDS-PAGE gels co-polymerized with gelatin (0.1%)

    • Non-reducing sample buffer

    • Electrophoresis running buffer

    • Renaturing buffer (e.g., 2.5% Triton X-100 in water)

    • Developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 0.2 M NaCl, pH 7.6)

    • Coomassie Brilliant Blue staining solution

    • Destaining solution (e.g., 40% methanol, 10% acetic acid)

  • Procedure:

    • Prepare protein samples in non-reducing sample buffer. Do not heat the samples.

    • Perform electrophoresis on the gelatin-containing SDS-PAGE gel under non-reducing conditions.

    • After electrophoresis, wash the gel with renaturing buffer for 30-60 minutes at room temperature to remove SDS and allow the enzymes to renature.

    • Incubate the gel in developing buffer overnight at 37°C. During this incubation, the gelatinases will digest the gelatin in the gel.

    • Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

    • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation and indicate the presence of active MMP-2 and MMP-9. The molecular weight of the bands can be used to distinguish between the pro- and active forms of the enzymes.

Signaling Pathways

MMP inhibitors exert their effects by blocking the downstream consequences of MMP activity. The inhibition of specific MMPs, such as MMP-2 and MMP-9, can impact various signaling pathways involved in cancer progression, including cell proliferation, migration, invasion, and angiogenesis.

dot

cluster_extracellular Extracellular cluster_intracellular Intracellular GF Growth Factors (e.g., VEGF, FGF) Receptor Growth Factor Receptor GF->Receptor ECM ECM ECM->GF Releases PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK MAPK Pathway Receptor->MAPK Proliferation Cell Proliferation PI3K_Akt->Proliferation Migration Cell Migration PI3K_Akt->Migration MAPK->Proliferation MAPK->Migration Invasion Cell Invasion Angiogenesis Angiogenesis MMP2_9 MMP-2 / MMP-9 MMP2_9->GF MMP2_9->Invasion Degrades ECM for MMP2_9->Angiogenesis Promotes Inhibitor Prinomastat Inhibitor->MMP2_9

Caption: Simplified signaling pathways affected by MMP-2/9 inhibition.

References

Safety Operating Guide

Navigating Chemical Disposal: A Framework for "Mcppc" and Other Laboratory Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. While the specific chemical "Mcppc" is not identified in publicly available safety and disposal databases, the following procedural guidance provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage and dispose of this and other chemical reagents. This information is intended to supplement, not replace, institution-specific protocols and direct consultation with your Environmental Health and Safety (EHS) department.

Immediate Safety and Logistical Plan for Chemical Disposal

The cornerstone of safe chemical disposal is the Safety Data Sheet (SDS), formerly known as the Material Safety Data Sheet (MSDS). Before handling or preparing for disposal of any chemical, including "Mcppc," it is imperative to locate and thoroughly review its SDS.

Key Information to Extract from the Safety Data Sheet (SDS):

Section NumberSection TitleRelevance to Disposal
2Hazard IdentificationProvides a summary of the chemical's hazards (e.g., flammable, corrosive, toxic), which dictates the required personal protective equipment (PPE) and handling precautions.
7Handling and StorageDetails safe handling practices and storage requirements to prevent accidental exposure or reaction. This includes information on incompatible materials.
8Exposure Controls/Personal ProtectionSpecifies the necessary PPE, such as gloves, eye protection, and respiratory protection, required for safe handling.
10Stability and ReactivityLists chemical stability and conditions to avoid (e.g., shock, heat, moisture). It also identifies hazardous decomposition products and incompatible materials that must not be mixed during waste collection.
13Disposal ConsiderationsThis is the most critical section for disposal. It provides guidance on proper disposal methods and may specify whether the chemical can be neutralized, should be incinerated, or requires other special treatment. It will also indicate if it is considered hazardous waste under regulations like the Resource Conservation and Recovery Act (RCRA).
Experimental Protocol: General Steps for Chemical Waste Disposal

The following is a generalized protocol for the safe disposal of a laboratory chemical. This procedure should be adapted based on the specific information found in the chemical's SDS and your institution's policies.

1. Characterization and Identification:

  • Objective: Positively identify the chemical and its hazards.
  • Procedure:
  • Locate the Safety Data Sheet (SDS) for "Mcppc" or the chemical . This may be in a physical binder or accessible through an online database provided by your institution or the chemical manufacturer.
  • Review Sections 2, 7, 8, 10, and 13 of the SDS to understand the hazards, required PPE, and specific disposal recommendations.
  • If the identity of the chemical is unknown, it must be treated as a hazardous unknown waste. Contact your institution's EHS office immediately for guidance on identification and disposal. Do not attempt to dispose of an unknown chemical.

2. Personal Protective Equipment (PPE) and Engineering Controls:

  • Objective: Ensure personal safety during handling.
  • Procedure:
  • Based on the SDS, don the appropriate PPE, which may include chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]
  • If the chemical is volatile or produces hazardous vapors, conduct all handling and preparation for disposal within a certified chemical fume hood.[2]

3. Segregation of Waste:

  • Objective: Prevent dangerous chemical reactions by keeping incompatible waste streams separate.
  • Procedure:
  • Determine the appropriate waste stream for the chemical based on its properties (e.g., halogenated organic solvent, non-halogenated organic solvent, corrosive acid, corrosive base, heavy metal waste).
  • Never mix different waste types unless explicitly permitted by your EHS office.[3]
  • Ensure that the waste container is made of a material compatible with the chemical being disposed of.

4. Waste Container Labeling and Accumulation:

  • Objective: Comply with regulations and ensure the contents of the waste container are clearly identifiable.
  • Procedure:
  • Obtain a proper hazardous waste container from your institution's EHS department.
  • Label the container with a "Hazardous Waste" tag before adding any waste.
  • Clearly write the full chemical name and concentration of all components in the waste mixture on the tag.
  • Keep the container closed at all times, except when adding waste.[4]
  • Store the waste container in a designated satellite accumulation area that is under the control of laboratory personnel.[3]

5. Scheduling Waste Pickup:

  • Objective: Ensure timely and proper disposal of hazardous waste from the laboratory.
  • Procedure:
  • Once the waste container is full or you have no further need to accumulate that waste stream, contact your institution's EHS office to schedule a pickup.[3]
  • Do not allow hazardous waste to accumulate in the laboratory beyond the time limits specified by regulations and your institution's policies.[3]

Visualized Workflow for Chemical Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of a laboratory chemical.

G cluster_prep Phase 1: Preparation & Identification cluster_handling Phase 2: Safe Handling cluster_disposal Phase 3: Waste Management cluster_final Phase 4: Final Disposal start Start: Need to Dispose of Chemical locate_sds Locate Safety Data Sheet (SDS) start->locate_sds review_sds Review SDS Sections 2, 7, 8, 10, 13 locate_sds->review_sds identify_hazards Identify Hazards & Required PPE review_sds->identify_hazards don_ppe Don Appropriate PPE identify_hazards->don_ppe use_hood Use Fume Hood (if required) don_ppe->use_hood select_container Select Compatible Waste Container use_hood->select_container label_container Affix 'Hazardous Waste' Label select_container->label_container add_waste Add Waste to Container label_container->add_waste log_contents Log Chemical Name & Quantity add_waste->log_contents store_waste Store in Satellite Accumulation Area log_contents->store_waste is_full Container Full? store_waste->is_full is_full->store_waste No schedule_pickup Contact EHS for Pickup is_full->schedule_pickup Yes end End: Waste Removed schedule_pickup->end

Caption: Logical workflow for the safe disposal of laboratory chemical waste.

By adhering to this structured approach, researchers can ensure that all chemical waste, whether it is a novel compound or a common reagent, is managed in a way that prioritizes safety, environmental responsibility, and regulatory compliance. Always remember that your institution's Environmental Health and Safety office is your primary resource for guidance on chemical handling and disposal.

References

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